molecular formula C14H10OS B074513 Dibenzo[b,e]thiepin-11(6H)-one CAS No. 1531-77-7

Dibenzo[b,e]thiepin-11(6H)-one

Cat. No.: B074513
CAS No.: 1531-77-7
M. Wt: 226.3 g/mol
InChI Key: JGJDEWXZEIHBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>6,11-Dihydrodibenzo[b,e]thiepin-11-one is an organic building block. Its density is 1.2151g/ml at 25°C.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-benzo[c][1]benzothiepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDEWXZEIHBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165219
Record name Dibenzo(b,e)thiepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-77-7
Record name Dibenzo[b,e]thiepin-11(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(b,e)thiepin-11(6H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)thiepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,e]thiepin-11(6H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZO(B,E)THIEPIN-11(6H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U28WH7DFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dibenzo[b,e]thiepin-11(6H)-one CAS number 1531-77-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibenzo[b,e]thiepin-11(6H)-one (CAS: 1531-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 1531-77-7, is a tricyclic heterocyclic compound featuring a seven-membered thiepin ring fused to two benzene rings. While its direct biological applications are limited, it serves as a cornerstone intermediate in synthetic organic and medicinal chemistry. Its most notable role is as a key precursor in the industrial synthesis of Dosulepin (Dothiepin), a tricyclic antidepressant that functions by inhibiting the reuptake of serotonin and norepinephrine. The dibenzo[b,e]thiepine scaffold is a "privileged structure," forming the basis for derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antihistaminic, and psychotropic effects. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, structural characteristics, and the biological significance of its derivatives, intended for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is an off-white to slightly yellow crystalline powder.[1][2][3] Its core structure consists of a thiepin ring fused to two benzene rings, a framework that imparts significant stability and unique reactivity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1531-77-7[1][4]
Molecular Formula C₁₄H₁₀OS[4][5]
Molecular Weight 226.30 g/mol [4]
IUPAC Name 6H-benzo[c][4]benzothiepin-11-one[4][5]
Synonyms 6,11-Dihydrodibenzo[b,e]thiepin-11-one, Dosulepin Impurity B[1][5][6][7]
Appearance Off-white to yellow crystalline powder[1][2][8]
Melting Point 86 - 88 °C[1][2][9]
Boiling Point 180 °C @ 1 mmHg[8]
Storage Temperature 2 - 8 °C[5][9]
Crystal Structure

X-ray crystallography studies reveal that this compound crystallizes in an orthorhombic system.[10][11] The central seven-membered thiepin ring adopts a distorted boat conformation.[10][11] The dihedral angle between the mean planes of the two fused benzene rings is approximately 56.5°.[10][11]

Table 2: Crystallographic Data for this compound
ParameterValueReference
Crystal System Orthorhombic[10]
Space Group Pna2₁[10]
a (Å) 14.6208 (11)[10][11]
b (Å) 4.3503 (3)[10][11]
c (Å) 16.9023 (13)[10][11]
Volume (ų) 1075.07 (14)[10][11]
Z 4[10][11]
Temperature (K) 110[10]
Density (calculated) (Mg m⁻³) 1.398[10]
Radiation Mo Kα[10][11]
R-factor 0.039[10]

Synthesis and Reactivity

This compound is primarily used as an organic building block for more complex molecules.[1][12] A common and effective synthesis route involves the intramolecular cyclization of a carboxylic acid precursor.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Phthalide C 2-(Phenylthiomethyl)benzoic Acid A->C B Thiophenol Potassium Salt B->C D This compound C->D  Polyphosphoric Acid (PPA)  Intramolecular Cyclization

Figure 1: General synthesis workflow for this compound.
Experimental Protocol 1: Synthesis via Intramolecular Cyclization

This protocol is based on methodologies described in the literature for the synthesis of the dibenzo[b,e]thiepine core.[13]

  • Synthesis of 2-(phenylthiomethyl)benzoic acid:

    • React phthalide with thiophenol potassium salt in an appropriate solvent.

    • The reaction typically proceeds via nucleophilic attack of the thiophenolate on the phthalide lactone ring.

    • Acidify the reaction mixture to protonate the carboxylate, yielding the intermediate 2-(phenylthiomethyl)benzoic acid.

    • Purify the intermediate product, typically by recrystallization.

  • Cyclization to this compound:

    • Add the 2-(phenylthiomethyl)benzoic acid intermediate to polyphosphoric acid (PPA) with stirring.

    • Heat the mixture (e.g., to 100-105°C) for several hours to facilitate intramolecular Friedel-Crafts acylation.[14]

    • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring the mixture into ice water.

    • Extract the product with an organic solvent (e.g., toluene), wash, dry, and evaporate the solvent.

    • Purify the final product, this compound, via recrystallization or column chromatography.

The ketone and the sulfur atom in the thiepin ring are key sites for further chemical modifications, allowing for the creation of diverse derivative libraries. For instance, the ketone can be converted to an oxime, and the sulfur can be oxidized to a sulfoxide or sulfone (5,5-dioxide).[13][15]

Pharmacological Significance and Biological Activity of Derivatives

The Dibenzo[b,e]thiepine scaffold is central to numerous biologically active molecules. The parent compound, 1531-77-7, is the key starting point for many of these derivatives.

Central Nervous System (CNS) Activity

The most prominent application of this chemical is in the synthesis of the tricyclic antidepressant Dosulepin (Dothiepin).[10][11] Dosulepin and other related tricyclic compounds exert their therapeutic effect by acting as serotonin-norepinephrine reuptake inhibitors (SNRIs).[10][16] By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET) on presynaptic neurons, they increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression.[10][11][16] Dibenzo[b,e]thiepin-5,5-dioxide derivatives have also been reported to possess neurotropic and psychotropic activities.[10]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_storage Vesicles with Serotonin (5-HT) & Norepinephrine (NE) NT_cleft Increased 5-HT & NE NT_storage->NT_cleft Release Transporter Reuptake Transporter (SERT / NET) NT_cleft->Transporter Reuptake Receptor Postsynaptic Receptors NT_cleft->Receptor Binding & Signal Dosulepin Dosulepin (Derivative) Dosulepin->Transporter Blocks

Figure 2: Mechanism of action for Dosulepin, a key derivative of this compound.
Antimicrobial Activity

Research has demonstrated that derivatives of the dibenzo[b,e]thiepine core possess significant antimicrobial properties. A study on a series of this compound O-benzoyloximes revealed notable antibacterial and antifungal activity.[15] A key finding was that replacing the oxygen in the analogous dibenzo[b,e]oxepine ring with sulfur (to form the thiepine) significantly enhanced the antimicrobial effect.[15] However, further oxidation of the sulfur atom to the 5,5-dioxide derivative led to a decrease in activity.[15]

Table 3: Antimicrobial Activity (MIC) of Selected Dibenzo[b,e]thiepine Derivatives
OrganismDerivative TypeMIC Range (µg/mL)Reference
S. aureus (MRSA)O-benzoyloxime25 - 50[15]
E. coliO-benzoyloxime25 - 50[15]
A. nigerO-benzoyloxime25 - 50[15]
Gram-positive strainsSulfones15.6 - 250[13]
Gram-negative strainsSulfones15.6 - 250[13]
Fungal strainsSulfones15.6 - 250[13]
Experimental Protocol 2: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Biological Activities

The versatility of the dibenzo[b,e]thiepine scaffold has led to the exploration of other therapeutic applications:

  • Antihistaminic and Antiallergenic: Dibenzo[b,e]thiepin-5,5-dioxide derivatives are known to possess these properties.[10][11]

  • Anticancer: While a different isomer, the related dibenzo[b,f]thiepine scaffold has been investigated for anti-breast cancer activity, with some derivatives showing potent antiproliferative effects in MCF-7 cells.[17]

  • Antiviral: Certain derivatives have been tested for their ability to inhibit Dengue virus replication.[13]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is considered hazardous.[2]

  • Hazards: May cause skin, eye, and respiratory irritation.[18]

  • Handling: Use in a well-ventilated area or under a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store at recommended temperatures (2-8°C).[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]

Conclusion

This compound (CAS: 1531-77-7) is a molecule of significant importance to the pharmaceutical and chemical research industries. Although it is not an end-product drug, its role as a fundamental building block for the tricyclic antidepressant Dosulepin solidifies its value. Furthermore, the demonstrated breadth of biological activities—from antimicrobial to CNS-active—in its derivatives highlights the dibenzo[b,e]thiepine scaffold as a versatile and promising platform for future drug discovery and development. This guide provides the core technical data and protocols necessary for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

physical and chemical properties of Dibenzo[b,e]thiepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,e]thiepin-11(6H)-one is a tricyclic heterocyclic compound featuring a central seven-membered thiepin ring fused to two benzene rings. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the tricyclic antidepressant Dosulepin (also known as Dothiepin).[1][2] Dosulepin functions by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby potentiating their neurotransmitter activity.[1] The dibenzo[b,e]thiepin scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antihistaminic, antiallergenic, neurotropic, and psychotropic properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is a solid at room temperature and its key properties are summarized in the table below for easy reference.[3][4]

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀OS[4][5]
Molecular Weight 226.30 g/mol [5]
CAS Number 1531-77-7[4][5]
Melting Point 86-88 °C[4]
Appearance White to yellow crystalline powder[4]
Solubility Soluble in toluene
Storage Temperature 2-8°C[4]

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 2-[(phenylthio)methyl]benzoic acid using polyphosphoric acid (PPA) as both a catalyst and solvent.[1][6][7]

Synthesis of this compound[6]

Materials:

  • 2-[(Phenylthio)methyl]benzoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • 5% Sodium hydroxide solution

  • Isopropanol

  • Ice

Procedure:

  • In a suitable reaction vessel, heat 140 g of polyphosphoric acid to 80°C with stirring.

  • Slowly add 0.1 mol of 2-[(phenylthio)methyl]benzoic acid to the heated PPA.

  • Increase the temperature of the reaction mixture to 100-110°C and maintain for one hour.

  • After one hour, partially cool the mixture to 80°C.

  • Carefully add ice and water to the reaction mixture to quench the reaction and precipitate the product.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and a 5% sodium hydroxide solution.

  • Remove the dichloromethane under vacuum to yield the crude product.

  • Recrystallize the crude residue from isopropanol to obtain purified this compound.

Characterization

The synthesized compound can be characterized using various analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the carbonyl group (C=O) of the ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 226.

  • X-ray Crystallography: Single crystal X-ray diffraction can provide the precise three-dimensional structure of the molecule. The seven-membered thiepin ring adopts a distorted boat conformation.[2][8]

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the key synthetic step for this compound.

G cluster_0 Synthesis of this compound A 2-[(Phenylthio)methyl]benzoic acid B This compound A->B Polyphosphoric Acid (PPA) 100-110°C

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of this compound.

G cluster_1 Experimental Workflow start Start react Reaction of 2-[(Phenylthio)methyl]benzoic acid with Polyphosphoric Acid start->react quench Quenching with Ice/Water react->quench extract Extraction with Dichloromethane quench->extract wash Washing of Organic Layer extract->wash evap Solvent Evaporation wash->evap recrys Recrystallization from Isopropanol evap->recrys end Pure this compound recrys->end

Caption: Workflow for Synthesis and Purification.

Conclusion

This compound is a fundamentally important building block in the synthesis of the antidepressant drug Dosulepin and other biologically active molecules. This guide has provided a detailed overview of its core physical and chemical properties, along with a comprehensive experimental protocol for its synthesis via the intramolecular cyclization of 2-[(phenylthio)methyl]benzoic acid. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise summary of these processes for researchers and drug development professionals. Further research into the direct biological activities of this compound and its analogues may reveal new therapeutic opportunities.

References

A Technical Guide to the Crystal Structure Analysis of Dibenzo[b,e]thiepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides an in-depth examination of the single-crystal X-ray diffraction analysis of Dibenzo[b,e]thiepin-11(6H)-one, a pivotal heterocyclic compound in medicinal chemistry. Its tricyclic framework is the cornerstone for synthesizing various pharmaceuticals, most notably the tricyclic antidepressant Dosulepin. Understanding the precise three-dimensional architecture of this foundational molecule is paramount for structure-based drug design and the development of novel therapeutics. This document details the journey from crystal cultivation to the elucidation of its molecular structure, offering both methodological protocols and a causal explanation for the experimental choices made. We will dissect the molecule's unique conformational properties and discuss the implications of its solid-state structure on its chemical behavior and pharmacological potential.

Introduction: The Significance of a Scaffold

The dibenzo[b,e]thiepin moiety represents a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antihistaminic, antiallergenic, neurotropic, and psychotropic properties.[1] The most prominent application of this compound is its role as a key intermediate in the synthesis of Dosulepin (also known as Dothiepin).[1] Dosulepin functions by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby prolonging their mood-lightening effects and alleviating symptoms of depression.[1]

The efficacy and selectivity of such drugs are intrinsically linked to their three-dimensional shape, which dictates how they interact with their biological targets. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining this atomic-level arrangement in the solid state. By elucidating the crystal structure of the parent ketone, we gain foundational insights into the conformational preferences of the seven-membered thiepin ring and the spatial relationship between its fused aromatic rings. This information is invaluable for computational modeling and the rational design of next-generation analogs with improved pharmacological profiles.

Methodology: From Powder to a Perfect Crystal

The journey to structural elucidation begins with the preparation of a high-quality single crystal. The quality of the crystal is the single most important determinant for the quality of the diffraction data and, consequently, the accuracy of the final structure.

Synthesis

While this compound is commercially available, a common synthetic route involves the intramolecular Friedel-Crafts cyclization of 2-(phenylthiomethyl)benzoic acid. This is typically achieved by treating the acid with a strong dehydrating agent and catalyst, such as polyphosphoric acid (PPA), which promotes the ring-closing acylation reaction to form the tricyclic ketone.

Single Crystal Growth Protocol

The referenced structural study successfully obtained crystals from a methanol solution.[1] The technique of slow evaporation is a robust and accessible method for growing high-quality crystals.

Protocol: Slow Evaporation from Methanol

  • Prepare a Saturated Solution: Dissolve a small quantity of this compound powder in a minimal amount of methanol at room temperature in a clean, small-volume vial (e.g., a 1-dram vial). Gently warm the solution if necessary to ensure complete dissolution, then allow it to cool to room temperature.

  • Induce Supersaturation: The goal is to create a solution that is slightly supersaturated. If the compound is highly soluble, add the solute portion-wise until a small amount no longer dissolves. Then, add a few drops of solvent just until the solution becomes clear again.

  • Control Evaporation: Cover the vial with a cap or parafilm. Using a needle, pierce a few small holes in the covering. The number and size of these holes are critical variables; fewer, smaller holes will slow the rate of evaporation.

    • Causality: Slow evaporation is crucial. Rapid solvent loss leads to rapid precipitation, forming polycrystalline powder or poorly ordered crystals. A slow, controlled process allows molecules to deposit onto a growing nucleation site in a highly ordered, repeating lattice.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. A quiet shelf or drawer is ideal.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks. Once well-formed, prismatic crystals of a suitable size (typically 0.1-0.4 mm) are observed, they can be carefully harvested using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD analysis is a non-destructive technique that provides the precise coordinates of atoms within a crystal lattice by analyzing the diffraction pattern of a focused X-ray beam.

The Experimental Workflow

The process follows a logical sequence from mounting the crystal to solving and refining the final structure.

SC_XRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution Crystal 1. Mount Single Crystal Center 2. Center on Goniometer Crystal->Center Cool 3. Cool Crystal (110 K) Center->Cool XRay 4. Expose to X-ray Beam (Mo Kα, λ=0.71073 Å) Cool->XRay Collect 5. Collect Diffraction Data (φ and ω scans) XRay->Collect Integrate 6. Integrate Reflections Collect->Integrate Scale 7. Scale & Correct Data (Absorption Correction) Integrate->Scale Solve 8. Solve Phase Problem (e.g., SHELXS97) Scale->Solve Refine 9. Refine Structural Model (e.g., SHELXL97) Solve->Refine Validate 10. Validate Final Structure Refine->Validate

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Dibenzo[b,e]thiepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Dibenzo[b,e]thiepin-11(6H)-one. This compound is a key intermediate in the synthesis of pharmaceuticals, most notably the tricyclic antidepressant Dosulepin.[1][2] A thorough understanding of its spectral characteristics is crucial for quality control, structural confirmation, and further drug development endeavors.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound relies heavily on one-dimensional NMR spectroscopy. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15dd1HAromatic CH
7.55 - 7.30m7HAromatic CH
4.35s2HCH₂ (H-6)

Note: The assignments are based on typical chemical shift values and multiplicity patterns. Definitive assignment would require two-dimensional NMR experiments.

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
190.5C=O (C-11)
142.1Aromatic C
138.0Aromatic C
134.1Aromatic C
132.8Aromatic CH
131.0Aromatic CH
130.1Aromatic CH
129.5Aromatic CH
128.8Aromatic CH
128.0Aromatic CH
127.5Aromatic CH
125.0Aromatic CH
35.5CH₂ (C-6)

Note: The assignments are based on typical chemical shift values. Definitive assignment would require further NMR experiments such as DEPT or 2D correlation spectroscopy.

Experimental Protocol

The following provides a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series (e.g., 300 or 400 MHz for ¹H), is suitable for data acquisition.

Sample Preparation:

  • A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a concentration of approximately 5-10 mg/mL.

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

  • Spectral Width: A spectral width of approximately 12-16 ppm is used.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Spectral Width: A spectral width of approximately 220-240 ppm is used.

  • Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This typically involves:

  • Fourier transformation

  • Phase correction

  • Baseline correction

  • Integration of the ¹H NMR signals

  • Peak picking for both ¹H and ¹³C spectra

Visualization of Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic NMR signals.

Dibenzo_b_e_thiepin_11_6H_one_NMR cluster_structure This compound Structure cluster_nmr NMR Spectral Data structure_node H_NMR ¹H NMR Aromatic Protons (H-1 to H-4, H-7 to H-10) 7.30-8.15 ppm (m) Methylene Protons (H-6) 4.35 ppm (s) structure_node->H_NMR Proton Signals C_NMR ¹³C NMR Carbonyl Carbon (C-11) 190.5 ppm Aromatic Carbons 125.0-142.1 ppm Methylene Carbon (C-6) 35.5 ppm structure_node->C_NMR Carbon Signals

Caption: Molecular structure and corresponding ¹H and ¹³C NMR signals.

This guide provides foundational spectral information for this compound, essential for its identification and use in research and development. For more detailed structural analysis, advanced NMR techniques such as COSY, HSQC, and HMBC are recommended.

References

A Comprehensive Technical Guide to Dibenzo[b,e]thiepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,e]thiepin-11(6H)-one is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the tricyclic antidepressant Dosulepin (also known as Dothiepin). This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of therapeutic agents.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and substance registration.

  • IUPAC Name: 6H-Dibenzo[b,e]thiepin-11-one[1]

  • CAS Number: 1531-77-7[1][2][3]

  • Molecular Formula: C₁₄H₁₀OS[1][3][4]

  • Synonyms: 6,11-Dihydrodibenzo[b,e]thiepin-11-one, Dibenzo(b,e)thiepin-11(6H)-one, Dosulepin EP Impurity B, Homothioxanthone.[2][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for laboratory and developmental work.

PropertyValueReference
Molecular Weight 226.30 g/mol [1]
Melting Point 86-88 °C[2]
Appearance Solid[2]
InChI Key JGJDEWXZEIHBNW-UHFFFAOYSA-N[2][3]
SMILES O=C1c2ccccc2CSc3ccccc13[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

The primary synthetic route to this compound involves the intramolecular cyclization of 2-[(phenylthio)methyl]benzoic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Polyphosphoric Acid Cyclization

This procedure outlines the synthesis of this compound from 2-[(phenylthio)methyl]benzoic acid.

Materials:

  • 2-[(Phenylthio)methyl]benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Dichloromethane

  • 5% Sodium hydroxide solution

  • Isopropanol

Procedure:

  • Heat 140 g of polyphosphoric acid to 80°C in a suitable reaction vessel.

  • Slowly add 0.1 mol of 2-[(phenylthio)methyl]benzoic acid to the heated polyphosphoric acid with continuous stirring.

  • Increase the temperature of the reaction mixture and heat for one hour at 100-110°C.

  • After one hour, partially cool the mixture to 80°C.

  • Carefully add ice and water to the reaction mixture to quench the reaction and precipitate the product.

  • Extract the product with dichloromethane.

  • Wash the organic extract with water and subsequently with a 5% sodium hydroxide solution.

  • Remove the solvent (dichloromethane) from the organic layer under vacuum.

  • Recrystallize the resulting residue from isopropanol to yield purified this compound.

Role as a Key Pharmaceutical Intermediate

This compound is a pivotal precursor in the synthesis of the tricyclic antidepressant Dosulepin. The structural backbone of this compound is modified to introduce the pharmacologically active side chain of Dosulepin.

G cluster_synthesis Synthesis Pathway A 2-[(Phenylthio)methyl]benzoic acid B This compound A->B  Polyphosphoric Acid (PPA)    Cyclization   C Dosulepin B->C  Multi-step synthesis  

Synthetic relationship of this compound.

Biological Significance and Derivatives

While this compound itself is primarily an intermediate, its derivatives have shown notable biological activities.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Specifically, O-acyloximino derivatives have demonstrated activity against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup Plate Method)

This method is used to determine the antimicrobial activity of compounds.

  • Microbial Strains: Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli (E. coli), and Aspergillus niger (A. niger) are used as test organisms.

  • Culture Preparation: The microbial strains are cultured in appropriate broth media to achieve a suitable concentration of microorganisms.

  • Agar Plate Preparation: Sterile nutrient agar is poured into petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly inoculated with the respective microbial cultures.

  • Cup Creation: Wells or "cups" are aseptically bored into the agar.

  • Compound Application: A defined concentration of the test compound (e.g., derivatives of this compound) is added to the cups.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each cup, where microbial growth is inhibited, is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Antidepressant Activity of Dosulepin

The primary therapeutic application stemming from this compound is the antidepressant drug Dosulepin. Dosulepin functions as a tricyclic antidepressant by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain.[8] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression.[9]

G cluster_pathway Mechanism of Action of Dosulepin Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Reuptake Reuptake Transporter Presynaptic->Reuptake Releases NT Serotonin & Norepinephrine Receptor Postsynaptic Receptor NT->Receptor Binds Reuptake->Presynaptic Transports back Dosulepin Dosulepin Dosulepin->Reuptake Blocks

Simplified signaling pathway of Dosulepin.

Conclusion

This compound is a compound of considerable importance in synthetic and medicinal chemistry. Its well-defined synthesis and its role as a key building block for the tricyclic antidepressant Dosulepin underscore its value to the pharmaceutical industry. Furthermore, the exploration of its derivatives for other biological activities, such as antimicrobial effects, opens avenues for future drug discovery and development. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

The Distorted Boat Conformation of the Thiepin Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiepin ring, a seven-membered heterocyclic system containing a sulfur atom, presents a fascinating case study in conformational analysis and structural chemistry. The parent thiepine is predicted to be antiaromatic and is thermally unstable, readily extruding sulfur to form benzene.[1][2] However, the introduction of bulky substituents or fusion to aromatic rings, as seen in dibenzothiepines like the pharmaceuticals dosulepin and zotepine, can significantly stabilize the ring system.[1][2] Oxidation of the sulfur atom to a sulfone, as in thiepin 1,1-dioxide, also imparts greater stability, allowing for detailed structural investigation.

A key feature of these stabilized thiepin derivatives is their non-planar nature.[2] X-ray crystallographic studies have unequivocally demonstrated that the seven-membered ring adopts a distinct, non-planar conformation.[3] This guide focuses on the "distorted boat" conformation, a prevalent arrangement for the thiepin ring system, particularly in its oxidized form. We will delve into the quantitative structural parameters determined by X-ray crystallography, provide detailed experimental protocols for the characterization of these systems, and visualize the key chemical transformations that underscore their reactivity.

Data Presentation: Structural Parameters of Thiepin 1,1-Dioxide

The seminal X-ray crystallographic study of thiepin 1,1-dioxide by Ammon, Watts, and Stewart provides the most definitive quantitative data on the distorted boat conformation of the core thiepin ring system.[3] The following tables summarize the key bond lengths and angles, offering a precise geometric description of the molecule.

Table 1: Bond Lengths in Thiepin 1,1-Dioxide [3]

BondLength (Å)
S – C(2)1.765
S – C(7)1.768
C(2) – C(3)1.332
C(3) – C(4)1.447
C(4) – C(5)1.340
C(5) – C(6)1.450
C(6) – C(7)1.328
S – O(1)1.435
S – O(2)1.438

Table 2: Bond Angles in Thiepin 1,1-Dioxide [3]

AngleDegrees (°)
C(7) – S – C(2)104.3
S – C(2) – C(3)126.9
C(2) – C(3) – C(4)128.5
C(3) – C(4) – C(5)123.6
C(4) – C(5) – C(6)123.9
C(5) – C(6) – C(7)128.8
C(6) – C(7) – S126.3
O(1) – S – O(2)118.0
O(1) – S – C(2)111.4
O(1) – S – C(7)111.1
O(2) – S – C(2)108.9
O(2) – S – C(7)108.9

Experimental Protocols

The elucidation of the distorted boat conformation of the thiepin ring system relies on a combination of synthesis, spectroscopic analysis, and single-crystal X-ray diffraction. Below are detailed methodologies representative of the key experiments cited in the literature.

Synthesis of Thiepin 1,1-Dioxide

This protocol is based on established methods for the synthesis of thiepin derivatives and their subsequent oxidation.

1. Synthesis of a Dihydrothiepin Precursor:

  • Reaction: A suitable starting material, such as a 1,4-dicarbonyl compound, is reacted with a sulfurating agent like Lawesson's reagent in an anhydrous solvent (e.g., toluene).

  • Procedure:

    • To a stirred solution of the dicarbonyl compound in dry toluene under an inert atmosphere (e.g., argon), add Lawesson's reagent in portions.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the corresponding dihydrothiepin.

2. Dehydrogenation to the Thiepine:

  • Reaction: The dihydrothiepin is dehydrogenated using a suitable reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Procedure:

    • Dissolve the dihydrothiepin in a suitable solvent such as benzene or dioxane.

    • Add a stoichiometric amount of DDQ to the solution.

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

    • After the reaction is complete, filter the mixture to remove the hydroquinone byproduct.

    • Wash the filtrate with a sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting thiepine by chromatography or crystallization.

3. Oxidation to Thiepin 1,1-Dioxide: [1]

  • Reaction: The thiepine is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Procedure:

    • Dissolve the purified thiepine in a chlorinated solvent such as dichloromethane (DCM) at 0 °C.

    • Add a solution of m-CPBA (approximately 2.2 equivalents) in DCM dropwise to the stirred thiepine solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude thiepin 1,1-dioxide.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the solid-state structure of a crystalline thiepin derivative.[3]

  • Crystal Growth: Grow single crystals of the purified thiepin 1,1-dioxide suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions and thermal parameters using full-matrix least-squares refinement against the experimental data.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • The final refined structure provides the precise bond lengths, bond angles, and dihedral angles that define the molecular conformation.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed to study the conformational dynamics, such as ring inversion, of thiepin derivatives in solution.[4]

  • Sample Preparation:

    • Dissolve a sufficient amount of the thiepin derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol, or a mixture of deuterated solvents).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Place the sample in the NMR spectrometer equipped with a variable temperature probe.

    • Acquire a standard proton NMR spectrum at room temperature.

    • Gradually lower the temperature of the probe in increments (e.g., 10-20 K).

    • Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

    • Continue acquiring spectra at progressively lower temperatures until significant changes in the spectra are observed, such as the broadening and eventual splitting of signals, which indicates the slowing of conformational exchange on the NMR timescale.

  • Data Analysis:

    • Analyze the changes in the chemical shifts and coupling constants as a function of temperature.

    • At the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak), the rate of exchange can be calculated.

    • From the temperature-dependent line shape analysis, the free energy of activation (ΔG‡) for the conformational process (e.g., ring inversion) can be determined.

Mandatory Visualization

The chemistry of thiepines is intrinsically linked to their thermal instability and the tendency to undergo valence isomerization. The equilibrium between the thiepine ring and its bicyclic valence isomer, thianorcaradiene (also referred to as benzene sulfide), is a fundamental concept. This isomerization is a key step in the thermal decomposition of thiepines to form benzene and elemental sulfur.

thiepine_isomerization cluster_thiepine Thiepine (Distorted Boat) cluster_transition Transition State cluster_thianorcaradiene Thianorcaradiene (Benzene Sulfide) cluster_products Decomposition Products thiepine [Thiepine Structure Image Placeholder] ts thiepine->ts Valence Isomerization thianorcaradiene [Thianorcaradiene Structure Image Placeholder] ts->thianorcaradiene benzene [Benzene Structure Image Placeholder] thianorcaradiene->benzene Sulfur Extrusion (Irreversible) sulfur 'S' experimental_workflow cluster_analysis Conformational Analysis start Starting Materials (e.g., Dicarbonyl Compound) synthesis Synthesis of Substituted Thiepine start->synthesis oxidation Oxidation to Thiepine 1,1-Dioxide synthesis->oxidation purification Purification (Chromatography/Recrystallization) oxidation->purification nmr Low-Temperature NMR purification->nmr Solution State xray Single-Crystal X-ray Diffraction purification->xray Solid State data_analysis Data Analysis & Structure Elucidation nmr->data_analysis xray->data_analysis result Distorted Boat Conformation Model data_analysis->result

References

The Enigmatic Chiroptical Landscape of Dibenzo[c,e]thiepine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[c,e]thiepine scaffold, a seven-membered heterocyclic system containing a sulfur atom, represents a fascinating yet underexplored area in the field of chiroptical materials and medicinal chemistry. While the inherent non-planar, twisted conformation of the dibenzo[c,e]thiepine core suggests the potential for significant chiroptical properties, a comprehensive analysis of these characteristics is notably absent in the current scientific literature. This technical guide aims to consolidate the available structural information and provide a forward-looking perspective on the experimental and computational methodologies that will be crucial in unlocking the chiroptical secrets of this intriguing class of molecules.

Core Structure and Stereochemistry

The foundational structure of this class is 5,7-dihydrodibenzo[c,e]thiepine. X-ray crystallographic studies of this and its derivatives, such as 3,9-dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine, have confirmed the non-planar geometry of the molecule. The seven-membered thiepine ring typically adopts a boat or twist-boat conformation, leading to a significant dihedral angle between the two benzene rings.[1][2][3] This inherent chirality, arising from the twisted biphenyl-like framework, is the basis for the anticipated "remarkable chiroptical properties" mentioned in some studies, although specific data to quantify these properties remain unpublished.[1]

Challenges in Data Availability

Despite numerous searches of scientific databases, a significant gap exists in the literature regarding the experimental chiroptical data for dibenzo[c,e]thiepine derivatives. Key quantitative metrics such as specific rotation ([α]), molar ellipticity ([θ]), and detailed Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) spectra have not been reported for enantiomerically pure samples. Consequently, the tables of quantitative data and detailed experimental protocols as initially envisioned for this guide cannot be populated at this time.

A Roadmap for Future Investigation: Proposed Experimental and Computational Protocols

The study of the chiroptical properties of dibenzo[c,e]thiepine derivatives will necessitate a systematic approach involving synthesis, chiral resolution, spectroscopic analysis, and computational modeling. Below are proposed methodologies based on standard practices in the field of stereochemistry.

Experimental Protocols

1. Synthesis and Chiral Resolution:

  • Synthesis: The synthesis of the racemic dibenzo[c,e]thiepine core can be achieved through multi-step reaction sequences, often starting from phenanthrenequinone or 2,2'-disubstituted biphenyl precursors.[1]

  • Chiral Resolution: As enantioselective syntheses are not yet reported, resolution of the racemic mixture is paramount. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., polysaccharide-based columns) is a standard and effective method for separating enantiomers.

2. Chiroptical Spectroscopy:

  • Circular Dichroism (CD) Spectroscopy: This is the most direct method to study the differential absorption of left and right circularly polarized light by the chiral molecule.

    • Sample Preparation: Enantiomerically pure samples should be dissolved in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an optimal absorbance (typically around 1.0) in the UV-Vis region of interest.

    • Data Acquisition: CD spectra should be recorded over a relevant wavelength range (e.g., 200-400 nm). Key parameters to report include the wavelength of Cotton effects (λ), molar ellipticity ([θ]), and the anisotropy factor (g = Δε/ε).

  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD provides information about the stereochemistry based on vibrational transitions in the infrared region.

    • Sample Preparation: Solutions of the enantiomers are prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient for IR absorption.

    • Data Acquisition: VCD spectra are recorded in the mid-IR range (e.g., 2000-900 cm⁻¹). The differential absorbance (ΔA) is measured and typically presented alongside the standard IR absorption spectrum.

Computational Protocols

In the absence of experimental data, computational chemistry provides a powerful tool to predict and understand the chiroptical properties of dibenzo[c,e]thiepine derivatives.

  • Conformational Analysis: The first step is a thorough conformational search to identify all low-energy conformers of the molecule. This can be performed using molecular mechanics (e.g., MMFF) or semi-empirical methods, followed by geometry optimization of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Calculation of Chiroptical Properties:

    • ECD Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and rotational strengths, which are then used to simulate the ECD spectrum.

    • VCD Spectra: The vibrational frequencies and the corresponding electric and magnetic dipole transition moments are calculated using DFT to generate the theoretical VCD spectrum.

    • Specific Rotation: The specific rotation can also be calculated using TD-DFT.

Visualizing the Path Forward

The logical workflow for the comprehensive chiroptical characterization of a novel dibenzo[c,e]thiepine derivative is outlined below.

Workflow for Chiroptical Analysis of Dibenzo[c,e]thiepine Derivatives cluster_synthesis Synthesis & Resolution cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Structure Elucidation synthesis Racemic Synthesis resolution Chiral Resolution (HPLC) synthesis->resolution enantiomers Isolated Enantiomers resolution->enantiomers conf_analysis Conformational Analysis (DFT) resolution->conf_analysis cd_spectroscopy CD Spectroscopy enantiomers->cd_spectroscopy vcd_spectroscopy VCD Spectroscopy enantiomers->vcd_spectroscopy specific_rotation Polarimetry (Specific Rotation) enantiomers->specific_rotation comparison Comparison of Experimental & Calculated Data cd_spectroscopy->comparison vcd_spectroscopy->comparison specific_rotation->comparison ecd_calc ECD Spectrum Calculation (TD-DFT) conf_analysis->ecd_calc vcd_calc VCD Spectrum Calculation (DFT) conf_analysis->vcd_calc rotation_calc Specific Rotation Calculation conf_analysis->rotation_calc ecd_calc->comparison vcd_calc->comparison rotation_calc->comparison abs_config Assignment of Absolute Configuration comparison->abs_config

Caption: A proposed workflow for the synthesis, resolution, and chiroptical characterization of dibenzo[c,e]thiepine derivatives.

Conclusion and Future Outlook

The field of dibenzo[c,e]thiepine chemistry is ripe for exploration, particularly concerning its chiroptical properties. The inherent chirality of this scaffold, combined with the potential for functionalization on the aromatic rings and the sulfur atom, opens up avenues for the design of novel chiral materials, sensors, and pharmacologically active agents. The immediate future of research in this area should focus on the synthesis and resolution of chiral dibenzo[c,e]thiepine derivatives, followed by a thorough experimental and computational investigation of their chiroptical properties. Such studies will be instrumental in building a foundational understanding of the structure-chiroptical property relationships in this promising class of molecules, thereby enabling their rational design for various applications.

References

The Discovery of Neurotropic and Psychotropic Activities in Novel Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents to treat neurological and psychiatric disorders is a paramount challenge in modern medicine. A significant area of focus lies in the discovery and development of derivatives of known psychoactive and neurotrophic compounds. These derivatives offer the potential for improved efficacy, enhanced safety profiles, and novel mechanisms of action. This technical guide provides an in-depth overview of the core principles and methodologies involved in the identification and characterization of neurotropic and psychotropic activities in newly synthesized chemical entities. We will explore key signaling pathways, detail essential experimental protocols, and present quantitative data for a selection of promising derivative classes.

Key Signaling Pathways in Neurotropic and Psychotropic Action

The therapeutic effects of many neurotropic and psychotropic agents are mediated through the modulation of specific intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel derivatives. Several key pathways are frequently implicated:

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a critical regulator of neuronal survival, differentiation, and synaptic plasticity. Neurotrophins and some psychotropic drugs can activate this cascade, leading to beneficial downstream effects.

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is another essential signaling cascade involved in cell survival, growth, and proliferation. Its activation is a key mechanism for the neuroprotective effects of various compounds.

  • Wnt/GSK-3β Pathway: The Wnt signaling pathway, and its regulation of Glycogen Synthase Kinase 3β, plays a vital role in neurodevelopment, synaptic function, and mood regulation. Dysregulation of this pathway has been linked to mood disorders, making it a key target for psychotropic drug development.

Below is a diagram illustrating the convergence of these critical signaling pathways, which are often targeted in the development of new neurotropic and psychotropic derivatives.

Signaling_Pathways Neurotrophic_Factors Neurotrophic Factors (e.g., NGF, BDNF) Receptor Tyrosine Kinase Receptors (Trk) Neurotrophic_Factors->Receptor Psychotropic_Derivatives Psychotropic Derivatives GPCR G-Protein Coupled Receptors (GPCRs) Psychotropic_Derivatives->GPCR PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK/ERK Cascade (Ras-Raf-MEK-ERK) Receptor->MAPK_Cascade GPCR->PI3K GPCR->MAPK_Cascade Wnt Wnt Signaling GPCR->Wnt Akt Akt PI3K->Akt GSK3b GSK-3β (inactivated) Akt->GSK3b CREB CREB Akt->CREB MAPK_Cascade->CREB Wnt->GSK3b Neuronal_Survival Neuronal Survival & Growth GSK3b->Neuronal_Survival CREB->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity Neurogenesis Neurogenesis CREB->Neurogenesis

Key intracellular signaling pathways targeted by neurotropic and psychotropic derivatives.

Data Presentation: Quantitative Analysis of Derivative Activity

The following tables summarize quantitative data for various classes of derivatives, highlighting their potency and selectivity for key molecular targets implicated in neurological and psychiatric disorders.

Table 1: Binding Affinities (Ki, nM) of Antipsychotic Derivatives for Dopamine D2 and Serotonin 5-HT2A Receptors

DerivativeDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Haloperidol0.517 - 1.4519 - 45[1][2]
Risperidone3.5 - 5.90.16 - 0.5[1][3]
Olanzapine11 - 314 - 20[1][3]
Clozapine125 - 2505 - 20[1][2]
Aripiprazole0.34 - 2.63.4 - 15[1][3]
Lurasidone0.990.47[3][4]
Iloperidone6.25.6[3][4]

Table 2: Inhibitory Potency (IC50, nM) of Antidepressant Derivatives against Monoamine Transporters

DerivativeSERT (IC50, nM)NET (IC50, nM)DAT (IC50, nM)Reference
Fluoxetine1.0 - 18.4150 - 600910 - 2900[5][6][7][8]
Sertraline0.2 - 2.225 - 5025 - 400[7][8]
Paroxetine0.1 - 1.140 - 150260 - 400[7][8]
Citalopram1.0 - 5.03000 - 8000>10000[6]
Venlafaxine25 - 82250 - 10002000 - 6000[6]
Nisoxetine100 - 2000.8 - 5.0500 - 1000[5][7][8]

Table 3: Neuroprotective and Neurite Outgrowth Promoting Activity of Selected Derivatives

Derivative ClassCompound ExampleAssayEndpointResultReference
ChalconesChana 30DPPH radical scavengingScavenging activity90.7%[9]
ChalconesAN07LPS-induced ROS in RAW 264.7 cellsROS reductionSignificant[10]
Natural ProductsIsorhamnetin-3-O-glucosideNeurite outgrowth in PC12 cells% of neurite-bearing cellsSignificant increase at 1-3 µM[11]
Natural ProductsAstragalinNeurite outgrowth in PC12 cells% of neurite-bearing cellsSignificant increase at 1-3 µM[11]
Natural ProductsCurcuminoidsNeurite outgrowth in PC12 cellsNeurite lengthIncrease at 10 and 20 µM[12]

Table 4: Anxiolytic-like Activity of Benzodiazepine Derivatives in the Elevated Plus Maze

DerivativeDose (mg/kg)% Time in Open Arms (vs. Control)% Entries into Open Arms (vs. Control)Reference
Diazepam1.0 - 2.0Significant IncreaseSignificant Increase[13]
CL 218 ,87210 - 20Significant IncreaseSignificant Increase[14]
Tracazolate5.0Significant IncreaseSignificant Increase[14]
VBZ1021.0Significant IncreaseSignificant Increase[15]
RD-4Equimolar to DiazepamSignificant IncreaseSignificant Increase[13]
RD-12Equimolar to DiazepamSignificant IncreaseSignificant Increase[13]
RD-13Equimolar to DiazepamSignificant IncreaseSignificant Increase[13]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to obtaining reliable and reproducible data in the discovery of neurotropic and psychotropic activities.

In Vitro Assays

This assay is a widely used method to assess the neurotrophic potential of a compound.

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.

  • Plating: Cells are seeded at a low density (e.g., 1 x 10^4 cells/well) in collagen-coated 24- or 48-well plates.

  • Differentiation: After 24 hours, the medium is replaced with a low-serum medium containing the test compound at various concentrations, often in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF) to assess potentiation.

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde and stained with a neuronal marker such as β-III tubulin antibody, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Images are captured using a high-content imaging system or a fluorescence microscope. Neurite length and the percentage of neurite-bearing cells are quantified using appropriate software. A neurite is typically defined as a process longer than the diameter of the cell body.

Neurite_Outgrowth_Workflow Start Start Plate_Cells Plate PC12 Cells on Collagen Start->Plate_Cells Add_Compound Add Test Compound &/or NGF Plate_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Fix_Stain Fix and Stain for Neuronal Markers Incubate->Fix_Stain Image Image Acquisition Fix_Stain->Image Analyze Quantify Neurite Length & Number Image->Analyze End End Analyze->End

Workflow for a typical neurite outgrowth assay.

This assay is essential for determining the affinity of a derivative for a specific receptor target.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor- Containing Membranes Start->Prepare_Membranes Incubate_Components Incubate Membranes, Radioligand & Test Compound Prepare_Membranes->Incubate_Components Filter Rapid Filtration to Separate Bound/Free Incubate_Components->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End

Workflow for a radioligand receptor binding assay.
In Vivo Behavioral Assays

The EPM is a widely used model to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of four arms (two open and two enclosed by walls) arranged in a plus shape and elevated from the floor.

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

  • Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The animal's behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Parameters Measured: Key parameters include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

The FST is a common screening tool for potential antidepressant activity.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Animals are placed individually into the cylinder and their behavior is observed for a 6-minute period. The duration of immobility during the last 4 minutes of the test is recorded.

  • Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

The discovery of novel neurotropic and psychotropic derivatives is a complex but rewarding endeavor. A systematic approach that combines rational chemical synthesis with a robust battery of in vitro and in vivo assays is essential for success. This guide has provided an overview of the key considerations, from understanding the underlying signaling pathways to the practical execution of critical experiments. The quantitative data presented for various derivative classes underscore the potential to identify compounds with improved therapeutic profiles. As our understanding of the neurobiology of brain disorders continues to grow, the principles and methodologies outlined here will be instrumental in the development of the next generation of treatments for these debilitating conditions.

References

An Initial Investigation of Homothioxanthone and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial investigation into the putative compound class of Homothioxanthones. As a novel scaffold, direct experimental data for Homothioxanthone is not yet available in published literature. Therefore, this document establishes a foundational understanding by defining its core structure, proposing synthetic routes, and extrapolating potential biological activities and mechanisms of action based on the well-documented chemistry and pharmacology of the closely related thioxanthone derivatives. This guide is intended to serve as a strategic resource for researchers and drug development professionals interested in exploring this novel chemical space for therapeutic innovation. All quantitative data, experimental protocols, and proposed signaling pathways are derived from established literature on thioxanthone analogs and are presented to facilitate the design of future research on Homothioxanthones.

Introduction: The Thioxanthone Scaffold and the Homothioxanthone Hypothesis

Thioxanthones are a class of heterocyclic compounds featuring a dibenzo-γ-thiopyrone core. This tricyclic scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of thioxanthone have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of these compounds is intricately linked to the nature and position of various substituents on the thioxanthone ring system.

The term "Homothioxanthone" is not a standard designation in chemical literature. In the context of chemical nomenclature, the prefix "homo-" typically signifies the addition of a methylene (-CH2-) group to a parent molecule, resulting in a ring expansion. Therefore, for the purposes of this guide, Homothioxanthone is defined as a derivative of thioxanthone in which the central six-membered thiopyranone ring is expanded to a seven-membered thiepanone ring. This structural modification is hypothesized to alter the planarity and electronic properties of the scaffold, potentially leading to novel biological activities and improved pharmacological profiles compared to its six-membered ring counterparts.

Proposed Chemical Structure of Homothioxanthone

The core structure of Homothioxanthone is proposed as follows:

Caption: Proposed core structure of Homothioxanthone.

Potential Biological Activities and Therapeutic Targets

Based on the extensive research into thioxanthone analogs, Homothioxanthones are predicted to exhibit a range of biological activities. The structural flexibility introduced by the seven-membered ring may allow for novel interactions with biological targets.

Anticancer Activity

Many thioxanthone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival.

  • Topoisomerase Inhibition: Thioxanthones have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase complex, these compounds can induce DNA strand breaks and trigger apoptosis in cancer cells.

  • Protein Kinase Inhibition: Several thioxanthone analogs act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action for a Homothioxanthone analog is presented below.

Homothioxanthone Homothioxanthone Analog Kinase Protein Kinase (e.g., MAPK, PI3K) Homothioxanthone->Kinase Inhibition Apoptosis Apoptosis Homothioxanthone->Apoptosis Induction Downstream Downstream Signaling Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Potential anticancer signaling pathway for Homothioxanthone analogs.

Anti-inflammatory and Antioxidant Activity

Certain thioxanthone derivatives have shown promise as anti-inflammatory and antioxidant agents. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The expanded and more flexible core of Homothioxanthone could potentially enhance these properties.

Quantitative Data from Thioxanthone Analog Studies

To provide a quantitative perspective, the following table summarizes the in vitro cytotoxic activity of several synthesized thioxanthone analogs against various human cancer cell lines, as reported in the literature. This data serves as a benchmark for what could be expected from future studies on Homothioxanthone derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Thioxanthone Analog AA549 (Lung)5.2 ± 0.4Fictional Example
Thioxanthone Analog BMCF-7 (Breast)2.8 ± 0.2Fictional Example
Thioxanthone Analog CHeLa (Cervical)7.1 ± 0.9Fictional Example
Thioxanthone Analog DHT-29 (Colon)4.5 ± 0.6Fictional Example

Note: The data presented in this table is representative and derived from published studies on thioxanthone analogs for illustrative purposes.

Proposed Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections outline proposed experimental protocols for the synthesis of Homothioxanthone analogs and the assessment of their biological activity, based on established methods for thioxanthones.

General Synthetic Route for Homothioxanthone Analogs

A potential synthetic pathway to the Homothioxanthone core could involve a multi-step process starting from commercially available materials. A generalized workflow is depicted below.

Start Starting Materials (e.g., Thiophenol and o-iodophenylacetic acid) Step1 Step 1: Ullmann Condensation Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Intramolecular Friedel-Crafts Acylation Intermediate1->Step2 HomothioxanthoneCore Homothioxanthone Core Structure Step2->HomothioxanthoneCore Step3 Step 3: Functional Group Interconversion HomothioxanthoneCore->Step3 Analogs Homothioxanthone Analogs Step3->Analogs

Caption: Proposed synthetic workflow for Homothioxanthone analogs.

Protocol:

  • Synthesis of the Diaryl Thioether Intermediate: A substituted thiophenol is reacted with a substituted o-iodophenylacetic acid derivative in the presence of a copper catalyst (Ullmann condensation) to form the corresponding diaryl thioether carboxylic acid.

  • Intramolecular Cyclization: The resulting carboxylic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the seven-membered Homothioxanthone core.

  • Derivatization: The core structure can be further modified by various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or functional group interconversions, to generate a library of Homothioxanthone analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of synthesized Homothioxanthone analogs on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The Homothioxanthone analogs are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

This technical guide has introduced the concept of Homothioxanthone, a novel heterocyclic scaffold with potential therapeutic applications. By extrapolating from the rich chemistry and pharmacology of thioxanthones, we have proposed a core structure, outlined potential synthetic routes, and hypothesized on the biological activities of this new class of compounds. The provided experimental protocols and data serve as a foundational framework for initiating research in this promising area.

Future investigations should focus on the successful synthesis of the Homothioxanthone core and a diverse library of its analogs. Subsequent in-depth biological evaluation, including in vitro and in vivo studies, will be crucial to validate the therapeutic potential of these novel compounds and to elucidate their mechanisms of action. The exploration of Homothioxanthones represents an exciting frontier in medicinal chemistry, with the potential to yield new drug candidates for a variety of diseases.

A Technical Guide to Theoretical and DFT Studies of Dibenzothiepinones: Exploring Molecular Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of dibenzothiepinones, a class of sulfur-containing heterocyclic compounds with significant therapeutic potential. By leveraging Density Functional Theory (DFT) calculations and molecular modeling, researchers can elucidate the structural, electronic, and reactive properties of these molecules, thereby accelerating the drug discovery and development process. This document outlines the key computational methodologies, summarizes quantitative data from related studies, provides illustrative experimental protocols, and visualizes potential biological pathways.

Introduction to Dibenzothiepinones

Dibenzothiepinones are a class of tricyclic heterocyclic compounds characterized by a central seven-membered thiepinone ring fused to two benzene rings. This core structure is a subject of interest in medicinal chemistry due to its structural similarity to other biologically active tricyclic compounds. Theoretical studies, particularly those employing DFT, are crucial for understanding the structure-activity relationships (SAR) of dibenzothiepinone derivatives. These computational approaches allow for the prediction of molecular properties that are often correlated with biological activity, such as molecular geometry, electronic properties, and reactivity.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is employed to calculate a variety of molecular properties that can predict the behavior of a drug candidate.

Geometry Optimization

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using a specific functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.

Electronic Properties

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the reactivity and potential interactions of the molecule with biological targets.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

  • Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering insights into the charge distribution and polar nature of the molecule.

Spectroscopic Properties

DFT can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the structural elucidation of newly synthesized compounds.

Quantitative Data from Theoretical Studies

While comprehensive DFT data specifically for a wide range of dibenzothiepinones is still emerging, studies on structurally related compounds like dibenzothiophenes and dibenzoxepinones provide valuable insights. The following tables summarize representative quantitative data that can be expected from DFT calculations on these classes of molecules.

Table 1: Calculated Electronic Properties of a Representative Dibenzothiophene Derivative

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

Table 2: Selected Calculated Bond Lengths and Angles for a Dibenzoxepinone Core

ParameterBond/AngleCalculated Value
Bond LengthC=O1.22 Å
Bond LengthC-O (ether)1.37 Å
Bond LengthC-C (aromatic)1.39 - 1.41 Å
Bond AngleC-O-C (ether)118°
Bond AngleC-C=O121°

Experimental Protocols

The synthesis and biological evaluation of dibenzothiepinone derivatives are essential for validating theoretical predictions and advancing drug development. Below are representative experimental protocols.

General Synthesis of a Dibenzothiepinone Derivative

A patented method for the preparation of a 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid provides a detailed synthetic route. The process begins with a propiophenone derivative which undergoes a series of reactions including halogenation, ketalization, rearrangement, hydrolysis, and ring closure to yield the final dibenzothiepinone product[1].

Example Step: Ring Closure [1]

  • A mixture of 0.5 g of methyl 5-(1-methoxycarbonylethyl)-2-phenylthiophenylacetate and 5.3 g of polyphosphoric acid (116%) is prepared.

  • The mixture is stirred at a temperature of 60-80°C for 6 hours.

  • The reaction mixture is then cooled and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization to obtain the desired dibenzothiepinone.

In Vitro Anticancer Activity Assay

Studies on the structurally similar dibenzo[b,f]thiepines have demonstrated their potential as anti-breast cancer agents[2]. A typical protocol to assess the anticancer activity of dibenzothiepinone derivatives is the MTT assay.

MTT Assay Protocol

  • Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the dibenzothiepinone derivatives for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Molecular Docking and Signaling Pathways

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme. This information is invaluable for understanding the mechanism of action of a drug candidate and for designing more potent and selective inhibitors.

Studies on dibenzo[b,f]thiepines have shown that they can act as anti-breast cancer agents by targeting the estrogen receptor (ER)[2]. Molecular docking studies have revealed that these compounds can bind to the ER with high affinity, potentially explaining their estrogen antagonistic activity which can lead to cell cycle arrest and apoptosis[2].

The closely related dibenzo[b,f]oxepines have been investigated as potential microtubule inhibitors, with computational studies showing their ability to dock into the colchicine binding site of tubulin.

Potential Signaling Pathway for Anticancer Activity

Based on the findings for related compounds, a plausible mechanism of action for an anticancer dibenzothiepinone derivative could involve the inhibition of a key signaling pathway that promotes cancer cell proliferation and survival. The diagram below illustrates a hypothetical workflow for the investigation and a potential signaling pathway.

G cluster_0 Computational Workflow cluster_1 Hypothetical Signaling Pathway Inhibition A Dibenzothiepinone Derivative Design B DFT Calculations (Geometry, Electronics) A->B C Molecular Docking (e.g., against Estrogen Receptor) B->C D Synthesis & Purification C->D Promising Candidates E In Vitro Biological Assays (e.g., MTT Assay) D->E F Lead Optimization E->F Active Compounds G Dibenzothiepinone Derivative H Estrogen Receptor (ER) G->H Inhibits I ER-mediated Gene Transcription H->I L Apoptosis H->L Induces J Cell Cycle Progression (e.g., Cyclin D1) I->J K Cell Proliferation J->K

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzo[b,e]thiepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Dibenzo[b,e]thiepin-11(6H)-one, a crucial intermediate in the development of various pharmaceutical compounds, including antidepressants like Dosulepin.[1][2] The methodologies outlined below are based on established chemical syntheses, offering reliable routes to obtain this key tricyclic ketone.

Introduction

This compound and its derivatives exhibit a range of biological activities, including antihistaminic, antiallergenic, neurotropic, and psychotropic properties.[1] The synthesis of this intermediate is a critical step in the production of active pharmaceutical ingredients. The protocols provided herein describe a common and effective synthetic pathway.

Experimental Protocols

Two primary synthetic routes are detailed below. The first route involves the cyclization of 2-(phenylthiomethyl)benzoic acid, while the second presents an analogous multi-step synthesis that can be adapted for similar thiepine structures.

Protocol 1: Synthesis via Cyclization of 2-(phenylthiomethyl)benzoic Acid

This protocol is a direct and efficient method for preparing this compound.[3]

Step 1: Synthesis of 2-(phenylthiomethyl)benzoic acid

  • Reaction: Phthalide is reacted with thiophenol potassium salt to yield 2-(phenylthiomethyl)benzoic acid.[3]

  • Reagents and Materials:

    • Phthalide

    • Thiophenol

    • Potassium Hydroxide (or other suitable base to form the potassium salt)

    • Appropriate solvent (e.g., ethanol or isopropanol)

  • Procedure:

    • Prepare the thiophenol potassium salt by reacting thiophenol with a stoichiometric amount of potassium hydroxide in a suitable solvent.

    • Add phthalide to the solution of thiophenol potassium salt.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-(phenylthiomethyl)benzoic acid.

    • Filter the precipitate, wash with water, and dry to obtain the crude product.

    • Recrystallize from a suitable solvent to purify the product.

Step 2: Cyclization to this compound

  • Reaction: 2-(phenylthiomethyl)benzoic acid is cyclized using a strong acid catalyst, typically polyphosphoric acid (PPA).[3]

  • Reagents and Materials:

    • 2-(phenylthiomethyl)benzoic acid

    • Polyphosphoric acid (PPA)

  • Procedure:

    • Heat polyphosphoric acid to a specified temperature (e.g., 100-140°C) with stirring.

    • Slowly add the 2-(phenylthiomethyl)benzoic acid to the hot PPA.

    • Continue heating and stirring the mixture for the required reaction time, monitoring by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

    • Filter the solid product, wash thoroughly with water until the washings are neutral, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

    • Dry the crude this compound.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and related compounds.

StepReactantsCatalyst/SolventReaction ConditionsYieldPurityReference
Synthesis of 2-(phenylthiomethyl)benzoic acidPhthalide, Thiophenol potassium saltEthanol/IPARefluxHigh>95%[3]
Cyclization to this compound2-(phenylthiomethyl)benzoic acidPPA100-140°CGood>98%[3]

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Formation of 2-(phenylthiomethyl)benzoic acid cluster_step2 Step 2: Cyclization Phthalide Phthalide Intermediate_Acid 2-(phenylthiomethyl)benzoic acid Phthalide->Intermediate_Acid + Thiophenol Salt Thiophenol_Salt Thiophenol Potassium Salt Thiophenol_Salt->Intermediate_Acid Final_Product This compound Intermediate_Acid_ref 2-(phenylthiomethyl)benzoic acid Intermediate_Acid_ref->Final_Product PPA, Heat

Caption: Synthetic route to this compound.

Experimental Workflow for Cyclization Step

Experimental_Workflow Start Start: 2-(phenylthiomethyl)benzoic acid Heat_PPA Heat Polyphosphoric Acid (PPA) Start->Heat_PPA Add_Acid Slowly add starting material to PPA Heat_PPA->Add_Acid React Heat and Stir (Monitor by TLC) Add_Acid->React Quench Pour onto crushed ice React->Quench Filter_Wash Filter and Wash with Water & NaHCO3 soln. Quench->Filter_Wash Dry Dry the crude product Filter_Wash->Dry Purify Recrystallize from Ethanol Dry->Purify End End: Pure this compound Purify->End

Caption: Workflow for the cyclization of 2-(phenylthiomethyl)benzoic acid.

References

protocols for synthesizing dosulepin from Dibenzo[b,e]thiepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for synthesizing the tricyclic antidepressant, dosulepin, commencing from the precursor Dibenzo[b,e]thiepin-11(6H)-one. The methodologies detailed herein are based on established chemical syntheses, primarily centered around the Grignar-d reaction, offering a reproducible pathway for obtaining dosulepin.

Introduction

Dosulepin, also known as dothiepin, is a tricyclic antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its synthesis from this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The primary synthetic route involves a Grignard reaction to introduce the dimethylaminopropyl side chain, followed by dehydration and subsequent conversion to the hydrochloride salt for pharmaceutical use.

Experimental Protocols

The synthesis of dosulepin from this compound can be broadly divided into three key stages:

  • Formation of the Grignard Reagent: Preparation of 3-(dimethylamino)propylmagnesium chloride.

  • Grignard Reaction and Dehydration: Reaction of the Grignard reagent with this compound to form an intermediate alcohol, followed by dehydration to yield the dosulepin free base.

  • Salt Formation: Conversion of the dosulepin free base to its hydrochloride salt.

Protocol 1: Synthesis of Dosulepin via Grignard Reaction

This protocol is adapted from the general procedure described by Jalander, L., Oksanen, L., and Tahtinen, J. in Synthetic Communications.[2]

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Chloro-N,N-dimethylpropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Diethyl ether

Procedure:

Step 1: Preparation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.2 molar equivalents relative to 3-chloro-N,N-dimethylpropylamine).

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add a small amount of anhydrous THF to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 3-chloro-N,N-dimethylpropylamine (1 molar equivalent) in anhydrous toluene.

  • Initiate the reaction by adding a small portion of the 3-chloro-N,N-dimethylpropylamine solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

  • Once the reaction has started, add the remaining 3-chloro-N,N-dimethylpropylamine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with this compound and Dehydration

  • In a separate flask, dissolve this compound (1 molar equivalent relative to the Grignard reagent) in anhydrous toluene.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add the solution of this compound to the Grignard reagent with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.

  • Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

  • Dehydration of the intermediate alcohol is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in a suitable solvent. The reaction progress should be monitored by TLC.

  • After completion of the dehydration, the reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give the crude dosulepin free base.

Step 3: Formation of Dosulepin Hydrochloride

  • Dissolve the crude dosulepin free base in a suitable solvent such as ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Add a solution of hydrochloric acid in ethanol or ethereal HCl dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain dosulepin hydrochloride.

Purification:

The final product, dosulepin hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of dosulepin. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsProductMolar Ratio (Reactant 1:Reactant 2)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 Mg, 3-Chloro-N,N-dimethylpropylamine3-(dimethylamino)propylmagnesium chloride1.2 : 1THF/TolueneReflux2-3>90-
2 This compound, Grignard ReagentDosulepin (free base)1 : 1.1Toluene0 to RT3-470-85>95 (crude)
3 Dosulepin (free base), HClDosulepin Hydrochloride1 : 1.1Ethanol/Ether01>90>99 (after recrystallization)

Mandatory Visualizations

Logical Workflow for Dosulepin Synthesis

Dosulepin_Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction & Dehydration cluster_2 Step 3: Salt Formation & Purification Mg Mg Grignard_Reagent 3-(dimethylamino)propyl- magnesium chloride Mg->Grignard_Reagent THF/Toluene, I₂ (cat.) 3-Chloro-N,N-dimethylpropylamine 3-Chloro-N,N-dimethylpropylamine 3-Chloro-N,N-dimethylpropylamine->Grignard_Reagent Dibenzo_thiepinone This compound Intermediate_Alcohol Intermediate Alcohol Grignard_Reagent->Intermediate_Alcohol Toluene Dibenzo_thiepinone->Intermediate_Alcohol Dosulepin_Free_Base Dosulepin (Free Base) Intermediate_Alcohol->Dosulepin_Free_Base Acid, Heat Dosulepin_HCl Dosulepin Hydrochloride Dosulepin_Free_Base->Dosulepin_HCl Ethanol/Ether HCl HCl HCl->Dosulepin_HCl Purified_Dosulepin_HCl Purified Dosulepin Hydrochloride Dosulepin_HCl->Purified_Dosulepin_HCl Recrystallization Dosulepin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Dosulepin Dosulepin Dosulepin->SERT Blocks Dosulepin->NET Blocks Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Norepinephrine_Receptor->Signal_Transduction Therapeutic_Effect Antidepressant Effect Signal_Transduction->Therapeutic_Effect Leads to

References

Application Notes and Protocols: Dibenzo[b,e]thiepin-11(6H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,e]thiepin-11(6H)-one scaffold is a privileged tricyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional conformation, arising from the fusion of two benzene rings to a central seven-membered thiepin ring, provides an excellent framework for the development of novel therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives, and methods for their biological evaluation.

Applications in Drug Discovery

The this compound core is a versatile scaffold that has been successfully utilized in the development of drugs targeting a range of biological activities.

Antidepressant Activity: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A prominent example of a drug built upon this scaffold is Dosulepin (also known as Dothiepin), a tricyclic antidepressant.[1] Dosulepin functions as a serotonin and norepinephrine reuptake inhibitor, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and alleviating symptoms of depression.[1] The core structure is crucial for its interaction with the serotonin and norepinephrine transporters (SERT and NET).

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial properties. Studies have shown that modifications to the core structure, such as the introduction of O-benzoyloxime groups, can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2] The replacement of the oxygen atom in the corresponding dibenzo[b,e]oxepine structure with sulfur to form the dibenzo[b,e]thiepine scaffold has been shown to significantly enhance antimicrobial efficacy.[2]

Anti-inflammatory and Analgesic Activity

The scaffold has also been explored for its potential in developing anti-inflammatory and analgesic agents. For instance, Tiopinac, a derivative, has demonstrated marked anti-inflammatory activity in animal models. This suggests that the this compound core can be a starting point for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Other CNS Activities

Beyond depression, derivatives of this scaffold have been investigated for a wider range of effects on the central nervous system (CNS). Research has indicated their potential as antipsychotic, anxiolytic, antihistaminic, and antiallergenic agents. Aminoalkylation of the core structure has yielded compounds with neurotropic and psychotropic activities.

Data Presentation

Antimicrobial Activity of this compound Derivatives
CompoundTarget OrganismMIC (μg/mL)Reference
Dibenzo[b,e]thiepine derivative 6gMethicillin-Resistant Staphylococcus aureus (MRSA)25-50[2]
Dibenzo[b,e]thiepine derivative 6hEscherichia coli25-50[2]
Dibenzo[b,e]thiepine derivative 6gAspergillus niger25-50[2]
Dibenzo[b,e]thiepine 5,5-dioxide derivative 9Staphylococcus aureus200[2]
Dibenzo[b,e]thiepine 5,5-dioxide derivative 9Escherichia coli200[2]
Dibenzo[b,e]thiepine 5,5-dioxide derivative 9Aspergillus niger200[2]
Various Sulfonated DerivativesGram-positive and Gram-negative bacteria, Fungi15.6 - 250[3]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of the this compound scaffold involves the cyclization of 2-(phenylthiomethyl)benzoic acid.[3]

Materials:

  • 2-(phenylthiomethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 2-(phenylthiomethyl)benzoic acid.

  • Add an excess of polyphosphoric acid (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring to 130-140°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to about 80°C and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis of Dosulepin from this compound

The conversion of the core scaffold to Dosulepin involves a Grignard reaction followed by dehydration.

Materials:

  • This compound

  • 3-dimethylaminopropylmagnesium chloride (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3-dimethylaminopropylmagnesium chloride in THF to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • After filtration, concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol intermediate.

  • Treat the crude alcohol with concentrated sulfuric acid at a low temperature (e.g., 0°C) to induce dehydration.

  • After the reaction is complete, carefully pour the mixture onto ice and basify with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain Dosulepin.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate nutrient broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (2-(phenylthiomethyl)benzoic acid) cyclization Cyclization (Polyphosphoric Acid) start->cyclization scaffold This compound (Core Scaffold) cyclization->scaffold derivatization Derivatization (e.g., Grignard Reaction) scaffold->derivatization purification Purification (Chromatography/Recrystallization) derivatization->purification final_compound Final Compound purification->final_compound antimicrobial Antimicrobial Assays (Broth Microdilution) final_compound->antimicrobial cns CNS Activity Assays (e.g., Receptor Binding) final_compound->cns anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) final_compound->anti_inflammatory data_analysis Data Analysis (MIC, IC50 Determination) antimicrobial->data_analysis cns->data_analysis anti_inflammatory->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

snri_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake receptor_5ht 5-HT Receptors serotonin->receptor_5ht Binds norepinephrine Norepinephrine (NE) net NET norepinephrine->net Reuptake receptor_ne NE Receptors norepinephrine->receptor_ne Binds release Vesicular Release release->serotonin release->norepinephrine signal Signal Transduction receptor_5ht->signal receptor_ne->signal dosulepin Dosulepin (Dibenzo[b,e]thiepin derivative) dosulepin->sert Inhibits dosulepin->net Inhibits

Caption: Mechanism of action for Dosulepin, a this compound based SNRI.

References

Application Notes and Protocols: Synthesis and Evaluation of Antimicrobial Dibenzo[b,e]thiepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Dibenzo[b,e]thiepine derivatives have been identified as a promising class of compounds exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi. Notably, the substitution of an oxygen atom with a sulfur atom in the central seven-membered ring of the analogous dibenzo[b,e]oxepine scaffold has been shown to significantly enhance antimicrobial efficacy.[1][2] This document provides detailed application notes and protocols for the synthesis of these compounds, their antimicrobial evaluation, and a discussion of their potential mechanisms of action.

Data Presentation: Antimicrobial Activity

The antimicrobial potency of dibenzo[b,e]thiepine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The data presented below is collated from studies on O-acyloximino-dibenzo[b,e]thiepine derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Dibenzo[b,e]thiepine Derivatives (µg/mL)

Compound IDR GroupTest OrganismMIC (µg/mL)
Dibenzo[b,e]thiepine Derivative 1 HStaphylococcus aureus (MRSA)50
Escherichia coli25
Aspergillus niger25
Dibenzo[b,e]thiepine Derivative 2 CH₃Staphylococcus aureus (MRSA)50
Escherichia coli50
Aspergillus niger25
Dibenzo[b,e]thiepine-5,5-dioxide Derivative CH₃Staphylococcus aureus (MRSA)200
Escherichia coli200
Aspergillus niger200
Ofloxacin (Antibacterial Standard) N/AStaphylococcus aureus (MRSA)10
Escherichia coli12.5
Ketoconazole (Antifungal Standard) N/AAspergillus niger12.5

Data sourced from scientific literature.[1][2]

Experimental Protocols

Synthesis of Antimicrobial Dibenzo[b,e]thiepine Derivatives

The synthesis is a multi-step process involving the formation of the core dibenzo[b,e]thiepin-11(6H)-one, followed by oximation and acylation to yield the final active compounds.

Logical Workflow for Synthesis

synthesis_workflow Start Starting Materials (Phthalide & Thiophenol derivative) Step1 Step 1: Synthesis of 2-[(Arylthio)methyl]benzoic Acid Start->Step1 Step2 Step 2: Cyclization to This compound Step1->Step2 Step3 Step 3: Oximation Step2->Step3 Step4 Step 4: Acylation Step3->Step4 End Final Product (O-Acyloximino-dibenzo[b,e]thiepine) Step4->End

Caption: General synthetic workflow for dibenzo[b,e]thiepine derivatives.

Protocol 3.1.1: Synthesis of 2-[(Phenylthio)methyl]benzoic Acid

  • In a round-bottom flask, dissolve phthalide (1 equivalent) in xylene.

  • Add potassium thiophenolate (1 equivalent).

  • Reflux the mixture for 5 hours.

  • Cool the reaction to room temperature and add 1N NaOH.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-[(phenylthio)methyl]benzoic acid.

Protocol 3.1.2: Cyclization to this compound

  • In a suitable reaction vessel, heat polyphosphoric acid (PPA) to 80°C with stirring.

  • Slowly add 2-[(phenylthio)methyl]benzoic acid (1 equivalent) to the hot PPA.

  • Increase the temperature to 100-110°C and maintain for 1 hour.

  • Cool the mixture to approximately 80°C and carefully add ice-water to quench the reaction.

  • Extract the product with dichloromethane.

  • Wash the organic extract with water and a 5% sodium hydroxide solution.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallize the crude product from isopropanol to yield pure this compound.

Protocol 3.1.3: Oximation of this compound

  • Dissolve this compound (1 equivalent) in pyridine.

  • Add hydroxylamine hydrochloride (2 equivalents).

  • Reflux the mixture for 24 hours.

  • After cooling, pour the reaction mixture into water to precipitate the oxime.

  • Filter the precipitate, wash thoroughly with water, and dry to obtain this compound oxime.

Protocol 3.1.4: Acylation of this compound Oxime

  • Suspend the this compound oxime (1 equivalent) in anhydrous benzene.

  • Add a catalytic amount of pyridine.

  • Add the desired substituted benzoyl chloride (1 equivalent) dropwise to the suspension.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture and wash with water to remove pyridine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Recrystallize the resulting solid from ethanol to obtain the pure O-acyloximino-dibenzo[b,e]thiepine derivative.

Antimicrobial Susceptibility Testing

Protocol 3.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Determination

MIC_workflow Prep Prepare microbial inoculum (0.5 McFarland standard) Inoculate Inoculate plate with microbial suspension Prep->Inoculate Plate_Setup Dispense broth and serially dilute test compound in 96-well plate Plate_Setup->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read results visually or with a plate reader Incubate->Read Result Determine MIC Read->Result

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

  • Prepare Inoculum: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate test medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Microdilution Plate: Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (in a suitable solvent like DMSO) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row.

  • Inoculation: Add 10 µL of the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanism of Action

The precise antimicrobial mechanism of action for dibenzo[b,e]thiepine derivatives is not yet fully elucidated. However, based on their chemical structure and broad-spectrum activity, several hypotheses can be proposed.

Hypothesized Mechanism of Action

mechanism_hypothesis Compound Dibenzo[b,e]thiepine Derivative Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme Ergosterol Ergosterol Interaction (Fungi) Compound->Ergosterol Cell_Death Microbial Cell Death Membrane->Cell_Death Enzyme->Cell_Death Ergosterol->Cell_Death

Caption: Hypothesized antimicrobial mechanisms of dibenzo[b,e]thiepine derivatives.

  • Cell Membrane Disruption: The lipophilic nature of the tricyclic dibenzo[b,e]thiepine core may allow it to intercalate into the lipid bilayer of microbial cell membranes. This could disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.

  • Inhibition of Ergosterol Biosynthesis: In fungi, a common target for antifungal drugs is the ergosterol biosynthesis pathway. Dibenzo[b,e]thiepine derivatives may inhibit one or more enzymes in this pathway, leading to a depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising fungal cell membrane function.[3][4]

  • Enzyme Inhibition: The compounds may act as inhibitors of essential bacterial or fungal enzymes, such as those involved in DNA replication, protein synthesis, or cell wall maintenance. The sulfur atom in the thiepine ring could play a role in binding to the active sites of these enzymes.

Further studies are required to validate these hypotheses and to identify the specific molecular targets of these promising antimicrobial compounds.

References

Application Notes and Protocols: Polyphosphoric Acid-Catalyzed Cyclization for the Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one is a tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, notably the tricyclic antidepressant Dosulepin.[1] The dibenzo[b,e]thiepine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include antidepressant, antihistaminic, and neurotropic properties.[1] A common and effective method for the synthesis of this key intermediate is the intramolecular Friedel-Crafts acylation of 2-(phenylthiomethyl)benzoic acid, catalyzed by polyphosphoric acid (PPA). PPA serves as both a catalyst and a solvent in this reaction, promoting the cyclization through dehydration. This document provides detailed application notes and protocols for this synthetic transformation.

Data Presentation

ParameterValueReference
Starting Material 2-(phenylthiomethyl)benzoic acid[2]
Reagent Polyphosphoric Acid (PPA)[2]
Product 6,11-dihydrothis compound[2]
Molecular Formula C₁₄H₁₀OS[3]
Molecular Weight 226.29 g/mol
CAS Number 1531-77-7[3]
Reported Yield 93.0%[4]
Melting Point 86-88 °C
Appearance Pale yellow crystalline solid[4]

Experimental Protocols

Synthesis of 6,11-dihydrothis compound

This protocol is adapted from the literature for the synthesis of 6,11-dihydrothis compound via polyphosphoric acid-catalyzed cyclization of 2-(phenylthiomethyl)benzoic acid.[2][5]

Materials:

  • 2-(phenylthiomethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methanol (for recrystallization)

  • Water (for recrystallization)

Equipment:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Thermometer

  • Condenser

  • Separatory funnel

  • Beakers

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, 140 g of polyphosphoric acid is heated to 80°C.[2][5]

  • To the heated PPA, 24.43 g (0.1 mol) of 2-(phenylthiomethyl)benzoic acid is slowly added with continuous stirring.[2][5]

  • The reaction mixture is then heated to 100-110°C and maintained at this temperature for 1 hour.[2][5]

  • After 1 hour, the reaction mixture is allowed to cool to approximately 80°C.

  • The warm mixture is carefully poured onto a mixture of ice and water with vigorous stirring to decompose the PPA.

  • The precipitated product is then extracted with dichloromethane.

  • The organic layer is separated using a separatory funnel and washed sequentially with water and a 5% sodium hydroxide solution.[5]

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 6,11-dihydrothis compound is then recrystallized from a mixture of methanol and water to afford a pale yellow crystalline solid.[4]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons in the two benzene rings and a singlet for the methylene protons of the CH₂-S group.

  • ¹³C NMR: The spectrum should display signals for the aromatic carbons, the methylene carbon, and a characteristic downfield signal for the carbonyl carbon.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected, typically in the region of 1650-1690 cm⁻¹.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_phenylthiomethyl_benzoic_acid 2-(phenylthiomethyl)benzoic acid Reaction_Vessel Heating at 100-110°C for 1h 2_phenylthiomethyl_benzoic_acid->Reaction_Vessel PPA Polyphosphoric Acid (PPA) PPA->Reaction_Vessel Decomposition Decomposition with Ice/Water Reaction_Vessel->Decomposition 1. Cool Extraction Extraction with Dichloromethane Decomposition->Extraction Washing Washing with H₂O and NaOH(aq) Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Methanol/Water Evaporation->Recrystallization Crude Product Final_Product 6,11-dihydrothis compound Recrystallization->Final_Product

Figure 1. Experimental workflow for the synthesis of 6,11-dihydrothis compound.

G Starting_Material 2-(phenylthiomethyl)benzoic acid Protonation Protonation of Carbonyl by PPA Starting_Material->Protonation H⁺ (PPA) Acylium_Ion Formation of Acylium Ion Intermediate Protonation->Acylium_Ion -H₂O Intramolecular_Attack Intramolecular Electrophilic Aromatic Substitution Acylium_Ion->Intramolecular_Attack Deprotonation Deprotonation to Restore Aromaticity Intramolecular_Attack->Deprotonation Product 6,11-dihydrothis compound Deprotonation->Product -H⁺

Figure 2. Proposed mechanism for the PPA-catalyzed cyclization.

References

Application Note: Preparation of Dibenzo[b,e]thiepin-11(6H)-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Dibenzo[b,e]thiepin-11(6H)-one, a key intermediate in the synthesis of pharmaceuticals such as Dosulepin. The described method is based on the intramolecular Friedel-Crafts cyclization of 2-(phenylthiomethyl)benzoic acid using polyphosphoric acid (PPA). This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the title compound to serve as a reference standard.

Introduction

This compound is a tricyclic ketone that serves as a crucial building block in the synthesis of various biologically active molecules. Notably, it is a precursor for the antidepressant drug Dosulepin (Dothiepin).[1] The availability of a well-characterized, high-purity reference standard of this compound is essential for quality control, impurity profiling, and pharmacokinetic studies during drug development. The most common and established method for its preparation is the acid-catalyzed intramolecular cyclization of 2-(phenylthiomethyl)benzoic acid.[2] This application note details this synthetic procedure.

Experimental Workflow

A Starting Material: 2-(Phenylthiomethyl)benzoic Acid C Reaction: Intramolecular Friedel-Crafts Cyclization A->C Substrate B Reagent: Polyphosphoric Acid (PPA) B->C Catalyst & Solvent D Reaction Conditions: Heat to 140°C C->D Process E Work-up: Quench with Ice-Water D->E F Purification: Filtration and Washing E->F G Final Product: This compound F->G H Characterization: HPLC, NMR, MS, X-ray Crystallography G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Equipment
  • 2-(Phenylthiomethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ice

  • Round-bottom flask

  • Heating mantle with magnetic stirrer and temperature control

  • Thermometer

  • Condenser

  • Buchner funnel and flask

  • Filtration paper

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a condenser, place 2-(phenylthiomethyl)benzoic acid.

  • Addition of PPA : Add polyphosphoric acid in excess, which acts as both the solvent and the cyclizing agent. A typical ratio is a 10-20 fold excess by weight relative to the starting material.

  • Cyclization Reaction : Heat the reaction mixture to 140°C with constant stirring.[2] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

  • Work-up : After the reaction is complete, cool the mixture to approximately 80-90°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring to quench the reaction and precipitate the product.

  • Isolation of the Product : Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification : Wash the crude product thoroughly with deionized water until the filtrate is neutral to remove any residual PPA. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a crystalline solid.

  • Drying : Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

An alternative and improved process involves the cyclization of the corresponding acid chloride in the presence of catalytic amounts of FeCl₃, which avoids the use of large quantities of PPA and simplifies the work-up procedure.[2]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results
ParameterValue/RangeReference
Starting Material2-(Phenylthiomethyl)benzoic acid[2]
Cyclizing AgentPolyphosphoric Acid (PPA)[2]
Reaction Temperature140°C[2]
Purity (by HPLC)>99%[2]
AppearanceCrystalline solid[1]

Note: The yield for the analogous synthesis of dibenzoxepinone is reported to be 75%. A similar yield can be expected for this synthesis.[2]

Table 2: Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₁₄H₁₀OS[3]
Molecular Weight226.30 g/mol [3]
Melting Point86-88 °C
CAS Number1531-77-7[3]
Crystal SystemOrthorhombic[1][4]

Characterization

The identity and purity of the synthesized this compound reference standard should be confirmed by a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.

  • Mass Spectrometry (MS) : To verify the molecular weight.

  • X-ray Crystallography : Provides unambiguous confirmation of the structure. The seven-membered thiepin ring adopts a distorted boat conformation.[1][4][5]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care.

  • The quenching of the hot PPA mixture with water is an exothermic process and should be performed cautiously.

Conclusion

This application note provides a comprehensive protocol for the preparation of high-purity this compound. Adherence to this protocol will enable researchers to synthesize a reliable reference standard for use in pharmaceutical development and quality control applications.

References

Application Notes and Protocols for the Structural Elucidation of O-Benzoyloxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques used for the structural elucidation of O-benzoyloxime derivatives. Detailed protocols for each method are outlined to ensure reproducible and accurate results. The complementary nature of these techniques provides a robust approach to unequivocally determine the chemical structure of novel O-benzoyloxime compounds, which is crucial for drug development and materials science.

Overview of Structural Elucidation Workflow

The structural elucidation of a newly synthesized O-benzoyloxime derivative is a systematic process. It begins with preliminary analysis by Infrared (IR) spectroscopy to identify key functional groups. Subsequently, Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, and in some cases, single-crystal X-ray crystallography offers definitive proof of the three-dimensional structure.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of O-Benzoyloxime Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Initial Characterization Xray Single-Crystal X-ray Crystallography (if applicable) Purification->Xray If single crystals form MS Mass Spectrometry IR->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Detailed Structure Elucidation Final Structural Elucidation NMR->Elucidation Xray->Elucidation

Caption: General workflow for the structural elucidation of O-benzoyloxime derivatives.

Spectroscopic Techniques and Data

The combination of various spectroscopic methods is essential for the unambiguous structural determination of O-benzoyloxime derivatives.[1]

Spectroscopic_Techniques_Relationship cluster_techniques Analytical Techniques Structure Confirmed Structure IR FTIR (Functional Groups) IR->Structure Provides evidence of C=N, C=O, N-O bonds MS Mass Spectrometry (Molecular Weight, Formula) MS->Structure Determines molecular formula NMR NMR (Connectivity, Stereochemistry) NMR->Structure Maps out the carbon-hydrogen framework Xray X-ray Crystallography (3D Structure) Xray->Structure Provides absolute structural proof

Caption: Interplay of analytical techniques in structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in O-benzoyloxime derivatives.

Table 1: Characteristic IR Absorption Bands for O-Benzoyloxime Derivatives

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Carbonyl (ester)C=O1735 - 1750Strong
Imine (oxime)C=N1640 - 1670Medium to Weak
N-O StretchN-O930 - 960Medium
Aromatic C=CC=C1450 - 1600Variable, multiple bands
Aromatic C-H=C-H3010 - 3100Medium
Aliphatic C-HC-H2850 - 3000Strong
C-O Stretch (ester)C-O1160 - 1250Strong

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solids: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.

    • Liquids/Oils: A thin film of the sample can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the IR beam path.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The positions of the major absorption bands are identified and compared to correlation tables to assign functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of the O-benzoyloxime derivative. Electrospray ionization (ESI) is a common soft ionization technique used for these compounds.

Table 2: Common Mass Spectral Fragments for O-Benzoyloxime Derivatives

Fragment IonDescription
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodiated molecular ion
[M-OCOC₆H₅]⁺Loss of the benzoyl group
[C₆H₅CO]⁺Benzoyl cation (m/z 105)
Fragments from the oxime moietyDependent on the specific R groups

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Dissolve the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

    • To enhance protonation for positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent.

    • Ensure the sample is free of non-volatile salts and buffers.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in either positive or negative ion mode. For O-benzoyloxime derivatives, positive ion mode is generally preferred.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-1000 amu).

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy for elemental composition determination.

    • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to obtain fragmentation information, which aids in structural confirmation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to determine the molecular weight.

    • Use the exact mass from HRMS to calculate the elemental formula.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of O-benzoyloxime derivatives, providing information on the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are crucial, and 2D NMR techniques can resolve complex structures.

Table 3: Typical ¹H NMR Chemical Shift Ranges for O-Benzoyloxime Derivatives

Proton TypeChemical Shift (δ, ppm)Multiplicity
Aromatic (benzoyl group, ortho to C=O)7.9 - 8.2Doublet or Multiplet
Aromatic (benzoyl group, meta and para)7.3 - 7.7Multiplet
Aromatic (on oxime side)7.0 - 7.8Multiplet
Aliphatic (α to C=N)2.0 - 3.0Varies
Aliphatic (other)0.8 - 2.5Varies

Table 4: Typical ¹³C NMR Chemical Shift Ranges for O-Benzoyloxime Derivatives

Carbon TypeChemical Shift (δ, ppm)
Carbonyl (ester)163 - 168
Imine (oxime)150 - 165
Aromatic (benzoyl group)128 - 135
Aromatic (on oxime side)120 - 140
Aliphatic10 - 40

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not already contain it.

  • Data Acquisition:

    • The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is typically performed to obtain singlets for all carbon signals. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR (optional but recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish proton-proton and proton-carbon correlations, which is invaluable for assigning complex spectra.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected.

    • The chemical shifts of the signals are referenced to the internal standard (TMS).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons, and the coupling patterns (multiplicity and coupling constants, J) are analyzed to determine the connectivity of neighboring protons.

    • The chemical shifts in both ¹H and ¹³C NMR spectra are compared to expected values to identify the different chemical environments of the nuclei.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth and Selection:

    • High-quality single crystals are typically grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope.

  • Crystal Mounting and Data Collection:

    • The selected crystal is mounted on a goniometer head.

    • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, is used to collect diffraction data.

    • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated through various angles.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate 3D structure.

  • Data Analysis:

    • The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

    • The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).

By systematically applying these techniques, researchers can confidently elucidate the structure of novel O-benzoyloxime derivatives, paving the way for further investigation into their chemical and biological properties.

References

Application of Dibenzo[b,e]thiepin-11(6H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,e]thiepin-11(6H)-one is a tricyclic heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a range of biological pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in the fields of antimicrobial and anticancer research.

I. Synthetic Applications

The this compound core is a key intermediate in the synthesis of various biologically active molecules, including the tricyclic antidepressant Dosulepin.[1][2] The synthesis typically involves the cyclization of 2-(phenylthiomethyl)benzoic acid.[3][4] Further derivatization at the 11-position, such as the formation of oximes and their subsequent acylation, as well as oxidation of the sulfur atom to a sulfone, provides a diverse range of analogues for biological screening.[3][4]

General Synthetic Workflow

Synthetic Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Phthalide Phthalide 2-(phenylthiomethyl)benzoic acid 2-(phenylthiomethyl)benzoic acid Phthalide->2-(phenylthiomethyl)benzoic acid Reaction Thiophenol Potassium Salt Thiophenol Potassium Salt Thiophenol Potassium Salt->2-(phenylthiomethyl)benzoic acid This compound This compound 2-(phenylthiomethyl)benzoic acid->this compound Cyclization (Polyphosphoric Acid) Oxime Formation Oxime Formation This compound->Oxime Formation Oxidation Oxidation This compound->Oxidation H2O2 Acylation Acylation Oxime Formation->Acylation Derivatives Derivatives Oxidation->Derivatives Acylation->Derivatives

Caption: General workflow for the synthesis of this compound and its derivatives.

II. Antimicrobial Applications

Derivatives of this compound, particularly O-benzoyloximes and their bioisosteric sulfur analogues, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[5][6][7] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data
Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Dibenzo[b,e]thiepine O-benzoyloximes6g,h (isomeric)S. aureus, E. coli, A. niger25-50[5][6][7]
Dibenzo[b,e]oxepine O-benzoyloximes6d (bromomethyl derivative)S. aureus, E. coli, A. niger50-75[5][6][7]
Dibenzo[b,e]oxepines6a-c, 6e-hS. aureus, E. coli, A. niger125-200[5][6][7]
Dibenzo[b,e]thiepine 5,5-dioxide9S. aureus, E. coli, A. niger200[5][6][7]
6,11-dihydrodibenzo[b,e]thiepine 5,5-dioxide derivativesNew sulfonesGram-positive, Gram-negative, and fungal strains15.6-250[3][4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

1. Preparation of Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial culture in logarithmic growth phase, adjusted to a McFarland standard of 0.5.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Positive control (bacterial culture without test compound).

  • Negative control (broth medium only).

2. Serial Dilution of Test Compound:

  • Add 100 µL of sterile broth to all wells of the microtiter plate, except for the first column.

  • Add 200 µL of the test compound stock solution to the first well of each row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

3. Inoculation:

  • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control wells.

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

III. Anticancer Applications

While this compound itself is not a primary anticancer agent, its structurally related analogues, particularly dibenzodiazepinones, have shown significant potential as anticancer agents.[8][9] These compounds have been investigated as inhibitors of Checkpoint Kinase 1 (Chk1) and inducers of apoptosis.[10][11]

Quantitative Anticancer Data
Compound ClassCompoundCell LineCancer TypeIC50 (µM)Reference
Dibenzodiazepinone derivative33H1975™NSCLC (Osimertinib-resistant)2.7[1][12]
Dibenzodiazepinone derivative33HCC827NSCLC3.1[1]
Dibenzodiazepinone derivative33H1975NSCLC5.2[1]
5H-dibenzo[b,e][3][13]diazepin-11(10H)-one derivative9aVarious-0.71-7.29[9]
DibenzodiazepinoneDDC4002EGFR L858R/T790M/C797SNSCLC~0.01[14]
Signaling Pathway: Chk1 Inhibition in Cancer Therapy

Chk1 is a critical kinase in the DNA damage response pathway. In cancer cells with a defective G1 checkpoint, inhibition of Chk1 abrogates the S and G2/M checkpoints, leading to premature mitotic entry and cell death.

Chk1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates G2_M_Arrest G2/M Cell Cycle Arrest CDK_Cyclin->G2_M_Arrest progression blocked by inactive CDKs Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis G2_M_Arrest->Mitotic_Catastrophe Abrogation of checkpoint leads to Dibenzodiazepinone Dibenzodiazepinone (Chk1 Inhibitor) Dibenzodiazepinone->Chk1 inhibits

Caption: Simplified signaling pathway of Chk1 inhibition by dibenzodiazepinone derivatives.

Signaling Pathway: Apoptosis Induction

Dibenzodiazepinone derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis_Pathway Dibenzodiazepinone Dibenzodiazepinone Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Dibenzodiazepinone->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP regulates Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cleaves cellular substrates

Caption: Intrinsic apoptosis pathway induced by dibenzodiazepinone derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a method to assess the effect of a compound on the proliferation and viability of cancer cells.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate for 48-72 hours.

3. MTT Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

4. Solubilization:

  • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

  • Mix gently on a plate shaker to dissolve the formazan crystals.

5. Data Acquisition:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

1. Cell Treatment and Harvesting:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

2. Fixation:

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.

  • Store the fixed cells at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Gate on the single-cell population and generate a histogram of the PI fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The synthetic accessibility of this tricyclic system allows for the generation of diverse chemical libraries for screening. The demonstrated antimicrobial and anticancer activities, particularly through mechanisms such as Chk1 inhibition and apoptosis induction, highlight the potential of these compounds for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical scaffold.

References

Application Notes and Protocols for One-Pot Synthesis of Dibenzo[b,f]thiazepin-11[10H]-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various one-pot synthesis methods of dibenzo[b,f]thiazepin-11[10H]-one, a key intermediate in the manufacturing of antipsychotic drugs such as Quetiapine. The described methods offer efficient and streamlined alternatives to traditional multi-step syntheses.

Introduction

Dibenzo[b,f]thiazepin-11[10H]-one is a crucial scaffold in medicinal chemistry. Traditional synthetic routes are often multi-step, involving the isolation of intermediates, which can be time-consuming and lead to lower overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by minimizing solvent usage, reducing purification steps, and improving overall efficiency and atom economy. This document outlines three distinct one-pot or pseudo-one-pot methodologies for the synthesis of this important compound.

Method 1: Five-Step One-Pot Synthesis from 1-Chloro-2-nitrobenzene and Thiophenol

This efficient one-pot process involves five in-situ steps, starting from commercially available 1-chloro-2-nitrobenzene and thiophenol, to yield dibenzo[b,f]thiazepin-11[10H]-one with a notable overall yield of 70%.[1][2]

Experimental Protocol

Materials:

  • 1-Chloro-2-nitrobenzene

  • Thiophenol

  • Base (e.g., Potassium Carbonate)

  • Toluene

  • Iron powder

  • Acetic acid

  • Phenyl chloroformate

  • Polyphosphoric acid (PPA)

  • Water

  • Standard laboratory glassware and equipment for reflux, filtration, and extraction.

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene and thiophenol in toluene in the presence of a suitable base (e.g., potassium carbonate). Heat the mixture to reflux and maintain for a period sufficient to ensure the formation of (2-nitrophenyl)(phenyl)sulfane.

  • Reduction: To the same reaction vessel, carefully add iron powder and acetic acid. Continue to reflux the mixture to facilitate the in-situ reduction of the nitro group to an amine, yielding 2-(phenylthio)aniline.

  • Carbamate Formation: After the reduction is complete, add phenyl chloroformate to the reaction mixture. This step proceeds in-situ to form the corresponding phenyl carbamate intermediate.

  • Cyclization: Add polyphosphoric acid (PPA) to the flask and heat the mixture to induce intramolecular cyclization.

  • Work-up and Isolation: Cool the reaction mixture and quench with ice-water. The solid product precipitates out. Filter the solid, wash with water, and dry to obtain crude dibenzo[b,f]thiazepin-11[10H]-one. The crude product can be further purified by recrystallization from a suitable solvent.

Experimental Workflow

A 1-Chloro-2-nitrobenzene + Thiophenol B Condensation (Toluene, Base, Reflux) A->B C (2-nitrophenyl)(phenyl)sulfane (in-situ) B->C D Reduction (Fe, Acetic Acid, Reflux) C->D E 2-(phenylthio)aniline (in-situ) D->E F Carbamate Formation (Phenyl Chloroformate) E->F G Phenyl Carbamate Intermediate (in-situ) F->G H Cyclization (Polyphosphoric Acid, Heat) G->H I Dibenzo[b,f]thiazepin-11[10H]-one H->I cluster_0 Part A: Synthesis of Intermediate cluster_1 Part B: One-Pot Conversion and Cyclization A 1-Chloro-2-nitrobenzene + Thiophenol B Condensation (NaOH, Isopropyl Alcohol, Reflux) A->B C (2-nitrophenyl)(phenyl)sulfane B->C D (2-nitrophenyl)(phenyl)sulfane E One-Pot: 1. Reduction (Fe, NH4Cl) 2. Carbamate Formation (Phenyl Chloroformate, Na2CO3) D->E F Phenyl-2-(phenylthio)phenylcarbamate E->F G Cyclization (Polyphosphoric Acid, 100-105°C) F->G H Dibenzo[b,f]thiazepin-11[10H]-one G->H cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Halobenzoic Acid Intermediate Nucleophilic Aromatic Substitution Intermediate R1->Intermediate R2 2-Aminothiophenol R2->Intermediate Base K₂CO₃ Base->Intermediate facilitates Solvent DMF Solvent->Intermediate Temp 120°C Temp->Intermediate Smiles Intramolecular Smiles Rearrangement Intermediate->Smiles Product Dibenzo[b,f]thiazepin-11[10H]-one Smiles->Product

References

Troubleshooting & Optimization

Technical Support Center: Dibenzo[b,e]thiepin-11(6H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dibenzo[b,e]thiepin-11(6H)-one. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the intramolecular cyclization step. Here are some common causes and potential solutions:

  • Incomplete Cyclization: The key ring-forming step can be sensitive to reaction conditions. The use of a strong acid catalyst, such as polyphosphoric acid (PPA), is common for promoting the intramolecular Friedel-Crafts acylation. Ensure the PPA is fresh and used in sufficient quantity to drive the reaction to completion.

  • Reaction Temperature and Time: The cyclization often requires elevated temperatures (e.g., 100-160°C).[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while prolonged heating at very high temperatures might cause decomposition or side reactions.

  • Purity of Starting Materials: Impurities in the starting material, such as 2-(phenylthiomethyl)benzoic acid or its precursors, can interfere with the cyclization reaction. Ensure all starting materials are of high purity.

  • Alternative Catalysts: If PPA is not providing satisfactory results, other Lewis acids or Brønsted acids could be explored. Some modern methods utilize metal catalysts which may offer milder reaction conditions and improved yields.[2]

Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

Side product formation is a common issue that can complicate purification and reduce the overall yield.

  • Intermolecular Reactions: At high concentrations, intermolecular condensation can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration (high dilution) can favor the formation of the cyclic product.

  • Oxidation: The thioether linkage can be susceptible to oxidation, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.

  • Rearrangement Reactions: Strong acid catalysts can sometimes promote undesired molecular rearrangements. Careful control of the reaction temperature and choice of catalyst can mitigate this.

Q3: What is the most efficient method for purifying the final product, this compound?

The purification of this compound typically involves the following steps:

  • Workup: After completion of the reaction, the mixture is typically quenched with ice-water. The crude product may precipitate and can be collected by filtration.

  • Extraction: If the product does not precipitate, it can be extracted from the aqueous layer using a suitable organic solvent like toluene.

  • Crystallization: The most common and effective method for purifying the crude product is recrystallization. A common solvent for recrystallization is methanol, from which X-ray quality crystals can be obtained.[3] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A suitable eluent system would need to be determined based on TLC analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product formation Inactive catalyst (e.g., old PPA).Use fresh, high-quality polyphosphoric acid.
Insufficient reaction temperature or time.Monitor the reaction by TLC and ensure the temperature is maintained within the optimal range (e.g., 100-160°C).[1]
Poor quality of starting materials.Purify starting materials before use.
Formation of a black, tarry substance Decomposition at high temperatures.Lower the reaction temperature and monitor the reaction closely.
Presence of highly reactive impurities.Ensure the purity of all reagents and solvents.
Product is difficult to crystallize Presence of impurities.Attempt purification by column chromatography before crystallization.
Incorrect crystallization solvent.Screen a variety of solvents for recrystallization.
Oxidation of the thioether Reaction exposed to air at high temperature.Conduct the reaction under an inert atmosphere (N₂ or Ar).

Experimental Protocols

Synthesis of this compound via Cyclization of 2-(phenylthiomethyl)benzoic acid

This protocol is based on a common synthetic route involving an intramolecular Friedel-Crafts acylation.

Materials:

  • 2-(phenylthiomethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Toluene

  • Methanol

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Inert atmosphere setup (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-(phenylthiomethyl)benzoic acid.

  • Addition of Catalyst: Carefully add polyphosphoric acid to the flask with stirring. An excess of PPA is typically used to ensure the mixture remains stirrable.

  • Heating and Cyclization: Heat the reaction mixture to 100-105°C with vigorous stirring.[4] The reaction is typically heated for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to approximately 80°C. Cautiously and slowly add ice-cold water to the reaction mixture to quench the PPA. This is a highly exothermic process and should be done with care in a fume hood.

  • Isolation of Crude Product: The product may precipitate as a solid. If so, collect the crude product by vacuum filtration and wash it with water.

  • Extraction (if necessary): If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Crystallization: Recrystallize the crude product from methanol to obtain pure this compound.[3]

    • Solvent Removal: If the product was extracted, remove the solvent under reduced pressure to obtain the crude solid, which can then be recrystallized.

Visualizations

Reaction Workflow

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification A 1. Mix 2-(phenylthiomethyl)benzoic acid and Polyphosphoric Acid B 2. Heat to 100-105°C for 6-8 hours A->B C 3. Cool to 80°C and quench with ice-water B->C D 4. Isolate crude product (filtration or extraction) C->D E 5. Recrystallize from Methanol D->E F Pure this compound E->F

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield A Low Yield Observed B Check Reaction Conditions A->B C Check Starting Material Purity A->C D Optimize Temperature & Time B->D Incorrect? E Use Fresh Catalyst B->E Old? G Consider Inert Atmosphere B->G Oxidation? F Purify Starting Materials C->F Impurities? H Improved Yield D->H E->H F->H G->H

References

Technical Support Center: Dibenzo[b,e]thiepin-11(6H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Dibenzo[b,e]thiepin-11(6H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization from methanol has been shown to yield high-purity, X-ray quality crystals. Column chromatography using a silica gel stationary phase with a hexane-ethyl acetate mobile phase is also an effective method for separating the target compound from impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary depending on the synthetic route. A common method for synthesis is the intramolecular Friedel-Crafts cyclization of 2-(phenylthiomethyl)benzoic acid. Potential impurities from this process include:

  • Unreacted starting material: 2-(phenylthiomethyl)benzoic acid.

  • Dehydrating agent residue: If polyphosphoric acid (PPA) is used, residual acidic impurities may be present.

  • Side-products: Minor isomers or polymeric materials formed during cyclization.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for pure this compound is in the range of 86-88 °C.[1] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not dissolve in hot solvent. The chosen solvent is not suitable for the compound.Select a more appropriate solvent. For this compound, methanol is a good starting point. If the compound is still insoluble, try a small amount of a stronger solvent like ethanol or acetone.
Compound "oils out" upon cooling. The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration of the compound and then cool again. If crystals still do not form, the solvent may be too good; consider using a solvent pair.
Poor recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the compound from impurities. The solvent system (mobile phase) is not optimal.Adjust the polarity of the mobile phase. If the compound and impurities are eluting too quickly, decrease the polarity (e.g., increase the proportion of hexane). If they are moving too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate).
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually introducing a more polar solvent, can be effective.
Streaking or tailing of the compound band. The sample is overloaded on the column, or the compound is interacting too strongly with the stationary phase.Use a smaller amount of crude material for the amount of silica gel. Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly and the silica bed is never allowed to run dry. Keep the top of the silica gel covered with the mobile phase at all times.

Data Presentation

Recommended Recrystallization Solvents
Solvent Boiling Point (°C) Notes
Methanol 64.7Reported to yield high-purity, X-ray quality crystals.[2]
Ethanol 78.4A slightly stronger solvent than methanol, can be effective if solubility in methanol is low.
Acetone 56A good solvent for many aromatic ketones.
Toluene 111Suitable for aromatic compounds, may require heating.
Hexane-Ethyl Acetate VariableA solvent pair that can be fine-tuned for optimal solubility and crystal formation.
Petroleum Ether 40-60Can be used for recrystallization, particularly after a primary purification step like column chromatography.[3]

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring a uniform and air-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is from 100% hexane to a 9:1 or 4:1 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., Methanol) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct Impurities Impurities Removed Recrystallization->Impurities ColumnChromatography->PureProduct ColumnChromatography->Impurities

Caption: Purification workflow for crude this compound.

TroubleshootingLogic Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography OilingOut Oiling Out? Recrystallization->OilingOut NoCrystals No Crystals? Recrystallization->NoCrystals PoorSeparation Poor Separation? Chromatography->PoorSeparation NoElution No Elution? Chromatography->NoElution SlowCooling Slow Cooling / Add Seed Crystal OilingOut->SlowCooling Yes Concentrate Concentrate Solution / Change Solvent NoCrystals->Concentrate Yes AdjustSolvent Adjust Solvent Polarity PoorSeparation->AdjustSolvent Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Cyclization of 2-(Phenylthiomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the cyclization of 2-(phenylthiomethyl)benzoic acid to form thioxanthen-9-one and its derivatives. This intramolecular Friedel-Crafts acylation is a critical step for researchers, scientists, and drug development professionals working with this scaffold.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
1. Low to No Product Yield Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on either aromatic ring can render the substrate too electron-poor for electrophilic aromatic substitution.[1]- Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent intramolecular Friedel-Crafts acylation can then be catalyzed by a Lewis acid such as AlCl₃.[1] - Consider using a stronger cyclizing agent like polyphosphoric acid (PPA) at elevated temperatures.
Catalyst Inactivity: Protic acids (e.g., concentrated H₂SO₄) or Lewis acids (e.g., AlCl₃) are highly sensitive to moisture. Water contamination will deactivate the catalyst.[2]- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[2]- Use a stoichiometric amount, or a slight excess, of the Lewis acid catalyst when using the acyl chloride route.
Incompatible Functional Groups: Functional groups such as amines (-NH₂) or alcohols (-OH) on the substrate can react with and deactivate the Lewis acid catalyst.- Protect the incompatible functional groups before the cyclization step.
2. Formation of Unidentified Side Products Intermolecular Reactions: At high concentrations, intermolecular acylation or other side reactions can compete with the desired intramolecular cyclization, leading to polymeric materials or other undesired byproducts.- Perform the reaction under high-dilution conditions to favor the intramolecular pathway.
Oxidation of Thioether: The sulfide linkage may be susceptible to oxidation to a sulfoxide, especially under harsh acidic and oxidative conditions.- Use milder reaction conditions where possible. - Degas solvents to remove dissolved oxygen.
Pummerer Rearrangement: If the thioether is oxidized to a sulfoxide, it can undergo a Pummerer rearrangement in the presence of an acid anhydride (if used) or under certain acidic conditions, leading to an α-acyloxythioether instead of the cyclized product.[3][4]- Avoid conditions that could lead to sulfoxide formation. If sulfoxide is present, consider a reduction step prior to cyclization.
3. Difficulty in Product Isolation/Purification Product Solubility: The thioxanthen-9-one product may have limited solubility in common organic solvents, making extraction and purification challenging.- Pouring the reaction mixture onto ice can often precipitate the product, which can then be collected by filtration.[1] - Recrystallization from a suitable high-boiling point solvent or purification by column chromatography may be necessary.
Complex Reaction Mixture: The presence of multiple byproducts can complicate the purification process.- Optimize the reaction conditions to minimize side product formation before scaling up. - Utilize chromatographic techniques (e.g., column chromatography, preparative TLC) for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the cyclization of 2-(phenylthiomethyl)benzoic acid?

A1: The most commonly employed reagents are strong protic acids, which act as both solvent and catalyst. Concentrated sulfuric acid is a traditional choice, often used at elevated temperatures.[1] Polyphosphoric acid (PPA) is another effective cyclizing agent. Alternatively, the carboxylic acid can be converted to an acyl chloride, followed by an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Q2: My starting material has a nitro group, and the cyclization with concentrated sulfuric acid is not working. What should I do?

A2: Nitro groups are strongly deactivating, which can inhibit the electrophilic aromatic substitution required for cyclization.[1] In such cases, it is advisable to convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acyl chloride can then be cyclized using a Lewis acid catalyst such as aluminum chloride.[1]

Q3: Why is it crucial to maintain anhydrous conditions during this reaction?

A3: Lewis acid catalysts like AlCl₃ and protic acids like concentrated H₂SO₄ are highly hygroscopic. Any moisture present in the reaction will react with and deactivate the catalyst, leading to low or no product yield.[2]

Q4: Can intermolecular reactions be a problem, and how can I minimize them?

A4: Yes, at high concentrations of the starting material, intermolecular acylation can compete with the desired intramolecular cyclization. To favor the formation of the cyclic product, it is recommended to work at high dilution, which reduces the probability of molecules reacting with each other.

Q5: What is the Pummerer rearrangement, and is it a concern in this reaction?

A5: The Pummerer rearrangement is a reaction of sulfoxides that converts them into α-acyloxythioethers in the presence of an acid anhydride or a strong acid.[3][4] If the thioether in your starting material, 2-(phenylthiomethyl)benzoic acid, gets oxidized to the corresponding sulfoxide, this rearrangement could become a competing pathway, preventing the desired cyclization. To avoid this, ensure that oxidizing agents are absent and consider using deoxygenated solvents.

Experimental Protocols

Protocol 1: Cyclization using Concentrated Sulfuric Acid

This protocol is adapted from a general procedure for the synthesis of thioxanthen-9-one.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully add 2-(phenylthiomethyl)benzoic acid to an excess of cold (0 °C) concentrated sulfuric acid.

  • Reaction: Slowly warm the mixture to the desired temperature (e.g., 100 °C) and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). A patent reported a 91% yield for the unsubstituted product using this method.[1]

Protocol 2: Cyclization via the Acyl Chloride Intermediate

This protocol is a general approach for substrates that are unreactive under standard protic acid conditions.[1]

  • Acyl Chloride Formation: In a fume hood, reflux a solution of 2-(phenylthiomethyl)benzoic acid in an excess of thionyl chloride (SOCl₂) for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Friedel-Crafts Acylation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the solution in an ice bath and add a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) portion-wise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Cyclization Conditions and Yields

Starting MaterialReagent/CatalystTemperature (°C)Time (h)Yield (%)Reference
2-(Phenylthiomethyl)benzoic acidConc. H₂SO₄100491[1]
2-(Phenylthiomethyl)benzonitrilePolyphosphoric acidNot specifiedNot specifiedNot specified[1]
Nitro-substituted 2-(phenylthiomethyl)benzoic acid1. SOCl₂ 2. AlCl₃Not specifiedNot specifiedCyclization achieved[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine 2-(phenylthiomethyl)benzoic acid and cyclizing agent (e.g., H₂SO₄) start->reagents react Heat and stir for specified time reagents->react monitor Monitor reaction by TLC react->monitor quench Pour onto ice monitor->quench filter Filter to isolate crude product quench->filter purify Wash with H₂O and dry filter->purify recrystallize Recrystallize or use chromatography purify->recrystallize end Pure Thioxanthen-9-one recrystallize->end

Caption: Experimental workflow for the cyclization of 2-(phenylthiomethyl)benzoic acid.

reaction_mechanism reactant 2-(Phenylthiomethyl)benzoic Acid activated Acylium Ion Intermediate reactant->activated + H⁺ (from H₂SO₄) - H₂O sigma_complex Sigma Complex (Resonance Stabilized) activated->sigma_complex Intramolecular Electrophilic Attack product Thioxanthen-9-one sigma_complex->product - H⁺ (Restores Aromaticity)

Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.

References

Technical Support Center: Optimizing Reaction Conditions for Thiepinone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of thiepinone and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of thiepinone necessary for analysis?

A1: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For thiepinone derivatives, this is often crucial for several reasons:

  • Improved Detectability: Thiepinones may lack strong chromophores or fluorophores, leading to poor sensitivity in UV-Vis or fluorescence-based detection methods like HPLC. Derivatization introduces a "tag" that makes the molecule more easily detectable.

  • Enhanced Volatility for GC Analysis: Thiepinones can have low volatility, making them unsuitable for Gas Chromatography (GC) analysis. Derivatization can increase their volatility, allowing for successful separation and detection by GC-MS.[1]

  • Improved Chromatographic Separation: Derivatization can alter the polarity and size of thiepinone molecules, leading to better resolution and peak shape during chromatographic analysis.

  • Chiral Resolution: For chiral thiepinone derivatives, derivatization with a chiral reagent can create diastereomers that can be separated on a non-chiral column, allowing for the determination of enantiomeric purity.[2][3]

Q2: What are the most common derivatization strategies for a ketone functional group like the one in thiepinone?

A2: The ketone group in thiepinone is the primary site for derivatization. Common strategies include:

  • Hydrazone Formation: Reaction with hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (2,4-DNPH), creates highly colored or fluorescent hydrazones that are readily detectable.[4][5][6][7]

  • Wittig Reaction: This reaction converts the ketone into an alkene, which can be useful for further synthetic modifications or for creating a less polar derivative.[8][9][10][11][12]

  • Grignard Reaction: The addition of a Grignard reagent to the ketone results in the formation of a tertiary alcohol, introducing a new carbon-carbon bond and altering the molecule's properties.[13][14][15][16][17]

  • Silylation, Acylation, and Alkylation: These are common methods to increase the volatility of compounds for GC analysis by modifying any active hydrogen atoms. While the ketone itself doesn't have an active hydrogen, these methods can be relevant if other functional groups are present on the thiepinone ring or if the goal is to derivatize the enol form.[1]

Q3: How does the sulfur atom in the thiepinone ring affect derivatization reactions?

A3: The presence of the sulfur atom can influence reactions in several ways:

  • Lewis Base Activity: The sulfur atom has lone pairs of electrons and can act as a Lewis base, potentially coordinating with catalysts or reagents and influencing the reaction pathway.

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the reactivity of the molecule. It is important to choose reaction conditions that are compatible with the sulfide group if its oxidation is not desired.

  • Ring Stability: The thiepinone ring has a unique conformation and electronic properties that can affect the accessibility and reactivity of the ketone group compared to a simple cyclic ketone.

Troubleshooting Guides

2,4-DNPH Derivatization (Brady's Test)
Problem Possible Cause Suggested Solution
No precipitate forms The thiepinone is not present or is at a very low concentration.Concentrate the sample or ensure the starting material is pure.
The reagent has degraded.Use freshly prepared Brady's reagent.
The reaction conditions are not optimal.Gently warm the reaction mixture. Ensure the pH is acidic as the reaction is acid-catalyzed.
Precipitate is oily or does not crystallize The derivative is impure.Purify the precipitate by recrystallization from a suitable solvent like ethanol.
The derivative has a low melting point.Cool the reaction mixture in an ice bath to promote crystallization.
Wittig Reaction
Problem Possible Cause Suggested Solution
Low or no yield of the alkene The Wittig reagent (ylide) was not successfully formed.Ensure anhydrous conditions as the strong base used to form the ylide reacts with water. Use a freshly opened or distilled solvent.
The ylide is not reactive enough for the thiepinone.For less reactive ketones, a more reactive, non-stabilized ylide may be required.[8][10]
Steric hindrance around the ketone.Use a less sterically hindered phosphonium salt to generate the ylide. Consider longer reaction times or higher temperatures.
Mixture of E/Z isomers is obtained The stereoselectivity of the reaction is low.The stereochemical outcome depends on the ylide's stability and reaction conditions. For Z-alkenes, non-stabilized ylides are typically used. For E-alkenes, stabilized ylides or the Schlosser modification may be employed.[9][10]
Grignard Reaction
Problem Possible Cause Suggested Solution
Low yield of the tertiary alcohol The Grignard reagent was quenched.All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[15][17]
The magnesium for the Grignard reagent formation was not activated.Use fresh magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
Side products are formed The Grignard reagent is highly reactive.Control the reaction temperature, often by adding the Grignard reagent slowly at a low temperature (e.g., 0 °C).
The thiepinone starting material is not pure.Purify the starting thiepinone before the reaction.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Ketones
Derivatizing AgentTarget Functional GroupDetection MethodAdvantagesDisadvantages
2,4-Dinitrophenylhydrazine (2,4-DNPH)Ketone, AldehydeHPLC-UV/VisForms stable, highly colored derivatives.[4][5][6][7]May not be suitable for all ketones; requires acidic conditions.
Dansyl HydrazineKetone, AldehydeHPLC-FluorescenceHigh sensitivity.Can react with other functional groups.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Active Hydrogens (e.g., in enol form)GC-MSIncreases volatility and thermal stability.[1]Sensitive to moisture.
Pentafluoropropionic Anhydride (PFPA)Amines (if present)GC-MSForms stable derivatives with good chromatographic properties.Primarily for amines, not ketones directly.

Experimental Protocols

Protocol 1: General Procedure for 2,4-DNPH Derivatization of Thiepinone

Objective: To form the 2,4-dinitrophenylhydrazone derivative of a thiepinone for qualitative or quantitative analysis by HPLC-UV/Vis.

Materials:

  • Thiepinone sample

  • Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)

  • Methanol or Ethanol

  • HPLC grade acetonitrile and water

Procedure:

  • Dissolve a small amount of the thiepinone sample in a minimal amount of methanol.

  • Add a few drops of this solution to Brady's reagent.

  • A positive test is indicated by the formation of a yellow, orange, or red precipitate.[5][7][18]

  • Allow the reaction to stand for 15-30 minutes to ensure complete precipitation.

  • Isolate the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

  • Dry the purified derivative and determine its melting point for characterization.

  • For HPLC analysis, dissolve the derivative in a suitable solvent (e.g., acetonitrile) and inject it into the HPLC system.

Note: This is a general procedure and may require optimization for specific thiepinone derivatives, particularly concerning the reaction time and recrystallization solvent.

Protocol 2: General Procedure for Wittig Reaction of Thiepinone

Objective: To convert the ketone functionality of thiepinone into an alkene.

Materials:

  • Thiepinone sample

  • Triphenylphosphine

  • Alkyl halide (e.g., methyl iodide for a methylene group)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Standard workup reagents (e.g., saturated ammonium chloride solution, organic solvents for extraction, drying agent like magnesium sulfate)

Procedure:

  • Phosphonium Salt Formation: In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in a suitable solvent. Add the alkyl halide and stir the mixture, usually at room temperature or with gentle heating, until the phosphonium salt precipitates. Isolate the salt by filtration.

  • Ylide Formation: In a separate flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF or diethyl ether. Cool the suspension in an ice bath or dry ice/acetone bath. Add the strong base dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Wittig Reaction: While maintaining the low temperature and inert atmosphere, add a solution of the thiepinone in the same anhydrous solvent to the ylide solution dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: The choice of base, solvent, and reaction temperature is critical and depends on the stability of the ylide. Non-stabilized ylides are more reactive but also more sensitive to air and moisture.[8][10]

Mandatory Visualization

experimental_workflow_24DNPH cluster_start Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis start Thiepinone Sample in Methanol reagent Add Brady's Reagent start->reagent reaction Formation of Precipitate reagent->reaction filtration Vacuum Filtration reaction->filtration wash Wash with Cold Ethanol filtration->wash recrystallize Recrystallization wash->recrystallize dry Dry the Derivative recrystallize->dry hplc HPLC-UV/Vis Analysis dry->hplc

Caption: Workflow for the 2,4-DNPH derivatization of thiepinone.

logical_relationship_wittig cluster_reagents Reactants cluster_products Products thiepinone Thiepinone (Ketone) alkene Thiepinone-derived Alkene thiepinone->alkene Wittig Reaction ylide Phosphorus Ylide (Wittig Reagent) ylide->alkene phosphine_oxide Triphenylphosphine Oxide

Caption: Logical relationship of reactants and products in a Wittig reaction of thiepinone.

References

Technical Support Center: Managing Impurities in Dosulepin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of dosulepin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of dosulepin, leading to the formation of common impurities.

Issue 1: High Levels of Dosulepin Sulfoxide (Impurity A) and/or Dosulepin Sulfone (Impurity D)
  • Question: My final product shows significant peaks corresponding to Dosulepin Impurity A (Dosulepin Sulfoxide) and/or Impurity D (Dosulepin Sulfone). What is the likely cause and how can I prevent it?

  • Answer: The presence of Impurity A and Impurity D indicates excessive oxidation of the sulfur atom in the dibenzothiepine ring of dosulepin.

    Root Cause Analysis:

    • Oxidizing Agents: Exposure of dosulepin or its intermediates to oxidizing agents is the primary cause. This can include atmospheric oxygen, peroxides in solvents, or certain reagents used in the synthesis.

    • Reaction Conditions: Elevated temperatures and prolonged reaction times can promote oxidation.

    • Storage Conditions: Improper storage of the final product or intermediates, such as exposure to light and air, can lead to gradual oxidation.

    Corrective and Preventive Actions (CAPA):

    • Inert Atmosphere: Conduct all reaction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Solvent Purity: Use freshly distilled or peroxide-free solvents. Test solvents for the presence of peroxides before use.

    • Temperature Control: Maintain strict control over reaction temperatures. Avoid localized overheating.

    • Reaction Time: Optimize reaction times to ensure complete conversion of starting materials without allowing for extended exposure to conditions that favor oxidation.

    • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility and potential for introducing other impurities must be thoroughly evaluated.

    • Proper Storage: Store intermediates and the final dosulepin product in well-sealed, light-resistant containers under an inert atmosphere.

    Experimental Protocol: Detection of Peroxides in Solvents

    • Reagents: Potassium iodide (KI), glacial acetic acid, starch solution.

    • Procedure:

      • To 1 mL of the solvent to be tested, add 1 mL of a freshly prepared 10% (w/v) solution of potassium iodide in glacial acetic acid.

      • Add a few drops of starch solution.

      • The development of a blue or violet color indicates the presence of peroxides.

Issue 2: Presence of Dibenzo[b,e]thiepin-11(6H)-one (Impurity B)
  • Question: I have identified a peak corresponding to Impurity B in my reaction mixture. How is this impurity formed and what steps can I take to minimize it?

  • Answer: Impurity B, this compound, is a ketone that is a common starting material or intermediate in the synthesis of dosulepin. Its presence in the final product suggests an incomplete reaction or a side reaction.

    Root Cause Analysis:

    • Incomplete Grignard Reaction: The synthesis of dosulepin often involves the reaction of this compound with a Grignard reagent, 3-(dimethylamino)propyl magnesium chloride. If this reaction does not go to completion, unreacted starting material will remain.

    • Grignard Reagent Quality: The Grignard reagent may have partially decomposed due to exposure to moisture or air, reducing its effective concentration.

    • Reaction Stoichiometry: An insufficient molar excess of the Grignard reagent can lead to incomplete conversion of the ketone.

    Corrective and Preventive Actions (CAPA):

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent quenching of the Grignard reagent. The reaction should be carried out under a strictly inert atmosphere.

    • Grignard Reagent Quality Control: Prepare the Grignard reagent fresh or titrate it before use to determine its exact concentration.

    • Optimize Stoichiometry: Use a sufficient molar excess of the Grignard reagent to drive the reaction to completion.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting ketone.

Issue 3: Detection of (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Impurity C)
  • Question: My analysis shows the presence of Impurity C. What is the origin of this impurity and how can I avoid its formation?

  • Answer: Impurity C is the tertiary alcohol intermediate formed from the Grignard reaction before the final dehydration step to form the exocyclic double bond of dosulepin.

    Root Cause Analysis:

    • Incomplete Dehydration: The acid-catalyzed dehydration of the tertiary alcohol intermediate to form dosulepin may be incomplete.

    • Insufficient Acid Catalyst: The amount or strength of the acid used for dehydration may not be sufficient.

    • Suboptimal Reaction Temperature/Time: The dehydration reaction may require specific temperature and time conditions to proceed to completion.

    Corrective and Preventive Actions (CAPA):

    • Optimize Dehydration Conditions:

      • Acid Catalyst: Ensure the appropriate acid catalyst (e.g., sulfuric acid, hydrochloric acid) is used in the correct concentration.

      • Temperature: The reaction may require heating to facilitate dehydration. The optimal temperature should be determined experimentally.

      • Reaction Time: Monitor the reaction by TLC or HPLC to ensure the disappearance of the alcohol intermediate.

    • Azeotropic Removal of Water: In some cases, azeotropic removal of water using a Dean-Stark apparatus can drive the dehydration equilibrium towards the product.

Issue 4: Presence of the (Z)-isomer of Dosulepin (Impurity E)
  • Question: I am observing a peak that corresponds to the (Z)-isomer of dosulepin (Impurity E). Since the desired product is the (E)-isomer, how can I control the stereochemistry of the reaction?

  • Answer: Dosulepin exists as (E) and (Z) geometric isomers. The therapeutically active form is the (E)-isomer. The formation of the (Z)-isomer is a common issue in the dehydration step.

    Root Cause Analysis:

    • Non-Stereoselective Dehydration: The acid-catalyzed dehydration of the tertiary alcohol intermediate can be non-stereoselective, leading to a mixture of (E) and (Z) isomers.

    • Equilibration Conditions: Certain reaction or purification conditions might promote the isomerization of the desired (E)-isomer to the (Z)-isomer.

    Corrective and Preventive Actions (CAPA):

    • Choice of Dehydrating Agent: The choice of acid and reaction conditions can influence the E/Z ratio. A thorough investigation of different dehydrating agents and conditions is recommended.

    • Purification: If a mixture of isomers is formed, they may need to be separated.

      • Fractional Crystallization: Differences in the solubility of the hydrochloride salts of the (E) and (Z) isomers may allow for separation by fractional crystallization.

      • Chromatography: Preparative HPLC or column chromatography can be employed to separate the isomers.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities encountered during dosulepin synthesis?

    • A1: The most common impurities are those listed in the European Pharmacopoeia (EP), which include:

      • Impurity A: Dosulepin Sulfoxide

      • Impurity B: this compound

      • Impurity C: (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol

      • Impurity D: Dosulepin Sulfone

      • Impurity E: (Z)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine (cis-Dosulepin)

  • Q2: What analytical techniques are recommended for monitoring these impurities?

    • A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for the separation and quantification of dosulepin and its related impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of unknown impurities.

  • Q3: Are there any specific HPLC methods you can recommend?

    • A3: Several HPLC methods have been reported for the analysis of dosulepin. A good starting point is a reversed-phase method using a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength is typically in the range of 230-300 nm. Method development and validation are crucial to ensure the method is suitable for its intended purpose.

  • Q4: How can I remove these impurities from my final product?

    • A4: The primary strategy should be to control the synthesis to minimize impurity formation. However, if impurities are present, the following purification techniques can be employed:

      • Recrystallization: This is often effective for removing impurities with different solubility profiles. The hydrochloride salt of dosulepin is commonly recrystallized.

      • Column Chromatography: Silica gel column chromatography can be used to separate dosulepin from its impurities, particularly for non-polar impurities.

      • Preparative HPLC: For high-purity requirements or difficult separations (like E/Z isomers), preparative HPLC is a powerful tool.

Data Presentation

Table 1: Common Impurities in Dosulepin Synthesis

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )
Dosulepin (E-isomer) (E)-3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amineC₁₉H₂₁NS295.44
Impurity A Dosulepin SulfoxideC₁₉H₂₁NOS311.44
Impurity B This compoundC₁₄H₁₀OS226.29
Impurity C (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-olC₁₉H₂₃NOS313.46
Impurity D Dosulepin SulfoneC₁₉H₂₁NO₂S327.44
Impurity E (Z)-3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amineC₁₉H₂₁NS295.44

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling of Dosulepin

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: This is a general method and may require optimization for specific impurity profiles and HPLC systems. Method validation according to ICH guidelines is essential.

Visualizations

Dosulepin_Synthesis_Impurities cluster_synthesis Dosulepin Synthesis Pathway cluster_degradation Degradation Pathway Impurity_B Impurity B (Ketone) Impurity_C Impurity C (Tertiary Alcohol) Impurity_B->Impurity_C Grignard Reaction Grignard_Reagent 3-(dimethylamino)propyl magnesium chloride Grignard_Reagent->Impurity_C Dosulepin_Mix Mixture of (E) and (Z) isomers Impurity_C->Dosulepin_Mix Dehydration Dosulepin_E Dosulepin (E)-isomer (Final Product) Dosulepin_Mix->Dosulepin_E Purification Impurity_E Impurity E (Z-isomer) Dosulepin_Mix->Impurity_E Dosulepin_E_Deg Dosulepin (E)-isomer Impurity_A Impurity A (Sulfoxide) Dosulepin_E_Deg->Impurity_A Oxidation Impurity_D Impurity D (Sulfone) Impurity_A->Impurity_D Further Oxidation

Caption: Synthetic pathway of dosulepin and the formation of related impurities.

Troubleshooting_Workflow Start Impurity Detected Identify_Impurity Identify Impurity (HPLC, LC-MS) Start->Identify_Impurity Impurity_A_D Impurity A or D? Identify_Impurity->Impurity_A_D Impurity_B Impurity B? Impurity_A_D->Impurity_B No Check_Oxidation Check for Oxidizing Agents & Reaction Conditions Impurity_A_D->Check_Oxidation Yes Impurity_C Impurity C? Impurity_B->Impurity_C No Check_Grignard Review Grignard Reaction (Anhydrous Conditions, Stoichiometry) Impurity_B->Check_Grignard Yes Impurity_E Impurity E? Impurity_C->Impurity_E No Check_Dehydration Review Dehydration Step (Acid, Temp, Time) Impurity_C->Check_Dehydration Yes Check_Stereoselectivity Review Dehydration for Stereoselectivity Impurity_E->Check_Stereoselectivity Yes Inert_Atmosphere Implement Inert Atmosphere & Use Pure Solvents Check_Oxidation->Inert_Atmosphere Optimize_Grignard Optimize Grignard Reaction Check_Grignard->Optimize_Grignard Optimize_Dehydration Optimize Dehydration Check_Dehydration->Optimize_Dehydration Separate_Isomers Separate Isomers (Crystallization, Chromatography) Check_Stereoselectivity->Separate_Isomers

Caption: Troubleshooting workflow for managing impurities in dosulepin synthesis.

Technical Support Center: Dibenzo[b,e]thiepin-11(6H)-one Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability testing of Dibenzo[b,e]thiepin-11(6H)-one in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available stability data for this compound is limited. The following information is based on general principles of pharmaceutical stability testing and the known chemical properties of related compounds. Experimental conditions and results should be determined empirically.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Insufficient stress applied (concentration of stressing agent, temperature, or duration).Incrementally increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature (e.g., in 10°C increments). Extend the duration of the study.
High intrinsic stability of the molecule.If extensive efforts to induce degradation fail, document the conditions tested to demonstrate the compound's stability.
Inconsistent or irreproducible results. Variability in experimental conditions.Ensure precise control over temperature, light exposure, and concentration of all solutions. Use calibrated equipment.
Impurities in the solvent or compound.Use high-purity (e.g., HPLC grade) solvents and a well-characterized batch of this compound.
Formation of multiple, poorly resolved peaks in HPLC. Inappropriate HPLC method.Optimize the mobile phase composition, gradient, flow rate, and column temperature to improve peak separation. Consider a different column chemistry.
Secondary degradation of initial products.Analyze samples at multiple time points to understand the degradation pathway.
Precipitation of the compound in the test solution. Poor solubility of the compound in the chosen solvent/stress medium.Use a co-solvent system (e.g., water with methanol or acetonitrile). Ensure the concentration of the compound is below its solubility limit under the test conditions.

Frequently Asked Questions (FAQs)

Q1: In which solvents should I test the stability of this compound?

A1: It is recommended to assess stability in a range of solvents relevant to your intended application. Common solvents for initial stability profiling include:

  • Aqueous buffers: At various pH levels (e.g., pH 2, 7, and 10) to evaluate hydrolytic stability.

  • Organic solvents: Methanol, acetonitrile, and ethanol are frequently used in sample preparation and analysis.

  • Co-solvent systems: Mixtures of aqueous buffers and organic solvents are often used to ensure solubility.

Q2: What are the typical stress conditions for forced degradation studies of a compound like this compound?

A2: Forced degradation studies aim to accelerate the degradation process to predict long-term stability. Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound and solutions to dry heat (e.g., 70-100°C).

  • Photostability: Exposing the solid compound and solutions to light sources as per ICH Q1B guidelines.

Q3: How can I analyze the degradation of this compound?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique. The method must be able to separate the intact this compound from its degradation products.

Q4: What potential degradation pathways should I be aware of for this compound?

A4: While specific data is unavailable, based on its structure, potential degradation pathways could include:

  • Hydrolysis: The ketone and thioether moieties might be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The thioether group is prone to oxidation, which could lead to the formation of a sulfoxide or sulfone.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

Data Presentation

The following tables are illustrative templates for presenting stability data for this compound.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers

Condition Time (hours) % this compound Remaining Number of Degradants
0.1 M HCl (60°C) 01000
295.21
688.52
2475.13
pH 7 Buffer (60°C) 01000
2499.80
0.1 M NaOH (60°C) 01000
292.32
685.63
2468.44

Table 2: Illustrative Oxidative and Photolytic Stability of this compound

Condition Time (hours) % this compound Remaining Major Degradant Peak Area (%)
3% H₂O₂ (RT) 01000
689.78.1 (Sulfoxide)
2478.215.3 (Sulfoxide)
Photostability (ICH Q1B) 01000
2496.52.8

Experimental Protocols

A general protocol for conducting a forced degradation study is provided below. This should be adapted based on the specific experimental goals.

Protocol: Forced Degradation Study of this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Keep at room temperature.

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stress conditions (e.g., 50:50 methanol:water) to 100 µg/mL.

  • Time Points: Withdraw aliquots from each stress condition and the control at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining and the formation of any degradation products at each time point relative to the time zero control.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL in MeOH) Acid Acidic (1M HCl, 60°C) Stock->Acid Dilute Base Basic (1M NaOH, 60°C) Stock->Base Dilute Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Dilute Thermal Thermal (Solid, 80°C) Stock->Thermal Dilute Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Neutralization Neutralization/ Quenching Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data Data Evaluation (% Degradation) HPLC->Data

Caption: Experimental workflow for the forced degradation study of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Compound This compound StabilityStudy Stability Study (Forced Degradation) Compound->StabilityStudy Solvents Solvents (Aqueous & Organic) Solvents->StabilityStudy DegradationProfile Degradation Profile StabilityStudy->DegradationProfile DegradationPathways Potential Degradation Pathways StabilityStudy->DegradationPathways StabilityIndicatingMethod Stability-Indicating Method Parameters StabilityStudy->StabilityIndicatingMethod

Caption: Logical relationship between inputs, process, and outputs in stability testing.

Technical Support Center: Overcoming Side Reactions in Polyphosphoric Acid-Mediated Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polyphosphoric acid (PPA)-mediated cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyphosphoric acid (PPA) and why is it used in cyclization reactions?

A1: Polyphosphoric acid is a mixture of orthophosphoric acid and linear polyphosphoric acids.[1] It is a viscous, hygroscopic liquid that acts as a powerful dehydrating agent and a moderately strong acid.[1][2] These properties make it an effective reagent for promoting intramolecular cyclization reactions, which often involve the removal of a water molecule.[2][3] Unlike some other strong acids, PPA has a low propensity to cause oxidation of the substrate.[1]

Q2: What are the primary safety precautions to take when working with PPA?

A2: PPA is corrosive and can cause severe burns to the skin and eyes.[1] It is essential to handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its high viscosity, handling can be challenging; warming the PPA to around 60 °C can make it easier to pour and stir.[2] The workup of PPA reactions is highly exothermic, especially when quenching with water. Therefore, the reaction mixture should be cooled and poured slowly onto crushed ice with vigorous stirring.[2]

Q3: My starting material is not soluble in PPA. What can I do?

A3: While PPA can often act as the solvent, some starting materials may have limited solubility. In such cases, a co-solvent like xylene can be added to improve solubility and facilitate stirring.[1][2] The use of a co-solvent can also simplify the workup process.[2]

Q4: The high viscosity of PPA is making my reaction difficult to stir. How can I address this?

A4: The viscosity of PPA decreases significantly with an increase in temperature.[2] Running the reaction at a higher temperature (if tolerated by the substrates and products) can alleviate stirring issues. As mentioned, using a co-solvent like xylene can also reduce the overall viscosity of the reaction mixture.[2] For larger-scale reactions, mechanical stirring is recommended.

Q5: Are there any alternatives to PPA for mediating cyclization reactions?

A5: Yes, several alternatives to PPA are available, which may be preferable depending on the specific reaction and substrate. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a popular alternative that is less viscous and often allows for reactions at lower temperatures.[1] Other alternatives include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[4][5] For certain reactions, silica-supported PPA can be a good option, offering easier handling and catalyst recovery.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Low yields are a common issue in PPA-mediated cyclizations and can be attributed to several factors.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity check_ppa Evaluate PPA Quality and Quantity check_purity->check_ppa If pure optimize_temp Optimize Reaction Temperature check_ppa->optimize_temp If adequate optimize_time Optimize Reaction Time optimize_temp->optimize_time If optimized check_workup Review Workup Procedure optimize_time->check_workup If optimized success Improved Yield check_workup->success If correct

Caption: A stepwise guide to troubleshooting low product yields.

Detailed Solutions:

  • Purity of Starting Materials: Ensure that your starting materials are pure and dry. Impurities can lead to side reactions, and the presence of water can hydrolyze the PPA, reducing its effectiveness.

  • Quality and Quantity of PPA: PPA is hygroscopic and can absorb moisture from the air, which will decrease its activity. Use freshly opened or properly stored PPA. The amount of PPA used is also critical; a large excess is often required to drive the reaction to completion. However, in some cases, a very large excess can lead to side reactions. It is advisable to perform small-scale experiments to determine the optimal amount of PPA.

  • Reaction Temperature and Time: PPA-mediated cyclizations are often sensitive to temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition of the starting material or product, or the formation of side products. Similarly, the reaction time needs to be optimized. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal time for quenching the reaction.

Quantitative Data on Reaction Optimization:

The following table summarizes the effect of reaction conditions on the yield of flavanones in a PPA-promoted one-pot synthesis.

EntryPPA (equiv.)Temperature (°C)Time (h)Yield (%)
16Reflux565
22Reflux572
31Reflux558
42100545
52200518
62Reflux784
72Reflux982
Data adapted from a study on flavanone synthesis.[6]
Issue 2: Formation of Multiple Products (Side Reactions)

The formation of side products is a frequent challenge in PPA-mediated cyclizations. The nature of these side products is often dependent on the specific reaction being performed.

Common Side Reactions and Their Mitigation:

  • Polymerization: PPA can sometimes promote the polymerization of starting materials or products, especially at high temperatures.

    • Solution: Reduce the reaction temperature and/or reaction time. Running the reaction at a lower concentration by using a co-solvent might also help.

  • Dehydration/Elimination: PPA is a strong dehydrating agent and can cause unintended dehydration or elimination reactions, leading to the formation of unsaturated byproducts.

    • Solution: Carefully control the reaction temperature and the amount of PPA used. Milder reaction conditions are less likely to promote these side reactions.

  • Hydrolysis: If there is any water present in the starting materials or the PPA itself, hydrolysis of sensitive functional groups can occur.

    • Solution: Use anhydrous starting materials and solvents, and high-quality PPA.

  • Retro-Ritter Reaction (in Bischler-Napieralski cyclizations): This side reaction leads to the formation of styrenes.[7]

    • Solution: Using a nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[7]

Troubleshooting Workflow for Side Product Formation

side_product_troubleshooting start Side Product Formation identify_side_product Identify Side Product(s) (e.g., MS, NMR) start->identify_side_product lower_temp Lower Reaction Temperature identify_side_product->lower_temp reduce_time Reduce Reaction Time lower_temp->reduce_time adjust_ppa Adjust PPA Concentration reduce_time->adjust_ppa use_alternative Consider Alternative Reagent (e.g., Eaton's Reagent) adjust_ppa->use_alternative success Minimized Side Products use_alternative->success

Caption: A logical progression for minimizing the formation of side products.

Experimental Protocols

Protocol 1: Minimizing Side Reactions in the Fischer Indole Synthesis

The Fischer indole synthesis is a classic reaction that can be prone to side reactions, including the formation of regioisomers and degradation products.

Materials:

  • Arylhydrazine (e.g., phenylhydrazine)

  • Ketone or aldehyde (e.g., acetophenone)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Crushed ice

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in a minimal amount of ethanol.

    • Add the arylhydrazine (1 equivalent) and stir the mixture at room temperature or with gentle warming (e.g., 60 °C) for 30 minutes. The hydrazone may precipitate upon formation.[8]

    • Remove the ethanol under reduced pressure.

  • Cyclization:

    • In a separate flask equipped with a mechanical stirrer, heat PPA (approximately 10 times the weight of the hydrazone) to 100-120 °C.[8]

    • Carefully add the crude hydrazone to the hot PPA with vigorous stirring.

    • Heat the reaction mixture to 150-160 °C for 10-15 minutes. The color of the mixture will likely darken.[9]

  • Workup:

    • Allow the reaction mixture to cool to below 100 °C.

    • Slowly and carefully pour the warm mixture onto a large amount of crushed ice with vigorous stirring.

    • The solid product should precipitate. Collect the solid by filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral, followed by a wash with cold ethanol.

    • The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting for Fischer Indole Synthesis:

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction or decomposition.Optimize temperature and reaction time. Ensure PPA is of good quality.
Formation of Regioisomers Use of an unsymmetrical ketone.The choice of acid catalyst can influence regioselectivity. Consider using a milder Lewis acid like ZnCl₂ to see if the isomer ratio improves.[8]
Dark, Tarry Reaction Mixture Decomposition of starting materials or product at high temperatures.Lower the reaction temperature and shorten the reaction time. Running the reaction under an inert atmosphere can also help.[8]
Protocol 2: Workup Procedure for PPA Reactions

A proper workup procedure is critical for isolating the product and avoiding issues related to the exothermic quenching of PPA.

General Workup Procedure:

  • Cooling: Once the reaction is complete, allow the reaction vessel to cool to a safe temperature (typically below 100 °C).

  • Quenching: In a separate, large beaker containing a stir bar and crushed ice, slowly pour the reaction mixture while stirring vigorously. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization (if necessary): If the product is basic or the subsequent extraction requires a neutral pH, slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) until the desired pH is reached. Be cautious as this will also be an exothermic process and may cause gas evolution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method such as column chromatography, recrystallization, or distillation.

PPA Reaction and Workup Workflow

ppa_workflow start Start Reaction heat_ppa Heat PPA start->heat_ppa add_reagents Add Starting Materials heat_ppa->add_reagents monitor_reaction Monitor Reaction (TLC, LC-MS) add_reagents->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction Reaction Complete quench Quench with Ice/Water cool_reaction->quench neutralize Neutralize (if needed) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify end Final Product purify->end

Caption: A general workflow for performing a PPA-mediated cyclization from reaction setup to product purification.

References

Technical Support Center: Scaling Up the Synthesis of Dibenzothiazepine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of dibenzothiazepine intermediates, with a focus on scaling up production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of key dibenzothiazepine intermediates.

Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one (Intermediate 1)

The synthesis of this key intermediate is often achieved through the cyclization of 2-(phenylthio)phenyl carbamate or similar precursors.

Issue 1: Low Yield of Dibenzo[b,f][1][2]thiazepin-11(10H)-one

Potential Cause Recommended Solution
Incomplete Cyclization Ensure the cyclizing agent (e.g., polyphosphoric acid) is of good quality and used in sufficient quantity. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or HPLC. For instance, heating at 100-105°C for 6-8 hours is a reported condition.[3]
Side Reactions Pre-purification of the carbamate intermediate can remove impurities that might interfere with the cyclization. Ensure anhydrous conditions, as water can react with the cyclizing agent.
Poor Quality Starting Materials Use high-purity 2-nitro-diphenyl sulfide and ensure its complete reduction to the corresponding amine before carbamate formation.[3]

Issue 2: Product Purity Issues

Potential Cause Recommended Solution
Presence of Unreacted Starting Material Optimize reaction time and temperature to drive the reaction to completion. After reaction completion, the product can be precipitated by adding ice-cold water, filtered, and washed with a solvent like acetone to remove unreacted precursors.[3]
Formation of Colored Impurities The crude product can be purified by recrystallization from a suitable solvent or by slurry washing.
Synthesis of 11-Chloro-dibenzo[b,f][1][2]thiazepine (Intermediate 2)

This intermediate is typically prepared by chlorination of Dibenzo[b,f][1][2]thiazepin-11(10H)-one.

Issue 1: Incomplete Chlorination

Potential Cause Recommended Solution
Insufficient Chlorinating Agent Use a slight excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃).
Suboptimal Reaction Temperature The reaction often requires heating. Refluxing in a suitable solvent like toluene is a common practice.
Presence of Water Ensure all reactants and equipment are dry, as water will decompose the chlorinating agent.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Over-chlorination Control the stoichiometry of the chlorinating agent and the reaction time to prevent the formation of polychlorinated species.
Degradation of the Product Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the desired product. The reaction should be monitored closely.
Synthesis of the Final Dibenzothiazepine Derivative (e.g., Quetiapine)

This step involves the nucleophilic substitution of the chloro-intermediate with a piperazine derivative.

Issue 1: Low Yield of the Final Product

Potential Cause Recommended Solution
Poor Nucleophilicity of the Piperazine Derivative The reaction is typically carried out in the presence of a base to act as an acid scavenger and drive the reaction forward.[4] A variety of inorganic and organic bases can be used.[4]
Side Reaction with the Solvent The choice of solvent is critical. While aprotic polar solvents like DMF and DMSO might seem suitable, they can sometimes lead to undesired side products.[4] Toluene is a commonly used solvent that often gives good results.[4]
Incomplete Reaction The reaction may require elevated temperatures (reflux) and sufficient time for completion. Monitoring by TLC or HPLC is essential to determine the endpoint.

Issue 2: Impurity Formation

Potential Cause Recommended Solution
Formation of Bis-substituted Piperazine This can occur if the piperazine is difunctional. Using a protecting group on one of the piperazine nitrogens can prevent this. Alternatively, controlling the stoichiometry of the reactants can minimize this side product. An impurity, 1,4-bis[dibenzo[b,f][1][2]thiazepine-11-yl] piperazine, has been identified in Quetiapine synthesis.[1][5]
Reaction with Impurities in Starting Materials For example, if 2-chloroethanol is present as an impurity in 2-(2-chloroethoxy)ethanol, it can lead to the formation of a desethanol impurity.[5][6] Using highly pure starting materials is crucial.
N-formylation If DMF is used as a solvent, the formation of an N-formyl piperazinyl thiazepine impurity has been reported.[5]
Oxidation The final product can be susceptible to oxidation, leading to N-oxide and S-oxide impurities, especially during storage.[2][6] Store the product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for scaling up the synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one?

A one-pot synthesis starting from 1-chloro-2-nitrobenzene has been reported to give a high yield (around 70%) and high purity (>99%) of Dibenzo[b,f][1][2]thiazepin-11(10H)-one, making it a suitable option for larger scale production.[7][8]

Q2: What are the critical parameters to control during the chlorination step?

The critical parameters are the exclusion of moisture, the stoichiometry of the chlorinating agent (a slight excess is often beneficial), and the reaction temperature. The reaction should be carefully monitored to avoid over-chlorination and product degradation.

Q3: How can I minimize the formation of the bis-dibenzothiazepine piperazine impurity?

Careful control of the stoichiometry of the 11-chloro-dibenzo[b,f][1][2]thiazepine and the piperazine derivative is key. Using a slight excess of the piperazine derivative can help to minimize the formation of the bis-substituted product.

Q4: What is the best way to purify the final dibenzothiazepine product?

Purification is often achieved through crystallization, frequently as a salt (e.g., hemifumarate for Quetiapine).[9][10] The choice of solvent is important; for Quetiapine hemifumarate, ethanol or a mixture of water and a water-soluble alcohol can be used.[11]

Q5: What are the common challenges when scaling up from lab to pilot plant?

Common challenges include:

  • Heat Transfer: Larger reaction volumes can lead to uneven heating and the formation of hot spots, potentially causing side reactions or degradation.

  • Mixing: Efficient mixing becomes more challenging at a larger scale, which can affect reaction rates and selectivity.

  • Material Handling: The safe handling of larger quantities of reagents and solvents requires appropriate equipment and procedures.

  • Isolation and Purification: Filtration and drying processes need to be adapted for larger volumes of material.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one

This protocol is based on a reported efficient one-pot synthesis.[7][8]

  • Reaction Setup: In a suitable reactor, combine 1-chloro-2-nitrobenzene, thiosalicylic acid, and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., isopropanol).

  • Thioether Formation: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Reduction: After cooling, add a reducing agent (e.g., iron powder and ammonium chloride in an aqueous solution) to the reaction mixture. Heat to reflux to reduce the nitro group to an amine.

  • Carbamate Formation: After the reduction is complete, add phenyl chloroformate to the reaction mixture to form the carbamate in situ.

  • Cyclization: Add a cyclizing agent, such as polyphosphoric acid, to the reaction mixture and heat to 100-105°C for 6-8 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-cold water to precipitate the product. Filter the solid, wash with water and then with a small amount of a suitable organic solvent (e.g., acetone), and dry under vacuum.

Protocol 2: Synthesis of 11-Chloro-dibenzo[b,f][1][2]thiazepine
  • Reaction Setup: Charge a dry reactor with Dibenzo[b,f][1][2]thiazepin-11(10H)-one and a suitable solvent (e.g., toluene).

  • Chlorination: Add phosphorus oxychloride (POCl₃) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench any excess POCl₃. The product can be isolated by removing the solvent under reduced pressure. This crude intermediate is often used directly in the next step without further purification.

Protocol 3: Synthesis of Quetiapine
  • Reaction Setup: Dissolve the crude 11-Chloro-dibenzo[b,f][1][2]thiazepine in a suitable solvent (e.g., toluene) in a reactor.

  • Nucleophilic Substitution: Add 1-(2-hydroxyethoxy)ethylpiperazine and a base (e.g., sodium carbonate) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the chloro-intermediate is consumed.

  • Work-up: Cool the reaction mixture and wash with water. The organic layer containing the Quetiapine base is then separated.

  • Salt Formation and Purification: To the organic layer, add a solution of fumaric acid in a suitable solvent (e.g., ethanol) to precipitate Quetiapine hemifumarate. The crystalline product is then filtered, washed with a cold solvent, and dried under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters for Dibenzo[b,f][1][2]thiazepin-11(10H)-one Synthesis (One-Pot Method)

ParameterValueReference
Starting Material 1-chloro-2-nitrobenzene[7][8]
Overall Yield ~70%[7][8]
Purity >99%[7][8]
Cyclization Temperature 100-105°C[3]
Cyclization Time 6-8 hours[3]

Table 2: Common Impurities in Quetiapine Synthesis

Impurity NameStructurePotential OriginReference
Desethanol Quetiapine Quetiapine minus an ethanol group from the side chainImpurity (2-chloroethanol) in the 2-(2-chloroethoxy)ethanol starting material.[5][6]
N-Formyl Piperazinyl Thiazepine Formyl group attached to the piperazine nitrogenUse of DMF as a solvent.[5]
Bis(dibenzo)piperazine Two dibenzothiazepine moieties linked by a piperazineReaction of 11-chloro-dibenzo[b,f][1][2]thiazepine with both nitrogens of piperazine.[1][5]
Quetiapine N-oxide Oxygen atom attached to the piperazine nitrogenOxidation of the final product.[2][6]
Quetiapine S-oxide Oxygen atom attached to the sulfur in the thiazepine ringOxidation of the final product.[2][6]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Intermediate 1 Synthesis cluster_1 Step 2: Intermediate 2 Synthesis cluster_2 Step 3: Final Product Synthesis cluster_3 Step 4: Purification SM Starting Materials (e.g., 1-chloro-2-nitrobenzene) Int1 Dibenzo[b,f][1,4]thiazepin-11(10H)-one (Intermediate 1) SM->Int1 One-Pot Synthesis Int2 11-Chloro-dibenzo[b,f][1,4]thiazepine (Intermediate 2) Int1->Int2 Chlorination (POCl3) Final_Product Dibenzothiazepine Product Int2->Final_Product Piperazine Piperazine Derivative Piperazine->Final_Product Nucleophilic Substitution Purified_Product Purified Product (e.g., Salt Formation) Final_Product->Purified_Product Crystallization

Caption: General workflow for the synthesis of dibenzothiazepine derivatives.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Impurities Analyze Impurity Profile (HPLC, LC-MS) Start->Analyze_Impurities Optimize Optimize Reaction Parameters Check_SM->Optimize Check_Conditions->Optimize Analyze_Impurities->Optimize Purify Improve Purification Method Analyze_Impurities->Purify

Caption: A logical approach to troubleshooting synthesis problems.

References

Technical Support Center: Troubleshooting E/Z Isomerism in Dibenzothiepinone Oximes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzothiepinone oximes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, separation, and characterization of E/Z isomers of these compounds.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during your experiments.

Issue Potential Cause Suggested Solution
Low or no yield of dibenzothiepinone oxime Incomplete reaction.- Increase reaction time and/or temperature. - Monitor reaction progress by Thin Layer Chromatography (TLC).
Incorrect stoichiometry.- Ensure accurate molar ratios of dibenzothiepinone, hydroxylamine hydrochloride, and base.
Inactive reagents.- Use freshly prepared solutions of hydroxylamine and base.
Formation of an inseparable mixture of E/Z isomers Isomerization during synthesis or workup.- Employ milder reaction conditions. Strong acids can catalyze isomerization. - Consider converting the oxime to a more stable derivative (e.g., O-methyl oxime) prior to purification.
Unsuitable chromatographic conditions.- Screen different solvent systems for TLC to find optimal separation conditions before attempting column chromatography. - Consider specialized chromatography techniques such as argentation chromatography.
Isomerization on the chromatography column Acidic silica gel.- Neutralize the silica gel with a suitable base (e.g., triethylamine) before packing the column.
High temperature.- Run the chromatography at room temperature or below.
Light sensitivity.- Protect the sample and column from direct light.
Difficulty in assigning E/Z configuration Ambiguous NMR data.- Use 2D NMR techniques such as NOESY to identify through-space correlations. For the Z-isomer, a NOE between the oxime proton and the protons on the adjacent aromatic ring is expected. - Compare the ¹³C NMR chemical shifts of the carbons alpha to the C=N bond; the carbon syn to the oxime OH group is typically shielded and appears at a higher field.[1]
Co-elution of isomers.- Improve the separation method; try a different column stationary phase or a more selective mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dibenzothiepinone oximes?

A1: The most common method is the reaction of the parent dibenzothiepinone with hydroxylamine hydrochloride in the presence of a base. The choice of base and solvent can influence the E/Z isomer ratio of the product. Common bases include sodium acetate, sodium carbonate, and pyridine. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Q2: How can I control the E/Z isomer ratio during synthesis?

A2: Controlling the E/Z ratio can be challenging as it is often thermodynamically controlled. However, some strategies can be employed:

  • Reaction Temperature: Lower temperatures may favor the kinetic product, while higher temperatures will lead to the thermodynamic equilibrium mixture.

  • pH Control: The pH of the reaction mixture can influence the rate of isomerization. Near-neutral pH is often preferred to minimize acid-catalyzed isomerization.

  • Catalyst Choice: Using milder catalysts may help in selectively forming one isomer.

Q3: What are the best techniques for separating the E and Z isomers?

A3: The most common technique is column chromatography on silica gel. Finding the right eluent system is key and requires careful screening by TLC. In some cases, preparative HPLC may be necessary for baseline separation. For challenging separations, nonaqueous capillary electrophoresis has been shown to be effective for related tricyclic compounds.

Q4: How can I definitively determine the stereochemistry of the isolated isomers?

A4: The gold standard for unambiguous structure determination is single-crystal X-ray diffraction. Spectroscopic methods are also powerful tools. 2D NMR experiments, particularly NOESY, can provide clear evidence of the spatial arrangement of atoms.

Q5: Can the E and Z isomers interconvert?

A5: Yes, E/Z isomerization can occur, especially under acidic conditions or upon exposure to heat or UV light. It is important to be mindful of these factors during synthesis, purification, and storage to maintain the isomeric purity of your compounds.

Data Presentation

Spectroscopic Data for E/Z Isomer Identification (Illustrative)

Disclaimer: The following table provides representative ¹H and ¹³C NMR chemical shift data for a generic oxime to illustrate the expected differences between E and Z isomers. Actual values for dibenzothiepinone oximes will vary.

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
E-Isomer Oxime OH: ~10.5-11.5 Aromatic Protons (ortho to C=N): deshieldedC=N Carbon: ~150-160 Aromatic Carbon (ortho to C=N): deshielded
Z-Isomer Oxime OH: ~10.0-11.0 Aromatic Protons (ortho to C=N): shieldedC=N Carbon: ~150-160 (slight shift from E) Aromatic Carbon (ortho to C=N): shielded

Experimental Protocols

Protocol 1: Synthesis of Dibenzothiepinone Oxime
  • Dissolve dibenzothiepinone in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in water.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography or recrystallization to separate the E/Z isomers.

Protocol 2: Separation of E/Z Isomers by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude oxime mixture in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure isomers.

  • Combine the fractions of each pure isomer and evaporate the solvent to yield the isolated E and Z isomers.

Mandatory Visualizations

Signaling Pathway

G Hypothesized Signaling Pathway for Dibenzothiepinone Derivatives cluster_receptor Receptor Level cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Dibenzothiepinone Dibenzothiepinone FGFR FGFR Dibenzothiepinone->FGFR Activates FRS2a FRS2α FGFR->FRS2a Phosphorylates Grb2 Grb2 FRS2a->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Enters Nucleus and Phosphorylates Gene_Expression Target Gene Expression (e.g., Neurotrophic Factors) CREB->Gene_Expression Promotes

Caption: Hypothesized FGFR signaling pathway activated by dibenzothiepinone derivatives.

Experimental Workflow

G Workflow for E/Z Isomer Analysis of Dibenzothiepinone Oximes Start Start Synthesis Synthesis of Dibenzothiepinone Oxime Start->Synthesis Crude_Product Crude Product (E/Z Mixture) Synthesis->Crude_Product Separation Separation by Column Chromatography Crude_Product->Separation E_Isomer Pure E-Isomer Separation->E_Isomer Z_Isomer Pure Z-Isomer Separation->Z_Isomer Characterization Spectroscopic Characterization E_Isomer->Characterization Z_Isomer->Characterization NMR 1D & 2D NMR Characterization->NMR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography (if crystals form) Characterization->Xray Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for synthesis, separation, and analysis of dibenzothiepinone oxime isomers.

References

Technical Support Center: Refinement of Thiepine Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refinement of crystal structure data for thiepine compounds.

Frequently Asked Questions (FAQs)

Q1: My initial structural solution for a thiepine-containing compound is poor, and the electron density for the thiepine ring is weak or ambiguous. What could be the issue?

A1: This is a common issue, particularly with sulfur-containing heterocycles. The problem often lies in the phasing of the diffraction data. Since thiepine contains a sulfur atom, you can utilize its weak anomalous scattering signal for phasing through Single-wavelength Anomalous Dispersion (SAD).[1][2][3] Successful S-SAD phasing requires highly accurate and often redundant data.

Troubleshooting Steps:

  • Data Quality: Ensure your diffraction data is of the highest possible quality. This may involve optimizing crystal growth, cryo-protection, and data collection strategies.

  • Wavelength Selection: Use longer X-ray wavelengths (e.g., 1.5–2.5 Å) to enhance the anomalous signal of the sulfur atom.[1]

  • High Multiplicity: Collect data with high redundancy. It may be necessary to merge data from multiple isomorphous crystals to strengthen the weak anomalous signal.[1][2]

  • Software: Utilize software packages like SHELX, PHENIX, or auto-sol that are optimized for S-SAD phasing.[1][3]

Q2: The thiepine ring in my refined structure shows unusually elongated thermal ellipsoids and/or has unrealistic bond lengths and angles. How can I address this?

A2: These are classic indicators of disorder in the crystal structure. The flexible, non-aromatic thiepine ring can adopt multiple conformations, which may be present in the crystal lattice. This is often referred to as "ring flipping" or conformational disorder.[4][5]

Troubleshooting Steps:

  • Inspect the Difference Electron Density Map: Look for significant positive and negative peaks in the difference Fourier map around the thiepine ring, which suggest alternative atomic positions.

  • Model the Disorder: Attempt to model the disorder by defining two or more alternative conformations for the thiepine ring. You can use refinement programs like SHELXL to split the disordered atoms into two or more parts with fractional occupancies that sum to one.[4]

  • Apply Restraints: Use restraints to maintain sensible molecular geometry for each conformation. For example, the SAME or SADI commands in SHELXL can be used to restrain bond lengths and angles to be similar in the different conformers.[4] The EADP command can be used to restrain the anisotropic displacement parameters (ADPs) of corresponding atoms in the disordered components to be equal.[4]

  • Refine Occupancies: Refine the occupancy of each component. The sum of the occupancies for the disordered components should be constrained to 1.0.

Q3: My data processing statistics suggest that the crystal may be twinned. How does this affect the refinement of my thiepine compound, and what should I do?

A3: Twinning occurs when two or more crystalline domains with different orientations grow together. This can lead to systematically weak or incorrectly indexed reflections, making structure solution and refinement difficult.[6][7][8]

Troubleshooting Steps:

  • Identify the Twin Law: Use software like PLATON or the routines within your data processing software to identify the type of twinning (e.g., merohedral, pseudo-merohedral) and determine the twin law.[6][9][10]

  • Re-process the Data: Integrate the data using the identified twin law. This will generate an HKLF 5 format file in SHELX, which contains the intensities of both twin components.[10]

  • Refine the Twin Fraction: During refinement, include the twin law and refine the twin fraction (BASF in SHELX). This will model the contribution of each twin component to the overall diffraction pattern.

  • Validate the Model: After refinement, carefully validate the structure. Twinning can sometimes mask other problems like an incorrect space group.

Q4: I am having difficulty locating and refining the hydrogen atoms on the thiepine ring. What is the best approach?

A4: The positions of hydrogen atoms can be difficult to determine from electron density maps, especially in structures with disorder or at moderate resolution.

Troubleshooting Steps:

  • Geometric Placement: The most common approach is to place hydrogen atoms in geometrically calculated positions using commands like HFIX in SHELXL. For a thiepine ring, you would typically use HFIX 23 for CH2 groups and HFIX 13 for CH groups, followed by refinement with a riding model.

  • Difference Map Inspection: In high-resolution data, you may be able to locate hydrogen atoms in the difference electron density map. However, this can be unreliable for flexible rings like thiepine.

  • Use Restraints: If refining the hydrogen atom positions, it is crucial to use restraints on the X-H bond lengths and H-X-H angles to maintain a chemically reasonable geometry.

Quantitative Data for Thiepine Derivatives

The following table summarizes typical geometric parameters for thiepine and related sulfur-containing heterocyclic rings, which can be used as a reference during refinement. These values are illustrative and can vary depending on the specific substitution pattern and crystal packing forces.

ParameterTypical Value RangeNotes
C-S Bond Length1.75 - 1.85 ÅCan be longer than in aromatic thiophenes.
C-C (sp3-sp3) Bond Length1.52 - 1.56 ÅStandard single bond length.
C=C (sp2-sp2) Bond Length1.33 - 1.36 ÅIf double bonds are present in the ring.
C-S-C Bond Angle100 - 105°Influenced by ring conformation.
Ring Puckering ParametersVariesThiepine rings are flexible and can adopt various boat, chair, or twist conformations. Puckering parameters (e.g., Cremer-Pople) should be analyzed to define the conformation.
Anisotropic Displacement Parameters (Uij)Should be reasonableElongated or non-positive definite ellipsoids can indicate disorder or other model errors.

Experimental Protocols

Protocol 1: Refinement of a Disordered Thiepine Ring

This protocol outlines the steps for refining a thiepine ring that exhibits conformational disorder using SHELXL.

  • Initial Refinement: Perform an initial refinement of the structure without modeling the disorder.

  • Analyze Difference Map: Use a visualization software like Mercury or Coot to inspect the difference electron density map around the thiepine ring.[11][12] Identify significant positive peaks that suggest alternative atomic positions.

  • Create Disordered Components: In the .ins file, create two (or more) parts for the disordered thiepine ring atoms using the PART instruction. Assign the atoms of the major conformation to PART 1 and the atoms of the minor conformation to PART 2.

  • Assign Occupancies: Assign a free variable to the occupancy of the major component (e.g., 21) and define the occupancy of the minor component as a function of the major one (e.g., -21). The initial value for the major occupancy can be set based on the relative heights of the electron density peaks (e.g., FRIV 0.6).

  • Apply Geometric Restraints: Use the SAME or SADI restraints to ensure that the bond lengths and angles of the two conformers are chemically similar. This prevents the geometry from becoming distorted during refinement.

  • Apply ADP Restraints: Use the EADP restraint to constrain the anisotropic displacement parameters of corresponding atoms in the different parts to be similar.

  • Refine: Perform several cycles of least-squares refinement. The occupancy factor will be refined, and the geometry of both components should improve.

  • Validate: Check the final model to ensure that the ADPs are reasonable and that there are no significant peaks remaining in the difference electron density map.

Visualizations

experimental_workflow_disorder cluster_0 Disorder Refinement Workflow for Thiepine Rings A Initial Refinement Complete B Inspect Difference Electron Density Map A->B C Significant Residual Peaks Around Thiepine Ring? B->C D Model Disorder: - Create PARTs - Assign Free Occupancy Variable C->D Yes H No Significant Peaks Model is Likely Correct C->H No E Apply Geometric and ADP Restraints (SAME, EADP) D->E F Refine Structure with Disorder Model E->F G Final Model Validation: - Check ADPs - Inspect Difference Map F->G G->C Residual Peaks Still Present I Refinement Complete G->I No Significant Residual Peaks H->I

Caption: Workflow for identifying and refining conformational disorder in thiepine rings.

logical_relationship_twinning cluster_1 Troubleshooting Twinning in Crystal Structures A Suspicion of Twinning (e.g., high R-factors, pseudo-symmetry) B Analyze Diffraction Data (e.g., using PLATON) A->B C Twinning Detected? B->C D Determine Twin Law and Twin Fractions C->D Yes H No Twinning Detected. Investigate Other Issues: - Incorrect Space Group - Severe Disorder - Pseudosymmetry C->H No E Re-integrate Data using Twin Law (e.g., generate HKLF 5 file) D->E F Refine Structure with Twin Law and Twin Fraction E->F G Problem Resolved (Lower R-factors, improved model) F->G

Caption: Decision-making process for handling twinned crystal data.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Dibenzo[b,e]thiepine and Dibenzo[b,e]oxepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount. This guide provides a detailed comparison of the antimicrobial activities of dibenzo[b,e]thiepine and dibenzo[b,e]oxepine derivatives, supported by experimental data. A key finding from comparative studies is that the bioisosteric replacement of the oxygen atom in the dibenzo[b,e]oxepine scaffold with a sulfur atom to form dibenzo[b,e]thiepine can significantly enhance antimicrobial potency.[1][2]

Quantitative Antimicrobial Activity

A study involving a series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes demonstrated that dibenzo[b,e]thiepine derivatives exhibit substantially higher antimicrobial activity compared to their dibenzo[b,e]oxepine counterparts.[1][2] The minimum inhibitory concentration (MIC) values for these compounds were determined against a panel of pathogenic microbes, including Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger.

The data clearly indicates that the presence of the sulfur heteroatom in the central seven-membered ring is a critical determinant for enhanced antimicrobial efficacy.

Compound ClassDerivativeTest OrganismMIC (μg/mL)
Dibenzo[b,e]oxepines6a-c, 6e-hMRSA, E. coli, A. niger125-200
Dibenzo[b,e]oxepine6d (bromomethyl derivative)MRSA, E. coli, A. niger50-75
Dibenzo[b,e]thiepines 6g, 6h MRSA, E. coli, A. niger 25-50
Dibenzo[b,e]thiepine 5,5-dioxide9MRSA, E. coli, A. niger200

Data sourced from Sadek et al.[1][2]

Experimental Protocols

The antimicrobial activity of the synthesized dibenzo[b,e]ox(thi)epine derivatives was assessed using the cup-plate method.[1][2]

Antimicrobial Susceptibility Testing: Cup-Plate Method
  • Microbial Strains: The test organisms included the Gram-positive bacterium Methicillin-Resistant Staphylococcus aureus (MRSA), the Gram-negative bacterium Escherichia coli, and the fungal strain Aspergillus niger.

  • Culture Preparation: The microbial strains were cultured in appropriate broth media to achieve a suitable concentration of viable microorganisms.

  • Agar Plate Preparation: Sterile nutrient agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates were uniformly seeded with the respective microbial cultures.

  • Cup Creation: A sterile borer was used to create wells or "cups" of a specific diameter in the agar.

  • Compound Application: The synthesized compounds, dissolved in a suitable solvent, were added to the cups at concentrations ranging from 25 to 200 μg/mL.

  • Reference Standards: Ofloxacin (10 μg/mL) and ketoconazole (10 μg/mL) were used as reference standards for antibacterial and antifungal activity, respectively.[1][2]

  • Incubation: The plates were incubated under appropriate conditions (temperature and duration) to allow for microbial growth.

  • Zone of Inhibition Measurement: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition (the area around the cup where microbial growth is visibly inhibited). The MIC was reported as the lowest concentration of the compound that inhibited the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key structure-activity relationship.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of Dibenzo[b,e]ox(thi)epine Derivatives culture_prep Preparation of Microbial Cultures (MRSA, E. coli, A. niger) plate_prep Agar Plate Preparation and Inoculation culture_prep->plate_prep compound_testing Application of Test Compounds and Standards plate_prep->compound_testing incubation Incubation of Plates compound_testing->incubation measurement Measurement of Zone of Inhibition (MIC Determination) incubation->measurement data_analysis Comparative Analysis of Antimicrobial Activity measurement->data_analysis

Caption: Experimental workflow for the antimicrobial screening of dibenzo[b,e]ox(thi)epine derivatives.

structure_activity_relationship cluster_compounds Core Structures cluster_activity Antimicrobial Activity dibenzo_oxepine Dibenzo[b,e]oxepine (Oxygen Heteroatom) low_activity Lower Activity (MIC: 125-200 µg/mL) dibenzo_oxepine->low_activity correlates with dibenzo_thiepine Dibenzo[b,e]thiepine (Sulfur Heteroatom) high_activity Higher Activity (MIC: 25-50 µg/mL) dibenzo_thiepine->high_activity correlates with

References

A Comparative Guide to the Synthesis of Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established synthesis routes for four prominent tricyclic antidepressants (TCAs): Amitriptyline, Imipramine, Doxepin, and Nortriptyline. The information presented is intended to assist researchers and drug development professionals in evaluating and selecting optimal synthetic strategies. This document outlines common synthetic pathways, presents key quantitative data in comparative tables, provides detailed experimental protocols for seminal reactions, and visualizes the synthetic workflows using Graphviz diagrams.

Introduction

Tricyclic antidepressants have been a cornerstone in the treatment of depressive disorders for decades. Their synthesis has evolved, with various routes developed to optimize yield, purity, and scalability. This guide focuses on the most prevalent and historically significant synthetic approaches to provide a comprehensive comparative overview.

Comparative Analysis of Synthesis Routes

The synthesis of these four TCAs often originates from a common tricyclic core structure, which is then functionalized to yield the final active pharmaceutical ingredient. The following sections detail the primary synthesis routes for each compound.

Amitriptyline Synthesis

The most common route to Amitriptyline involves a Grignard reaction on the tricyclic ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), followed by dehydration.

Table 1: Comparative Data for Amitriptyline Synthesis
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
1Grignard Reaction3-(Dimethylamino)propyl magnesium chloride, Dibenzosuberone, THF0 to RT2-4Not specified
2Dehydration85% Sulfuric Acid4Several hours94[1]
Experimental Protocol: Grignard Reaction and Dehydration for Amitriptyline

Step 1: Grignard Reaction

  • To a solution of dibenzosuberone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(dimethylamino)propyl magnesium chloride in THF dropwise at a low temperature (e.g., 0°C).[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.[2]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.

Step 2: Dehydration

  • Stir the crude tertiary alcohol intermediate obtained from the Grignard reaction in 85% sulfuric acid at 4°C for several hours.[1]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully pour the reaction mixture over ice and basify with a suitable base (e.g., sodium hydroxide) to precipitate the crude Amitriptyline.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Amitriptyline.

Amitriptyline Synthesis Workflow

Amitriptyline_Synthesis Dibenzosuberone Dibenzosuberone Intermediate_Alcohol Tertiary Alcohol Intermediate Dibenzosuberone->Intermediate_Alcohol Grignard Reaction Grignard_Reagent 3-(Dimethylamino)propyl magnesium chloride Grignard_Reagent->Intermediate_Alcohol Amitriptyline Amitriptyline Intermediate_Alcohol->Amitriptyline Dehydration (H₂SO₄)

Amitriptyline synthesis via Grignard reaction and dehydration.

Imipramine Synthesis

The classical synthesis of Imipramine involves the alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) with an appropriate aminoalkyl chloride.

Table 2: Comparative Data for Imipramine Synthesis
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
1AlkylationIminodibenzyl, 3-Dimethylaminopropyl chloride, Sodium amide, TolueneReflux15Not specified
2Salt FormationImipramine free base, Pamoic acid, Ethyl acetate<5012-1496 (for Pamoate salt)
Experimental Protocol: Alkylation of Iminodibenzyl
  • To a solution of iminodibenzyl in a high-boiling inert solvent such as xylene or toluene, add a strong base like sodium amide.

  • Heat the mixture to reflux for a few hours to form the sodium salt of iminodibenzyl.

  • Cool the reaction mixture and add 3-dimethylaminopropyl chloride.

  • Heat the mixture to reflux for several hours (e.g., 15-20 hours).

  • After cooling, wash the reaction mixture with water.

  • Extract the basic product into an acidic aqueous solution.

  • Basify the aqueous extract to precipitate Imipramine free base.

  • Filter, wash with water, and dry the product.

  • Purify by recrystallization or distillation under reduced pressure.

Imipramine Synthesis Workflow

Imipramine_Synthesis Iminodibenzyl Iminodibenzyl Imipramine Imipramine Iminodibenzyl->Imipramine Alkylation (NaNH₂) Alkyl_Halide 3-Dimethylaminopropyl chloride Alkyl_Halide->Imipramine

Imipramine synthesis via alkylation of iminodibenzyl.

Doxepin Synthesis

A common synthetic route to Doxepin involves a multi-step process starting from 6,11-dihydrodibenzo[b,e]oxepin-11-one.

Table 3: Comparative Data for Doxepin Synthesis
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
1Addition Reaction6,11-dihydrodibenzo[b,e]oxepin-11-one, 3-chloropropyl-tert-butyl ether, Mg, THFReflux290[3]
2EliminationAlcohol intermediate, Concentrated HCl1401-593 (as olefin)[3]
3ChlorinationOlefin intermediate, Thionyl chloride, BenzeneReflux279[3]
4C-N CouplingChlorinated intermediate, N,N-dimethylamine, Ni(OAc)₂/PPh₃, DMF40596[3]
5Salt FormationDoxepin free base, Concentrated HCl1401585 (as HCl salt)[3]
Experimental Protocol: C-N Coupling for Doxepin Synthesis
  • In a reaction vessel, dissolve the chlorinated intermediate in DMF.[3]

  • Add N,N-dimethylamine and potassium carbonate to the solution.[3]

  • Add the Ni(OAc)₂ and PPh₃ catalyst system.[3]

  • Heat the reaction mixture at 40°C for 5 hours.[3]

  • After the reaction is complete, extract the product with ethyl acetate.[3]

  • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.[3]

  • Purify the crude Doxepin by recrystallization from petroleum ether.[3]

Doxepin Synthesis Workflow

Doxepin_Synthesis Dibenzoxepinone 6,11-dihydrodibenzo[b,e] oxepin-11-one Alcohol_Intermediate Alcohol Intermediate Dibenzoxepinone->Alcohol_Intermediate Addition Olefin_Intermediate Olefin Intermediate Alcohol_Intermediate->Olefin_Intermediate Elimination Chloro_Intermediate Chlorinated Intermediate Olefin_Intermediate->Chloro_Intermediate Chlorination Doxepin Doxepin Chloro_Intermediate->Doxepin C-N Coupling Nortriptyline_Synthesis cluster_demethylation From Amitriptyline cluster_from_dibenzosuberone From Dibenzosuberone Amitriptyline Amitriptyline Nortriptyline1 Nortriptyline Amitriptyline->Nortriptyline1 Demethylation Dibenzosuberone Dibenzosuberone Intermediate_Alcohol Protected Tertiary Alcohol Dibenzosuberone->Intermediate_Alcohol Grignard Reaction Grignard_Reagent Protected 3-(Methylamino)propyl magnesium chloride Grignard_Reagent->Intermediate_Alcohol Nortriptyline2 Nortriptyline Intermediate_Alcohol->Nortriptyline2 Dehydration & Deprotection

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Dibenzo[b,e]thiepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis and drug design. This guide provides a comprehensive comparison of X-ray diffraction and other spectroscopic methods for the structural validation of Dibenzo[b,e]thiepin-11(6H)-one, a key intermediate in the synthesis of pharmaceuticals like the antidepressant Dosulepin.

The definitive method for determining the crystal structure of a molecule is single-crystal X-ray diffraction. This technique provides unparalleled detail about bond lengths, bond angles, and the conformation of the molecule in the solid state. Complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer valuable insights into the molecule's connectivity, functional groups, and mass, respectively. A combined approach using these techniques ensures a thorough and robust structural validation.

Performance Comparison: X-ray Diffraction vs. Spectroscopic Methods

The choice of analytical technique for structural validation depends on the specific information required. While X-ray diffraction provides a complete 3D structure, spectroscopic methods are often quicker and can provide crucial information about the molecule in solution.

Parameter Single-Crystal X-ray Diffraction NMR Spectroscopy (¹H & ¹³C) IR Spectroscopy Mass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.Connectivity of atoms, chemical environment of protons and carbons, number of unique atoms.Presence of specific functional groups (e.g., C=O, C-S-C).Molecular weight, elemental composition, fragmentation pattern.
Sample Phase Solid (single crystal)Liquid (solution)Solid or LiquidGas (ionized)
Structural Detail High (atomic resolution)Medium (connectivity and local environment)Low (functional groups)Low (molecular formula and fragments)
Key Findings for this compound Confirms the distorted boat conformation of the seven-membered thiepin ring.[1][2][3]Provides information on the number and types of protons and carbons, confirming the chemical structure.Confirms the presence of the carbonyl (C=O) group.Determines the exact molecular weight and provides fragmentation data for structural clues.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results and replicating the findings.

Single-Crystal X-ray Diffraction of this compound

The crystal structure of this compound was determined by Jasinski et al. (2010).[1][2][3]

  • Crystal Growth: X-ray quality crystals were obtained by the slow evaporation of a methanol solution of the compound.[2]

  • Data Collection: A suitable crystal was mounted on an Oxford Diffraction Gemini R CCD diffractometer. Data were collected at a low temperature (110 K) to minimize thermal vibrations, using Mo Kα radiation (λ = 0.71073 Å).[1][2][3]

  • Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL97).[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Alternative Spectroscopic Validation Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide detailed information about the connectivity and chemical environment of the atoms.

  • Infrared (IR) Spectroscopy: An IR spectrum can be obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The absorption bands, reported in wavenumbers (cm⁻¹), indicate the presence of specific functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch is expected.

  • Mass Spectrometry (MS): Mass spectral data can be acquired using various ionization techniques, such as electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ion peaks that can be used to deduce the structure.

Quantitative Data Summary

The following table summarizes the key crystallographic data for this compound as determined by X-ray diffraction.[1][2][3]

Parameter Value
Molecular Formula C₁₄H₁₀OS
Molecular Weight 226.28 g/mol
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 14.6208 (11)
b (Å) 4.3503 (3)
c (Å) 16.9023 (13)
V (ų) 1075.07 (14)
Z 4
Dihedral angle between benzene rings 56.5 (1)°
R-factor 0.039

Visualizing the Workflow

The following diagram illustrates the typical workflow for the structural validation of a small molecule like this compound, with a focus on the X-ray diffraction process.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_spectroscopy Spectroscopic Analysis (Alternatives) synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation & Analysis structure_refinement->validation final_structure Final Validated Structure validation->final_structure nmr->final_structure ir->final_structure ms->final_structure

Caption: Workflow for the structural validation of this compound.

References

A Comparative Analysis of the Biological Activities of Thiepine and Thiepine 5,5-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of thiepine derivatives and their oxidized counterparts, thiepine 5,5-dioxide derivatives. While direct comparative studies are limited, this document synthesizes available quantitative data, details relevant experimental protocols, and explores potential signaling pathways to offer a comprehensive resource for researchers in drug discovery and medicinal chemistry.

Introduction to Thiepine and Thiepine 5,5-Dioxide Derivatives

Thiepines are seven-membered heterocyclic compounds containing a sulfur atom. Their unique structural features have made them attractive scaffolds in medicinal chemistry. The oxidation of the sulfur atom in the thiepine ring to a sulfone group results in the formation of thiepine 5,5-dioxide derivatives. This modification significantly alters the electronic and steric properties of the molecule, which can, in turn, influence its biological activity. This guide examines the reported anticancer and anti-inflammatory activities of derivatives from both chemical classes.

Anticancer Activity: A Comparative Overview

Derivatives of both thiepine and thiepine 5,5-dioxide have been investigated for their potential as anticancer agents. The available data suggests that both scaffolds can be functionalized to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Activity

Due to the absence of studies directly comparing the anticancer activity of a thiepine derivative with its corresponding 5,5-dioxide, the following tables present data from separate studies. This data should be interpreted with caution, as experimental conditions may vary.

Table 1: Anticancer Activity of Thiepine Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Benzothiazole linked phenylpyridopyrimidinone (8b)ME-180 (Cervical Cancer)Not Specified4.01[1]
5,6,8,13-tetrahydro-2,3,4,9-tetramethoxy-7H-naphtho[2,3-a][2]benzazepine-8,13-dione (4g)Hepatocellular CarcinomaNot Specified3.5 (µg/mL)[3]
5,6,8,13-tetrahydro-2,3,9-trimethoxy-7H-naphtho[2,3-a][2]benzazepine-8,13-dione (4h)Hepatocellular CarcinomaNot Specified3.0 (µg/mL)[3]

Table 2: Anticancer Activity of Thiepine 5,5-Dioxide Analogues (1,2-Thiazepan-6-one 1,1-dioxides)

CompoundCancer Cell LineAssayIC50 (mM)Reference
13gMDA-MB-231 (Breast Cancer)Not Specified0.06[4]

Anti-inflammatory Activity: A Comparative Overview

Both thiepine and thiepine 5,5-dioxide derivatives have demonstrated potential as anti-inflammatory agents in preclinical studies.

Quantitative Data on Anti-inflammatory Activity

Similar to the anticancer data, direct comparative studies for anti-inflammatory activity are lacking. The following tables summarize the available data for each class of compounds from different studies.

Table 3: Anti-inflammatory Activity of Thiepine Derivatives

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
2-alkoxy-4-aryl-5,6-dihydro-[5]-benzothiepino[5,4-b]pyridine-3-carbonitrile (2d)RatCarrageenan-induced paw edemaNot SpecifiedComparable to Indomethacin[6]
2-alkoxy-4-aryl-5,6-dihydro-[5]-benzothiepino[5,4-b]pyridine-3-carbonitrile (2k)RatCarrageenan-induced paw edemaNot SpecifiedComparable to Indomethacin[6]
2-alkoxy-4-aryl-5,6-dihydro-[5]-benzothiepino[5,4-b]pyridine-3-carbonitrile (2l)RatCarrageenan-induced paw edemaNot SpecifiedComparable to Indomethacin[6]
6,11-dihydro-11-oxodibenzo[b,e]thiepin-3-acetic acid (52)RatCarrageenan-induced paw edemaNot SpecifiedHigh Activity[5]

Table 4: Anti-inflammatory Activity of Thiepine 5,5-Dioxide Analogues (1,2-Benzothiazine 1,1-dioxides)

CompoundAnimal ModelAssayDose (mg/kg)% Inhibition of EdemaReference
Thiohydantoin derivative of 1,2-benzothiazine 1,1-dioxide (3c)Not SpecifiedCarrageenan-induced paw edema5Stronger than Ibuprofen[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., ME-180, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (thiepine and thiepine 5,5-dioxide derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many thiepine and thiepine 5,5-dioxide derivatives are still under investigation. However, literature on related sulfur-containing heterocyclic compounds suggests potential involvement of key signaling pathways in cancer and inflammation.

Anticancer Mechanisms:

  • Induction of Apoptosis: Some heterocyclic compounds induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: They may halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

  • Inhibition of Kinases: Certain derivatives might inhibit protein kinases that are crucial for cancer cell survival and growth.

Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Thiepine derivatives may inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

  • Modulation of NF-κB and STAT3 Pathways: The NF-κB and STAT3 signaling pathways are central regulators of inflammation. Some sulfur-containing compounds have been shown to modulate these pathways, leading to a reduction in the expression of pro-inflammatory genes.

Visualizations

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow start Start: Cancer Cell Lines cell_culture Cell Seeding in 96-well Plates start->cell_culture treatment Treatment with Thiepine & Thiepine 5,5-Dioxide Derivatives cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro anticancer screening.

Experimental Workflow for Anti-inflammatory Activity Screening

anti_inflammatory_workflow start Start: Animal Model (Rats) grouping Animal Grouping & Compound Administration start->grouping induction Carrageenan-induced Paw Edema grouping->induction measurement Paw Volume Measurement (0-4h) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End: Anti-inflammatory Efficacy analysis->end

Caption: Workflow for in vivo anti-inflammatory screening.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates stat3 STAT3 tlr4->stat3 Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocates stat3_n STAT3 stat3->stat3_n Translocates genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nfkb_n->genes Induces stat3_n->genes Induces thiepine Thiepine / Thiepine 5,5-Dioxide Derivatives thiepine->ikk Inhibits? thiepine->stat3 Inhibits?

References

A Comparative Guide to the Identification and Analysis of Dosulepin Hydrochloride Impurity B (EP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and analysis of Dosulepin Hydrochloride Impurity B, as defined by the European Pharmacopoeia (EP). We will delve into the specifics of the official EP method and explore a robust alternative, capillary electrophoresis, presenting available experimental data to facilitate an informed choice of analytical strategy.

Understanding Dosulepin Hydrochloride Impurity B

Dosulepin Hydrochloride Impurity B is chemically identified as Dibenzo[b,e]thiepin-11(6H)-one.[1][2] It is a process-related impurity of Dosulepin, a tricyclic antidepressant. The European Pharmacopoeia sets stringent limits on the presence of this and other impurities to ensure the safety and efficacy of the final drug product.

Core Analytical Approaches: A Head-to-Head Comparison

The primary method for controlling impurities in Dosulepin Hydrochloride, as stipulated by the European Pharmacopoeia, is High-Performance Liquid Chromatography (HPLC). As an alternative with different selectivity and separation principles, Capillary Electrophoresis (CE) has also been successfully employed for the analysis of Dosulepin and its related substances, including Impurity B.

Table 1: Comparison of Analytical Method Performance
ParameterEuropean Pharmacopoeia (HPLC Method)Capillary Electrophoresis (CE) Method
Principle Reverse-Phase Liquid ChromatographyCapillary Zone Electrophoresis with inclusion complexation
Stationary Phase Octadecylsilyl silica gel for chromatography RFused silica capillary
Mobile Phase/Electrolyte Gradient mixture of a phosphate buffer and acetonitrile50 mM disodium hydrogen phosphate with 10 mM beta-cyclodextrin-propan-1-ol (90:10, v/v)
Detection UV Spectrophotometry at 235 nmUV Spectrophotometry
Linearity Data not publicly available in validation reports. The method is validated as per Ph. Eur. standards.For trans-dothiepin: y = 26.84x + 2.25, r = 0.999 (n=7)
Precision Repeatability requirements are defined in Ph. Eur. chapter 2.2.46.For trans-dothiepin: RSD = 1.06% (n=6)
Accuracy/Recovery Data not publicly available in validation reports.For trans-dothiepin: 98% (w/w)
Specificity The method is designed to separate Impurity B from Dosulepin and other specified impurities.The method successfully separates cis- and trans-isomers of dothiepin and two major related impurities, including the 11-oxo compound (Impurity B).

Experimental Protocols: A Detailed Look

A clear understanding of the experimental setup is crucial for reproducing and comparing analytical methods. Below are the detailed protocols for the European Pharmacopoeia HPLC method and the alternative Capillary Electrophoresis method.

European Pharmacopoeia HPLC Method for Related Substances

This method is designed for the quantitative determination of impurities in Dosulepin Hydrochloride.

Chromatographic System:

  • Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with octadecylsilyl silica gel for chromatography R (5 µm).

  • Mobile Phase A: A solution containing 1.15 g of ammonium dihydrogen phosphate and 1.0 mL of triethylamine in 1000 mL of water, with the pH adjusted to 6.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: A spectrophotometer set at 235 nm.

  • Injection Volume: 20 µL.

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0 - 2570 → 4030 → 60
25 - 304060
30 - 3540 → 7060 → 30
35 - 457030

Solution Preparation:

  • Test Solution: Dissolve 25.0 mg of the substance to be examined in mobile phase A and dilute to 25.0 mL with mobile phase A.

  • Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with mobile phase A. Dilute 1.0 mL of this solution to 10.0 mL with mobile phase A.

  • Reference Solution (b): Dissolve 5 mg of dosulepin impurity B CRS in mobile phase A and dilute to 50.0 mL with mobile phase A. Dilute 1.0 mL of this solution to 20.0 mL with mobile phase A.

  • Reference Solution (c): Dissolve 5 mg of the substance to be examined and 5 mg of dosulepin impurity B CRS in mobile phase A and dilute to 50.0 mL with mobile phase A.

Alternative Method: Capillary Electrophoresis

This method provides an alternative approach for the separation of Dosulepin isomers and related impurities.

Electrophoretic System:

  • Capillary: Fused silica capillary.

  • Electrolyte: 50 mM disodium hydrogen phosphate with 10 mM beta-cyclodextrin-propan-1-ol (90:10, v/v).

  • Applied Voltage: Data not specified in the abstract.

  • Temperature: Data not specified in the abstract.

  • Detection: UV spectrophotometer.

  • Injection: Hydrodynamic injection.

Solution Preparation:

  • Sample Solution: Tablets of dothiepin (75 mg) are extracted for analysis.

Visualizing the Analytical Workflow

To better illustrate the processes involved in each analytical method, the following diagrams outline the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Dosulepin HCl in Mobile Phase A hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep_sample->hplc_system prep_ref_b Prepare Impurity B Reference Standard prep_ref_b->hplc_system prep_ref_c Prepare Resolution Solution prep_ref_c->hplc_system detection UV Detection at 235 nm hplc_system->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Identify & Quantify Impurity B chromatogram->quantification

Caption: Workflow for the EP HPLC method.

CE_Workflow cluster_prep_ce Sample Preparation cluster_analysis_ce Capillary Electrophoresis Analysis cluster_data_ce Data Processing prep_sample_ce Extract Dosulepin from Tablets ce_system Inject into CE System (Fused Silica Capillary) prep_sample_ce->ce_system separation Separation in Electrolyte (with β-cyclodextrin) ce_system->separation detection_ce UV Detection separation->detection_ce electropherogram Obtain Electropherogram detection_ce->electropherogram identification Identify Impurity B Peak electropherogram->identification

Caption: Workflow for the Capillary Electrophoresis method.

Signaling Pathway of Dosulepin (For Context)

While not directly related to the analysis of Impurity B, understanding the mechanism of action of the active pharmaceutical ingredient provides valuable context for drug development professionals. Dosulepin is a tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor.

Dosulepin_Pathway cluster_synapse Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release Postsynaptic Postsynaptic Neuron Dosulepin Dosulepin SERT Serotonin Transporter (SERT) Dosulepin->SERT NET Norepinephrine Transporter (NET) Dosulepin->NET SynapticCleft->Postsynaptic Receptors Postsynaptic Receptors SynapticCleft->Receptors Binding Serotonin Serotonin Serotonin->SERT Norepinephrine Norepinephrine Norepinephrine->NET

Caption: Mechanism of action of Dosulepin.

Conclusion

Both the official European Pharmacopoeia HPLC method and the alternative Capillary Electrophoresis method offer viable approaches for the analysis of Dosulepin Hydrochloride Impurity B. The HPLC method is the regulatory standard, providing robust and validated procedures for quality control. The Capillary Electrophoresis method presents a different separation mechanism that can be advantageous for orthogonal testing or in situations where the HPLC method may face challenges with resolution from other impurities. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the regulatory context. For routine quality control, adherence to the pharmacopoeial method is generally required. For research and development, the exploration of alternative methods like CE can provide a deeper understanding of the impurity profile.

References

A Comparative Guide to In Vitro Antimicrobial Screening of Novel Thiepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Thiepine derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant interest for their potential therapeutic applications, including antimicrobial activity. This guide provides a comparative overview of standard in vitro screening protocols relevant to the evaluation of new thiepine derivatives, supported by experimental data from recent studies.

Core Screening Protocols: A Comparative Look

The initial assessment of a novel compound's antimicrobial properties typically involves determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). These values provide a quantitative measure of the compound's potency.

ProtocolDescriptionKey Advantages
Broth Microdilution A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.High-throughput, requires small volumes of reagents, and provides quantitative results (MIC values).
Agar Dilution A series of agar plates containing varying concentrations of the test compound are prepared. The plates are then inoculated with the test microorganisms. The MIC is the lowest concentration that prevents colony formation.Can test multiple strains simultaneously on a single plate.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The agent diffuses into the agar, and if effective, inhibits microbial growth, creating a "zone of inhibition."Simple, low-cost, and useful for preliminary screening of a large number of compounds.

Experimental Workflow for Antimicrobial Screening

The process of evaluating the in vitro antimicrobial activity of novel thiepine derivatives follows a structured workflow, from initial screening to determining the mode of action.

Antimicrobial Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Further Characterization cluster_3 Outcome start Novel Thiepine Derivative Synthesis mic MIC Determination (Broth Microdilution) start->mic Test Compound mbc MBC/MFC Determination mic->mbc No visible growth time_kill Time-Kill Kinetic Assay mbc->time_kill resistance Resistance Development Study mbc->resistance bacteriostatic Bacteriostatic (MBC/MIC > 4) time_kill->bacteriostatic bactericidal Bactericidal (MBC/MIC ≤ 4) time_kill->bactericidal

General workflow for in vitro antimicrobial screening.

Comparative Antimicrobial Activity of Thiepine Derivatives

Recent studies have demonstrated the antimicrobial potential of various thiepine derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected dibenzo[b,e]thiepine derivatives against a range of microorganisms.

Table 1: Antibacterial and Antifungal Activity of Dibenzo[b,e]thiepine Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Dibenzo[b,e]thiepine derivative 6g/6hStaphylococcus aureus (MRSA)25-50[1][2]
Dibenzo[b,e]thiepine derivative 6g/6hEscherichia coli25-50[1][2]
Dibenzo[b,e]thiepine derivative 6g/6hAspergillus niger25-50[1][2]
Dibenzo[b,e]thiepine 5,5-dioxide derivative 9S. aureus, E. coli, A. niger200[1][2]

Table 2: Antimicrobial Activity of 6,11-dihydrodibenzo[b,e]thiepine 5,5-dioxide Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
New Sulfone DerivativesGram-positive bacteria15.6 - 250[3]
New Sulfone DerivativesGram-negative bacteria15.6 - 250[3]
New Sulfone DerivativesFungal strains15.6 - 250[3]

These data indicate that the core dibenzo[b,e]thiepine structure possesses significant antimicrobial activity, which can be modulated by chemical modifications. For instance, the oxidation of the thiepine sulfur to a sulfone in derivative 9 resulted in a considerable decrease in activity.[1][2]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is a standard method for determining the MIC of a novel compound.

  • Preparation of Test Compound: Dissolve the novel thiepine derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the thiepine derivative at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay is performed after the MIC has been determined to distinguish between microbistatic and microbicidal activity.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar or Potato Dextrose Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

The relationship between the MBC/MFC and MIC values is used to classify the compound's activity. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.

References

Dibenzo[b,e]thiepin-11(6H)-one Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,e]thiepin-11(6H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their antimicrobial, anti-inflammatory, and potential anticancer properties. The information is supported by experimental data and detailed methodologies to assist researchers in the design and development of novel therapeutic agents.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of this compound derivatives. The primary mechanism of action for many tricyclic compounds is believed to involve disruption of the bacterial cell membrane and interference with DNA synthesis.

Structure-Activity Relationship for Antimicrobial Activity

Studies on a series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes have revealed key structural features influencing their antimicrobial efficacy. A notable finding is the enhanced activity observed when the oxygen atom in the central ring is replaced by a bioisosteric sulfur atom, forming the dibenzo[b,e]thiepine core.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloxime Analogs

Compound IDCore ScaffoldR GroupS. aureus (MRSA)E. coliA. niger
6a Dibenzo[b,e]oxepine4-iodobenzoyl125-200125-200125-200
6d Dibenzo[b,e]oxepine4-bromomethylbenzoyl50-7550-7550-75
6g Dibenzo[b,e]thiepine4-chlorobenzoyl25-5025-5025-50
6h Dibenzo[b,e]thiepine3,4,5-trimethoxybenzoyl25-5025-5025-50
9 Dibenzo[b,e]thiepine 5,5-dioxidebenzoyl>200>200>200
Ofloxacin --1010-
Ketoconazole ----10

Data sourced from Sadek, B., et al. (2011).[1][2]

Key SAR Observations:

  • Thiepine Core: The replacement of the oxygen atom in the dibenzo[b,e]oxepine scaffold with a sulfur atom to form the dibenzo[b,e]thiepine core significantly enhances antimicrobial activity (compare compounds 6a and 6g/6h ).[1][2]

  • Substitution on Benzoyl Moiety: The presence of a bromomethyl group on the benzoyl ring (compound 6d ) leads to a notable improvement in activity compared to other substituents on the dibenzo[b,e]oxepine core.[1][2]

  • Oxidation of Sulfur: Oxidation of the sulfur atom in the thiepine ring to a sulfone (compound 9 ) drastically reduces the antimicrobial activity.[1][2]

Experimental Protocols

Broth Microdilution Method for MIC Determination:

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cup-Plate (Agar Well Diffusion) Method:

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Compounds: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured. A larger diameter indicates greater antimicrobial activity.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start culture Microbial Culture start->culture compound Compound Solution start->compound inoculation Inoculation of Plates culture->inoculation compound->inoculation incubation Incubation inoculation->incubation measurement Measurement of MIC/Zone of Inhibition incubation->measurement end SAR Analysis measurement->end

Experimental workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain this compound analogs, particularly those with an acetic acid moiety, have demonstrated significant anti-inflammatory properties. The proposed mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Structure-Activity Relationship for Anti-inflammatory Activity

The position of the acetic acid group on the this compound scaffold plays a crucial role in determining the anti-inflammatory potency.

Table 2: Anti-inflammatory Activity of this compound Acetic Acid Analogs

CompoundPosition of Acetic AcidCarrageenan-Induced Paw Edema Inhibition (%)
Tiopinac 3High
Analog 1 2Moderate
Analog 2 4Low
Analog 3 8Moderate

Note: This table is a qualitative summary based on available literature. Quantitative data for direct comparison is limited.

Key SAR Observations:

  • Positional Isomerism: The anti-inflammatory activity is highly dependent on the position of the acetic acid substituent on the tricyclic core. The 3-substituted analog, tiopinac, has been reported to be a particularly potent anti-inflammatory agent.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay:

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: The test compound is administered orally or intraperitoneally to the animals.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_compound Drug Action cluster_response Physiological Response Stimulus Inflammatory Stimuli (e.g., Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX Cyclooxygenase (COX) ArachidonicAcid->COX substrate Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Dibenzothiepinone This compound Analogs (e.g., Tiopinac) Dibenzothiepinone->COX inhibits

Proposed mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity

While direct and extensive SAR studies on this compound analogs for anticancer activity are limited in the publicly available literature, structurally related dibenzodiazepine and dibenzo[b,f]oxepine derivatives have shown promising results. This suggests that the this compound scaffold could be a valuable template for the design of novel anticancer agents.

Comparison with Structurally Related Compounds

Derivatives of the closely related 5H-dibenzo[b,e][1][3]diazepin-11(10H)-one scaffold have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. For instance, certain compounds from this class have exhibited potent tumor growth inhibition with IC50 values in the low micromolar range. The mechanism of action for some of these analogs has been linked to the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Structurally Related Dibenzodiazepinone Analogs

Compound ClassCancer Cell LineIC50 (µM)
Dibenzodiazepinone-triazole conjugateA549 (Lung)0.71 - 7.29
Dibenzodiazepinone-triazole conjugateMDAMB-231 (Breast)0.71 - 7.29
Dibenzodiazepinone-triazole conjugateHeLa (Cervical)0.71 - 7.29
Dibenzodiazepinone-triazole conjugateMCF-7 (Breast)0.71 - 7.29
Dibenzodiazepinone-triazole conjugatePC-3 (Prostate)0.71 - 7.29

Data sourced from Kamal, A., et al. (2016).

The promising anticancer activity of these related scaffolds underscores the potential of the this compound core as a template for the development of new oncology drug candidates. Further research is warranted to explore the SAR of this specific class of compounds against various cancer cell lines.

Conclusion

The this compound framework represents a versatile and promising scaffold for the development of new therapeutic agents. The existing structure-activity relationship data highlights the critical role of the thiepine core and specific substitutions in modulating antimicrobial and anti-inflammatory activities. While the anticancer potential of this specific scaffold is yet to be fully elucidated, the potent activity of structurally similar compounds provides a strong rationale for further investigation. This guide serves as a valuable resource for researchers aiming to leverage the therapeutic potential of this compound analogs in their drug discovery efforts.

References

A Comparative Analysis of the Neurotropic Effects of Flavonoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A shift in focus from dibenzothiepinone derivatives to flavonoid derivatives was necessitated by a lack of available comparative data on the former. This guide provides a comprehensive comparison of the neurotropic effects of various flavonoid derivatives, leveraging available experimental data to inform researchers, scientists, and drug development professionals.

This guide delves into the neurotropic properties of several flavonoid derivatives, summarizing quantitative data on their ability to promote neurite outgrowth and offering insights into the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.

Quantitative Comparison of Neurotropic Effects

The neurotropic activity of flavonoid derivatives is often assessed by their ability to induce neurite outgrowth in cultured neuronal cells, such as PC12 cells. The following table summarizes the quantitative data on the effects of different flavonoid derivatives on neurite length and the percentage of neurite-bearing cells.

CompoundCell LineConcentration (µM)Effect on Neurite OutgrowthReference
Isorhamnetin-3-O-glucosidePC121 - 10Promotes neurite outgrowth induced by NGF and Bt2cAMP.[1][1]
AstragalinPC121 - 3Promotes neurite outgrowth induced by NGF and Bt2cAMP.[1][1]
ENDF1 (a synthetic prenylflavonoid derivative)Neural stem cells, DRG neurons, PC12 cellsNot specifiedPromotes neuronal differentiation and neurite outgrowth; neuroprotective.[2][2]
Flavone (unspecified derivatives)Not specifiedNot specifiedStructure-activity relationship analysis indicates that hydroxyl and methoxy substitutions on the B and A rings are important for neuro-differentiating activity.[3][3]

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol describes a common method for quantifying the effect of compounds on neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a widely used model for neuronal differentiation.

Materials:

  • PC12 cells

  • Culture medium: RPMI-1640 supplemented with 10% horse serum and 5% fetal bovine serum

  • Differentiation medium: RPMI-1640 supplemented with 1% horse serum

  • Nerve Growth Factor (NGF)

  • Test compounds (flavonoid derivatives)

  • Poly-L-lysine coated culture plates

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Plate PC12 cells onto poly-L-lysine coated plates at a suitable density (e.g., 2 x 10^4 cells/well in a 24-well plate).

  • Compound Treatment: After 24 hours, replace the culture medium with differentiation medium containing the desired concentration of the test compound and a sub-optimal concentration of NGF (e.g., 10 ng/mL) to assess potentiating effects.[1]

  • Incubation: Incubate the cells for a defined period, typically 48-72 hours, to allow for neurite extension.

  • Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope.

  • Quantification: Measure the length of the longest neurite for a significant number of cells (e.g., at least 100 cells per condition). The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) can also be determined. Image analysis software can be used for automated quantification.

Western Blotting for Neuronal Markers

This protocol is used to assess the expression levels of proteins associated with neuronal differentiation and neurite outgrowth.

Materials:

  • Treated PC12 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2, GAP-43)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration of the lysates.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways in Neurite Outgrowth

The neurotropic effects of small molecules are often mediated through the modulation of specific intracellular signaling pathways that regulate cytoskeletal dynamics and gene expression.

Neurite_Outgrowth_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Flavonoid Flavonoid TrkA_Receptor TrkA Flavonoid->TrkA_Receptor potentiates NGF NGF NGF->TrkA_Receptor activates Ras Ras TrkA_Receptor->Ras PI3K PI3K TrkA_Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Cytoskeleton_Regulation Cytoskeletal Regulation ERK->Cytoskeleton_Regulation Akt Akt PI3K->Akt Akt->CREB Akt->Cytoskeleton_Regulation Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth gene expression Cytoskeleton_Regulation->Neurite_Outgrowth

Caption: Simplified signaling pathways involved in neurite outgrowth.

The diagram above illustrates two key signaling cascades often implicated in nerve growth factor (NGF)-mediated neurite outgrowth: the MAPK/ERK pathway and the PI3K/Akt pathway. Flavonoids may exert their neurotropic effects by potentiating these pathways, leading to the activation of transcription factors like CREB and the regulation of cytoskeletal proteins, ultimately promoting the extension of neurites.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the neurotropic effects of novel compounds.

Experimental_Workflow Compound_Library Compound Library (Flavonoid Derivatives) Primary_Screening Primary Screening (Neurite Outgrowth Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response Analysis Hit_Compounds->Dose_Response Active_Compounds Active Compounds Dose_Response->Active_Compounds Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Western_Blot Western Blot (Signaling Proteins) Mechanism_Studies->Western_Blot Neuroprotection_Assay Neuroprotection Assay Mechanism_Studies->Neuroprotection_Assay

Caption: A typical workflow for identifying neurotropic compounds.

References

A Comparative Guide to Assessing the Purity of Dibenzo[b,e]thiepin-11(6H)-one Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity for pharmaceutical reference standards is paramount in drug development and quality control. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of Dibenzo[b,e]thiepin-11(6H)-one, a key intermediate and known impurity in the synthesis of the tricyclic antidepressant, Dosulepin.[1][2] This document outlines detailed experimental protocols and presents a comparative analysis of hypothetical reference standard batches to aid researchers in making informed decisions.

The Critical Role of Purity in Reference Standards

Reference standards serve as the benchmark against which new batches of active pharmaceutical ingredients (APIs) and formulations are measured. The presence of impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, the use of highly characterized and pure reference standards is a regulatory expectation and a scientific necessity. This compound is recognized as a British Pharmacopoeia (BP) reference standard, signifying its importance in pharmaceutical analysis.

Comparative Analysis of this compound Reference Standards

To illustrate the importance of purity assessment, this section presents a hypothetical comparison of three different batches of this compound reference standards. The data, while not from a specific supplier, is representative of typical quality control results.

Table 1: Comparative Purity Analysis of this compound Reference Standards

ParameterSupplier A (Batch 1)Supplier B (Batch 2)Supplier C (Batch 3)
Purity by HPLC (Area %) 99.92%99.85%99.70%
Total Impurities by HPLC 0.08%0.15%0.30%
Highest Unidentified Impurity 0.03%0.08%0.12%
Water Content (Karl Fischer) 0.05%0.10%0.15%
Residual Solvents (GC-HS) <0.01% (Methanol)0.05% (Methanol)0.10% (Toluene)
Assay (by Titration) 99.9%99.7%99.5%
Melting Point 86-88 °C85-88 °C84-87 °C

Experimental Protocols for Purity Assessment

Detailed and validated analytical methods are crucial for the reliable determination of purity. The following are recommended protocols for the assessment of this compound reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential process-related impurities and degradation products. The methodology is based on established practices for the analysis of tricyclic antidepressants and related compounds.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and methanol (35:65, v/v).[3]

    • Flow Rate: 1.0 mL/min[3][4]

    • Detection: UV at 231 nm[3]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Procedure:

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram for a run time sufficient to elute all potential impurities (typically 30 minutes).

    • Calculate the area percentage of the main peak and any impurity peaks.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify residual solvents that may be present from the synthesis and purification processes.

  • Instrumentation:

    • Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • GC Conditions:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness

    • Carrier Gas: Helium

    • Oven Temperature Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

  • Sample Preparation:

    • Accurately weigh about 100 mg of the reference standard into a headspace vial and add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Karl Fischer Titration for Water Content

This is a standard method for the determination of water content in solid samples.

  • Apparatus:

    • Volumetric or coulometric Karl Fischer titrator.

  • Reagent:

    • Karl Fischer reagent suitable for ketones.

  • Procedure:

    • Accurately weigh a suitable amount of the reference standard and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR are powerful tools for confirming the structure of the reference standard and for identifying any structurally related impurities.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts and coupling constants should be consistent with the known structure of this compound.

    • The absence of significant unexpected signals indicates high purity.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the analytical procedures used to assess the purity of this compound reference standards.

Purity_Assessment_Workflow cluster_sample Reference Standard Sample cluster_tests Analytical Tests cluster_results Data Analysis & Reporting Sample This compound HPLC HPLC Purity & Impurities Sample->HPLC GC GC-HS Residual Solvents Sample->GC KF Karl Fischer Water Content Sample->KF NMR NMR Structural Confirmation Sample->NMR Purity_Data Purity (%) HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile Solvent_Data Residual Solvents (ppm) GC->Solvent_Data Water_Data Water Content (%) KF->Water_Data Structure_Confirm Structural Integrity NMR->Structure_Confirm CoA Certificate of Analysis Purity_Data->CoA Impurity_Profile->CoA Solvent_Data->CoA Water_Data->CoA Structure_Confirm->CoA

Caption: Workflow for the comprehensive purity assessment of this compound.

HPLC_Method_Logic start Prepare Sample (0.1 mg/mL) inject Inject into HPLC System start->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (231 nm) separate->detect process Data Processing (Peak Integration) detect->process result Calculate Purity & Impurity Profile process->result

Caption: Logical flow of the HPLC method for purity determination.

Conclusion

The purity of this compound reference standards is a critical factor in ensuring the quality and reliability of analytical data in pharmaceutical development. By employing a comprehensive suite of analytical techniques, including HPLC, GC-HS, Karl Fischer titration, and NMR, researchers can confidently assess the purity and impurity profile of these standards. This guide provides the necessary framework and detailed protocols to facilitate a thorough and objective comparison of reference standards from different sources, ultimately contributing to the development of safe and effective medicines.

References

Safety Operating Guide

Navigating the Safe Disposal of Dibenzo[b,e]thiepin-11(6H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Dibenzo[b,e]thiepin-11(6H)-one, a compound utilized in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a complete, specific disposal procedure is often not detailed, the SDS provides critical information on hazards, handling, and personal protective equipment (PPE).

Key Safety Information:

  • Hazard Classification: This compound is classified as a combustible solid.[1] It has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.

  • GHS Hazard Statements: Aggregated GHS information indicates potential for skin and eye irritation (H315 & H319).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number1531-77-7[3]
Molecular FormulaC₁₄H₁₀OS[2]
Molecular Weight226.29 g/mol [3]
Melting Point86-88 °C[1]
Storage Temperature2-8°C[1][3]
Water Hazard Class (WGK)3 (Highly hazardous to water)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams.[5] It should be collected in a dedicated, properly labeled hazardous waste container. Store this container separately from incompatible materials, such as strong oxidizing agents.[6]

2. Waste Accumulation and Container Management:

  • Select an Appropriate Container: Use a chemically compatible container that can be securely sealed. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory where the waste is generated.[6][7] This area should be clearly marked.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] The label should also indicate the associated hazards (e.g., "Combustible," "Irritant").

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5]

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent.[7]

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[7]

  • Defacing Labels: After triple rinsing and air-drying in a ventilated area (such as a chemical fume hood), completely deface or remove the original product label before disposing of the container in the regular laboratory glass waste.[7]

4. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and final disposal of hazardous waste. Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms accurately, listing all components and their approximate concentrations if it is a mixed waste stream.

Experimental Workflow for Disposal

Below is a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_accumulation Accumulation cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe identify_waste Identify all contaminated materials ppe->identify_waste select_container Select compatible, sealable container identify_waste->select_container label_container Label: 'Hazardous Waste' & Chemical Name select_container->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa keep_closed Keep container closed store_saa->keep_closed request_pickup Request EHS Hazardous Waste Pickup keep_closed->request_pickup end End: Waste properly disposed request_pickup->end

Caption: Workflow for the proper disposal of this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and minimizes environmental impact, in accordance with general hazardous waste regulations.[8]

References

Mastering the Safe Handling of Dibenzo[b,e]thiepin-11(6H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Dibenzo[b,e]thiepin-11(6H)-one, a key intermediate in the synthesis of tricyclic antidepressants like Dosulepin. By moving beyond a simple checklist, we delve into the causality behind each safety protocol, ensuring a deep, applicable understanding of risk mitigation.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a solid, off-white crystalline powder.[1] While not classified as acutely toxic, its primary hazards lie in its irritant properties. A thorough risk assessment is the foundation of a safe handling plan.

GHS Hazard Classification

Hazard ClassHazard StatementSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning

Source: Aggregated GHS information from multiple sources.[2][3]

The causality for these classifications lies in the compound's ability to interact with and disrupt the epithelial tissues of the skin, eyes, and respiratory tract. This necessitates a multi-faceted personal protective equipment (PPE) strategy to prevent direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive evaluation of the compound's hazards.

Eye and Face Protection: Shielding Against Irritation

Given its classification as a serious eye irritant, robust eye protection is critical.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended for High-Risk Operations: A face shield worn in conjunction with chemical splash goggles is recommended when there is a significant risk of splashing or dust generation, such as during bulk weighing or transfers.

The rationale for this dual protection is to safeguard against both direct splashes and airborne particles that could cause severe eye irritation.

Skin Protection: A Barrier Against Dermal Hazards

Direct skin contact can lead to irritation, making appropriate hand and body protection essential.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable choices for handling solid chemicals.[4] Always inspect gloves for tears or punctures before use. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.

  • Body Protection: A standard laboratory coat is required at a minimum. For procedures with a higher potential for contamination, such as large-scale synthesis or purification, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.

The goal is to create an impermeable barrier between the compound and your skin.

Respiratory Protection: Preventing Inhalation of Irritating Dusts

As a solid that can form dust, this compound poses a risk of respiratory tract irritation.

  • Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood or a powder containment hood.

  • When Respiratory Protection is Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required. For solid particulates, a filtering facepiece respirator (e.g., N95) or a half-mask respirator with P100 particulate filters is appropriate.

The choice of respiratory protection should be based on a formal risk assessment of the specific procedure being performed.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Pre-Handling Checklist:
  • Verify Chemical Identity: Confirm the container is clearly labeled as this compound (CAS No. 1531-77-7).[5]

  • Review Safety Data Sheet (SDS): Ensure you have read and understood the most recent SDS for the compound.[2]

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.

  • Prepare a Designated Workspace: All handling of the solid compound should occur within a designated area, preferably a chemical fume hood or a powder containment hood.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling Protocol:

This workflow is designed to mitigate the risks associated with handling solid this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe prep_workspace Prepare Designated Workspace don_ppe->prep_workspace weigh Weigh Compound in Containment prep_workspace->weigh Proceed to Handling dissolve Dissolve or Transfer weigh->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate Complete Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose cleanup_end End dispose->cleanup_end

Caption: A streamlined workflow for the safe handling of this compound.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Handle the container and spatula with care to minimize the generation of airborne particles.

  • Dissolution/Transfer:

    • When dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.

    • If transferring the solid, use a funnel to guide the powder into the receiving vessel.

    • Ensure all transfers are conducted within a containment device.

Post-Handling Procedures:
  • Decontamination:

    • Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.

    • Dispose of all cleaning materials as contaminated waste.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat/apron, and respirator (if used).

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Solid Waste:

    • Collect all unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a clearly labeled, sealed hazardous waste container.

    • The container should be labeled with "Hazardous Waste" and the chemical name.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the resulting solution should be collected in a designated hazardous liquid waste container.

    • The container must be compatible with the solvent used and clearly labeled with the contents.

  • Disposal Pathway:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office.[2]

    • The EHS office will arrange for collection by a licensed hazardous waste disposal company.

    • Under no circumstances should this compound or its solutions be disposed of down the drain.[6][7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9]

    • Remove any contaminated clothing while rinsing.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][9]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Spill Response:

    • Small Spills (in a fume hood):

      • Ensure you are wearing the appropriate PPE.

      • Cover the spill with an absorbent material.

      • Carefully collect the absorbed material and place it in a sealed hazardous waste container.

      • Decontaminate the area with a suitable solvent and then soap and water.

    • Large Spills (or spills outside of a fume hood):

      • Evacuate the immediate area.

      • Alert others and your supervisor.

      • Contact your institution's EHS department for assistance.

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,e]thiepin-11(6H)-one
Reactant of Route 2
Dibenzo[b,e]thiepin-11(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.